Product packaging for 5-Iodotubercidin(Cat. No.:)

5-Iodotubercidin

Cat. No.: B3267153
M. Wt: 392.15 g/mol
InChI Key: WHSIXKUPQCKWBY-INWNYVOZSA-N
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Description

5-Iodotubercidin is a useful research compound. Its molecular formula is C11H13IN4O4 and its molecular weight is 392.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13IN4O4 B3267153 5-Iodotubercidin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7+,8?,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIXKUPQCKWBY-INWNYVOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Iodotubercidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Iodotubercidin (B1582133) (5-ITu) is a pyrrolopyrimidine nucleoside analog of adenosine (B11128) that exhibits a multifaceted mechanism of action, making it a compound of significant interest in biomedical research and drug development. Initially identified as a potent inhibitor of adenosine kinase, subsequent research has revealed its broader activity as a pan-kinase inhibitor and a genotoxic agent. This dual activity profile contributes to its potent anti-proliferative and pro-apoptotic effects in various cell types, particularly cancer cells. This document provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, detailed experimental protocols for its study, and a quantitative summary of its inhibitory activities.

Core Mechanisms of Action

This compound's biological effects are primarily attributed to two distinct, yet potentially synergistic, mechanisms:

  • Pan-Kinase Inhibition: As an ATP mimetic, this compound competitively binds to the ATP-binding pocket of a wide range of protein kinases, thereby inhibiting their catalytic activity.[1] Its most potent inhibitory activity is against adenosine kinase.[1][2][3] However, at higher concentrations, it also inhibits a variety of other kinases, including those involved in cell signaling, glycogen (B147801) metabolism, and cell cycle regulation.[1][3][4]

  • Genotoxicity and Activation of the DNA Damage Response: this compound can be metabolized and incorporated into DNA, leading to the formation of DNA breaks.[5][6][7] This DNA damage triggers the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway, a central regulator of the DNA damage response (DDR).[2][5][6][7]

Kinase Inhibition

The inhibitory profile of this compound is broad. Its high affinity for adenosine kinase disrupts adenosine metabolism.[2] Inhibition of other kinases can lead to a variety of cellular effects. For instance, inhibition of kinases involved in glycogen metabolism, such as phosphorylase kinase, leads to the activation of glycogen synthase and promotes glycogen synthesis.[1][3][4]

Genotoxicity and p53 Pathway Activation

The incorporation of this compound metabolites into DNA is a critical aspect of its mechanism.[2][5][7] The resulting DNA damage, including double-strand breaks, activates the ATM kinase.[5][6] Activated ATM then phosphorylates a cascade of downstream targets, most notably the tumor suppressor protein p53.[5][6][7] Phosphorylation stabilizes and activates p53, leading to the transcriptional upregulation of its target genes. These genes are involved in:

  • Cell Cycle Arrest: Primarily at the G2/M checkpoint, preventing the propagation of damaged DNA.[2][5][6][7]

  • Apoptosis: Induction of programmed cell death to eliminate cells with irreparable DNA damage.[6]

This p53-dependent pathway is a major contributor to the anti-tumor activity of this compound.[2][5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its mechanism of action.

G cluster_0 This compound Effects cluster_1 Kinase Inhibition cluster_2 Genotoxicity cluster_3 Downstream Cellular Responses Iodotubercidin This compound AdenosineKinase Adenosine Kinase Iodotubercidin->AdenosineKinase Inhibits OtherKinases Other Kinases (e.g., PKA, PKC, CK1) Iodotubercidin->OtherKinases Inhibits Metabolite Metabolite Incorporation Iodotubercidin->Metabolite AlteredMetabolism Altered Metabolism (e.g., Glycogen Synthesis) OtherKinases->AlteredMetabolism Modulates DNADamage DNA Damage (Double-Strand Breaks) Metabolite->DNADamage ATM ATM Activation DNADamage->ATM p53 p53 Activation ATM->p53 Phosphorylates CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Figure 1. Mechanism of Action of this compound.

G cluster_0 Experimental Workflow Start Treat Cells with This compound KinaseAssay In Vitro Kinase Assay Start->KinaseAssay WesternBlot Western Blot (p-ATM, p53, γ-H2AX) Start->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) Start->FlowCytometry IF Immunofluorescence (γ-H2AX foci) Start->IF KinaseInhibition Determine Kinase Inhibition (IC50) KinaseAssay->KinaseInhibition DDR_Activation Assess DNA Damage Response Activation WesternBlot->DDR_Activation CellularEffects Analyze Cellular Outcomes FlowCytometry->CellularEffects IF->DDR_Activation

References

5-Iodotubercidin: A Comprehensive Technical Guide to a Potent Adenosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodotubercidin (B1582133) (5-ITu) is a pyrrolopyrimidine nucleoside analog of adenosine (B11128) that has garnered significant interest as a potent inhibitor of adenosine kinase (ADK).[1][2][3] ADK is a crucial enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels.[1] By inhibiting ADK, this compound effectively elevates adenosine concentrations, leading to a cascade of physiological effects with therapeutic potential in a range of conditions including cancer and epilepsy.[4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its impact on key signaling pathways.

Introduction

Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological processes through its interaction with specific G protein-coupled receptors. Its concentration is tightly regulated, primarily by the activity of adenosine kinase. The inhibition of ADK presents a strategic approach to augment endogenous adenosine levels in a site- and event-specific manner, offering a potential therapeutic advantage over the direct administration of adenosine receptor agonists.[5] this compound has emerged as a lead compound in this class, demonstrating high affinity for ADK.[2][5] Beyond its primary target, this compound also exhibits activity against other kinases and has been identified as a genotoxic agent that can induce cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer therapeutic.[6][7]

Quantitative Inhibitory Data

The inhibitory potency of this compound against adenosine kinase and other protein kinases has been quantified in various studies. A summary of these findings is presented below.

Target EnzymeIC50 ValueNotesReference(s)
Adenosine Kinase (human)26 nMPotent and primary target.[1][2][3][4][5][8][9]
Casein Kinase 1 (CK1)0.4 µMOff-target inhibition.[4][9]
Insulin Receptor Tyrosine Kinase3.5 µMOff-target inhibition.[4]
Phosphorylase Kinase5-10 µMOff-target inhibition.[4][9]
Protein Kinase A (PKA)5-10 µMOff-target inhibition.[4][9]
Casein Kinase 2 (CK2)10.9 µMOff-target inhibition.[4]
Protein Kinase C (PKC)27.7 µMOff-target inhibition.[4]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of adenosine kinase with respect to ATP.[10] By binding to the ATP-binding site of ADK, it prevents the phosphorylation of adenosine. This leads to an accumulation of intracellular and extracellular adenosine.

Furthermore, this compound has been shown to be a genotoxic drug.[6][7] Its metabolite can be incorporated into DNA, leading to DNA damage.[6][7] This, in turn, activates the ATM-p53 signaling pathway, resulting in G2 cell cycle arrest and apoptosis in a p53-dependent manner.[6][7] At higher concentrations, it can also induce cell death through p53-independent pathways.[6]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Adenosine Kinase Inhibition Assay

The potency of this compound against adenosine kinase is typically determined using an in vitro kinase inhibition assay. The principle of this assay is to measure the enzymatic activity of ADK in the presence of varying concentrations of the inhibitor.

Principle: The assay quantifies the amount of ADP produced from the phosphorylation of adenosine by ADK. The reduction in ADP formation is proportional to the inhibitory activity of the compound.[6]

General Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing recombinant human adenosine kinase, adenosine, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A DMSO control is used as a reference.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of ADP produced. This can be achieved using various methods, such as luminescence-based ADP detection kits.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value is then calculated from this curve using non-linear regression analysis.[7][8]

Cell Viability Assay (WST-1 or MTT)

To assess the cytotoxic effects of this compound on cancer cells, cell viability assays such as the WST-1 or MTT assay are commonly employed.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt (WST-1 or MTT) into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[3][11][12]

General Protocol (WST-1):

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[3]

  • Reagent Addition: Add WST-1 reagent to each well and incubate for 4 hours at 37°C.[3]

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at 440 nm, with a reference wavelength of 630 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for p53 Activation

Western blotting is used to detect the upregulation and phosphorylation of p53 and its downstream targets following treatment with this compound.[6][13]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

General Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against p53, phospho-p53, and other proteins of interest overnight at 4°C.[10] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

G cluster_0 This compound Mechanism of Action Iodotubercidin This compound ADK Adenosine Kinase (ADK) Iodotubercidin->ADK Inhibition DNA_Damage DNA Damage Iodotubercidin->DNA_Damage Metabolite Incorporation Adenosine Adenosine AMP AMP Adenosine->AMP Phosphorylation (Blocked) ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 CellCycleArrest G2 Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_1 Experimental Workflow for 5-ITu Characterization Start Start: Compound Synthesis/Acquisition KinaseAssay In Vitro Adenosine Kinase Inhibition Assay Start->KinaseAssay IC50 Determine IC50 Value KinaseAssay->IC50 CellCulture Cell Culture (e.g., Cancer Cell Lines) IC50->CellCulture ViabilityAssay Cell Viability Assay (WST-1, MTT) CellCulture->ViabilityAssay WesternBlot Western Blot Analysis CellCulture->WesternBlot Cytotoxicity Assess Cytotoxicity ViabilityAssay->Cytotoxicity InVivo In Vivo Studies (Xenograft Models) Cytotoxicity->InVivo PathwayAnalysis Analyze Signaling Pathways (p53 activation) WesternBlot->PathwayAnalysis PathwayAnalysis->InVivo Efficacy Evaluate Anti-Tumor Efficacy InVivo->Efficacy End End: Lead Compound Characterization Efficacy->End

Caption: A typical experimental workflow.

In Vivo Studies

In vivo studies using carcinoma xenograft mouse models have demonstrated the anti-tumor activity of this compound.[6]

  • Dosage and Administration: Intraperitoneal (i.p.) injection of this compound at doses of 0.625 mg/kg and 2.5 mg/kg has been shown to inhibit tumor growth.[1]

  • Efficacy: At a dose of 2.5 mg/kg, this compound induced rapid tumor regression in nude mice with HCT116 colon carcinoma xenografts.[1][6] Even at a lower dose of 0.625 mg/kg, it still effectively inhibited tumor growth.[1]

  • Side Effects: A decrease in the body weight of the mice was observed at the 2.5 mg/kg dose, suggesting potential adverse side effects at higher concentrations.[6]

Conclusion

This compound is a potent and well-characterized inhibitor of adenosine kinase with significant potential for therapeutic development, particularly in oncology. Its dual mechanism of action, involving both the modulation of adenosine signaling and the induction of DNA damage-mediated apoptosis, makes it a compelling candidate for further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its inhibitory properties, outlining key experimental methodologies, and illustrating its impact on cellular signaling pathways. Future research should focus on optimizing its therapeutic window and exploring its efficacy in a broader range of preclinical models.

References

The Discovery and Synthesis of 5-Iodotubercidin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodotubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analogue of adenosine (B11128), has emerged as a significant pharmacological tool and a lead compound in drug discovery. It is a potent inhibitor of adenosine kinase (AK), an enzyme pivotal in regulating adenosine levels, which are crucial in numerous physiological and pathological processes.[1][2] Dysregulation of adenosine signaling is implicated in a range of conditions, including epilepsy, inflammation, and cancer, making AK a compelling therapeutic target.[1] Furthermore, this compound has been identified as a potent activator of the p53 tumor suppressor pathway through the induction of DNA damage, highlighting its potential as an anti-cancer agent.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogues, offering detailed experimental protocols and a summary of their biological activities.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally involves a convergent approach, centered around the coupling of a modified pyrrolo[2,3-d]pyrimidine base with a ribose derivative. A key intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized through various multi-step procedures.[6][7][8] The 5-iodo substituent is introduced onto the pyrrolo[2,3-d]pyrimidine core, which is then glycosylated.

A common synthetic strategy is the sodium salt-mediated glycosylation procedure.[1] This involves the reaction of a 5-substituted-4-chloropyrrolo[2,3-d]pyrimidine with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1][9][10][11] Subsequent deprotection and, if necessary, amination, yield the final this compound analogues. For instance, the synthesis of 5'-amino-5'-deoxy analogues involves using appropriately modified ribose precursors.[12][13]

Experimental Workflow for Synthesis

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Diethyl Malonate) intermediate1 Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine start->intermediate1 intermediate2 Iodination at C5 Position intermediate1->intermediate2 coupling Sodium Salt-Mediated Glycosylation intermediate2->coupling intermediate3 Preparation of Protected Ribose Derivative intermediate3->coupling deprotection Deprotection coupling->deprotection final_product This compound Analogue deprotection->final_product

Caption: General workflow for the synthesis of this compound analogues.

Biological Activity and Data

This compound and its analogues exhibit potent inhibitory activity against adenosine kinase. The parent compound, this compound, has an IC50 value of 26 nM against AK.[2][14] Analogues with modifications at the 5'-position, such as 5'-amino-5'-deoxy-5-iodotubercidin, have shown even greater potency.[1] Beyond AK, this compound also inhibits other kinases, albeit at higher concentrations.[2][14]

Quantitative Data on Kinase Inhibition
CompoundTarget KinaseIC50 (µM)Reference
This compoundAdenosine Kinase0.026[2][14]
This compoundCK10.4[2][14]
This compoundInsulin Receptor Tyrosine Kinase3.5[2][14]
This compoundPhosphorylase Kinase5-10[2][14]
This compoundPKA5-10[2][14]
This compoundCK210.9[2][14]
This compoundPKC27.7[2][14]

Signaling Pathways

This compound has been shown to induce DNA damage, leading to the activation of the DNA damage response (DDR) pathway.[3][5][15] This response is critical for maintaining genomic integrity and is often dysregulated in cancer. A key player in the DDR is the tumor suppressor protein p53.[16] Upon DNA damage, kinases such as ATM and ATR are activated, which in turn phosphorylate and activate p53.[16] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21), apoptosis, and DNA repair.[16][17] this compound treatment leads to the accumulation of p53 and the induction of p53-dependent G2 cell cycle arrest and apoptosis.[3][4]

This compound Induced DNA Damage Response Pathway

G cluster_pathway This compound Signaling Pathway Iodotubercidin This compound DNA_Damage DNA Damage Iodotubercidin->DNA_Damage induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation) ATM_ATR->p53 MDM2 MDM2 Inhibition p53->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2 Phase) p53->Cell_Cycle_Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes DNA_Repair DNA Repair p53->DNA_Repair promotes

Caption: Simplified signaling pathway of this compound-induced p53 activation.

Experimental Protocols

Adenosine Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive method to determine the IC50 value of an inhibitor against adenosine kinase.[3]

Materials:

  • Recombinant human adenosine kinase

  • Adenosine

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of a solution containing adenosine kinase and adenosine in assay buffer to each well. The final concentration of adenosine should be at or near its Km for the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should also be at or near its Km.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

p53 Activation Assay (Western Blot)

This protocol is for determining the level of p53 protein expression in cells treated with a test compound.[18]

Materials:

  • Cell line expressing wild-type p53 (e.g., HCT116)[17]

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against p53

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for the desired time.

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative p53 protein levels.

Conclusion

This compound and its analogues represent a versatile class of compounds with significant therapeutic potential. Their potent inhibition of adenosine kinase and their ability to activate the p53 pathway through DNA damage make them valuable tools for research and promising candidates for the development of novel therapeutics for a variety of diseases, including cancer and neurological disorders. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the chemical space and biological activities of these compelling molecules.

References

5-Iodotubercidin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodotubercidin (5-ITu) is a potent nucleoside analogue that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as a powerful inhibitor of adenosine (B11128) kinase, subsequent research has revealed its broader role as a pan-kinase inhibitor and a modulator of critical cellular signaling pathways. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, alongside a detailed exploration of its mechanism of action, with a particular focus on its genotoxic effects and induction of the ATM/p53 signaling pathway. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and data presented in a clear, structured format to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2R,3R,4S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol, is a pyrrolo[2,3-d]pyrimidine nucleoside analogue of adenosine. The key structural feature is the presence of an iodine atom at the 5th position of the pyrrolopyrimidine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃IN₄O₄[1][2]
Molecular Weight 392.15 g/mol [1][3]
CAS Number 24386-93-4[1][3]
Appearance Tan Solid[4]
Solubility Soluble in DMSO (>10 mM, up to 50 mM reported)[1][3]
Insoluble in water[3]
Insoluble in ethanol[3]
Storage Store at -20°C[1][3]
Canonical SMILES Nc1c(c(I)c[n]2--INVALID-LINK--O--INVALID-LINK--[C@H]3O)c2ncn1[3]
InChI Key WHSIXKUPQCKWBY-IOSLPCCCSA-N[2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit various kinases.

Kinase Inhibition

This compound is a potent inhibitor of several kinases, with a particularly high affinity for adenosine kinase. Its inhibitory activity extends to a number of other protein kinases, positioning it as a broad-spectrum kinase inhibitor.[5]

Table 2: Inhibitory Activity of this compound against Various Kinases

Target KinaseIC₅₀Reference(s)
Adenosine Kinase26 nM[1]
Casein Kinase 1 (CK1)0.4 µM[1][2]
Protein Kinase A (PKA)5-10 µM[1][2]
Protein Kinase C (PKC)27.7 µM[1]
Casein Kinase 2 (CK2)10.9 µM[1][2]
Insulin Receptor Tyrosine Kinase3.5 µM[1]
Phosphorylase Kinase5-10 µM[1][2]
Haspin9 nM[6]
Genotoxic Effects and Activation of the ATM/p53 Signaling Pathway

A significant aspect of this compound's mechanism of action is its ability to induce DNA damage.[7][8] This genotoxic effect is believed to result from the incorporation of a metabolite of this compound into the DNA during replication.[7][8] The resulting DNA damage triggers a cellular stress response, primarily through the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53.[9][10] Phosphorylation of p53 on Serine 15 (Ser15) is a key activation event, leading to its stabilization and accumulation in the nucleus.[7] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (such as p21), DNA repair, and apoptosis, ultimately leading to the elimination of damaged cells.[9][10] This mechanism underlies the anti-cancer potential of this compound.[7][8]

ATM_p53_Pathway cluster_stress Cellular Stress cluster_dna_damage DNA Damage & Recognition cluster_p53_activation p53 Activation cluster_cellular_response Cellular Response 5_Iodotubercidin This compound DNA_Damage DNA Damage (incorporation of metabolite) 5_Iodotubercidin->DNA_Damage induces ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active phosphorylation p53_inactive p53 ATM_active->p53_inactive phosphorylates at Ser15 p53_active p-p53 (Ser15) (active & stable) p53_inactive->p53_active MDM2 MDM2 p53_active->MDM2 inhibits p21 p21 p53_active->p21 upregulates GADD45 GADD45 p53_active->GADD45 upregulates Bax Bax p53_active->Bax upregulates MDM2->p53_inactive promotes degradation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

Figure 1: this compound induced ATM/p53 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the following steps:

  • A mixture of (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is used as the starting material.

  • This starting material is reacted with an aqueous ammonia (B1221849) solution and 1,4-dioxane (B91453) at 80°C with stirring for 16 hours.

  • The completion of the reaction is monitored by LC-MS analysis.

  • The reaction mixture is then concentrated to remove the solvents, yielding a residue.

  • The residue is suspended in a solvent mixture of CH₂Cl₂/MeOH (9:1) and purified by column chromatography on silica (B1680970) gel, using a gradient of CH₂Cl₂/MeOH (from 9:1 to 1:1) as the eluent.

  • The fractions containing the target product are collected and concentrated to afford this compound as a white solid.[2]

Adenosine Kinase Inhibition Assay

The inhibitory effect of this compound on adenosine kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. The principle of these assays is typically based on the measurement of ADP, the product of the kinase reaction.

Principle: Adenosine kinase catalyzes the transfer of a phosphate (B84403) group from ATP to adenosine, producing ADP and adenosine monophosphate (AMP). The amount of ADP generated is directly proportional to the enzyme's activity.

General Protocol using a Commercial Kit (e.g., ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare the Adenosine Kinase Reagent, ADP-Glo™ Reagent, and Kinase Detection Reagent according to the manufacturer's instructions. Prepare a serial dilution of this compound in the appropriate buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the adenosine kinase, adenosine substrate, ATP, and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Kinase_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - Adenosine Kinase - Substrate (Adenosine, ATP) - this compound dilutions start->reagent_prep reaction_setup Set up Kinase Reaction in Plate: - Enzyme - Substrate - Inhibitor (or vehicle) reagent_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction signal_generation Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->signal_generation measurement Measure Luminescence signal_generation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for an adenosine kinase inhibition assay.
Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound (various concentrations) incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Solubilize Formazan Crystals incubation_mtt->solubilization absorbance_measurement Measure Absorbance at 570 nm solubilization->absorbance_measurement data_analysis Data Analysis: - Calculate % Viability - Determine EC50 absorbance_measurement->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for a cell viability (MTT) assay.
DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Treat cells with this compound for a specified time. Harvest the cells and resuspend them in PBS.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Western Blot Analysis of p53 and Phospho-ATM

Western blotting can be used to detect the levels of total and phosphorylated proteins in the ATM/p53 pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, phospho-p53 (Ser15), ATM, phospho-ATM (Ser1981), and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

This compound is a multifaceted molecule with significant potential in biomedical research and drug development. Its well-defined chemical structure and properties, coupled with its potent inhibitory activity against adenosine kinase and other kinases, make it a valuable tool for studying cellular signaling. The elucidation of its genotoxic effects and the activation of the ATM/p53 pathway provide a strong rationale for its investigation as a potential anti-cancer agent. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic applications of this compound and to contribute to the development of novel therapeutic strategies.

References

5-Iodotubercidin: A Genotoxic Activator of the p53 Tumor Suppressor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1][2] Its activation in response to cellular stress, such as DNA damage, can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis) if the damage is irreparable.[1][3] Consequently, small molecules that can activate or reactivate p53 are of significant interest in oncology drug development.[4][5] This technical guide provides an in-depth overview of 5-Iodotubercidin, a purine (B94841) derivative identified as a potent activator of the p53 signaling pathway through a genotoxic mechanism.[6][7][8]

Mechanism of Action: DNA Damage-Induced p53 Activation

This compound functions as a strong p53 activator by inducing DNA damage.[6][8] Its incorporation, or that of its metabolites, into DNA is thought to generate DNA breaks.[7][8] This genotoxic stress triggers a signaling cascade that leads to the stabilization and activation of p53.[6][9]

The primary pathway implicated in this compound-mediated p53 activation is the Ataxia Telangiectasia Mutated (ATM) pathway.[9] Upon sensing DNA double-strand breaks, the ATM kinase is activated, which in turn phosphorylates and activates the checkpoint kinase 2 (Chk2).[6] Both ATM and Chk2 then phosphorylate p53 at critical residues, most notably Serine 15.[6][8] This phosphorylation event is crucial as it disrupts the interaction between p53 and its primary negative regulator, Mouse double minute 2 homolog (MDM2).[3][10]

Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, continuously targets p53 for proteasomal degradation, keeping its levels low.[10][11][12] The phosphorylation of p53 prevents MDM2 binding, leading to the stabilization and accumulation of p53 in the nucleus.[3][10] This stabilized p53 is then free to act as a transcription factor, upregulating the expression of its target genes to orchestrate cellular responses such as cell cycle arrest and apoptosis.[1][13]

Signaling Pathway Diagram

G cluster_0 This compound This compound DNA Damage DNA Damage This compound->DNA Damage induces ATM ATM DNA Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates, activates p53 p53 ATM->p53 phosphorylates (S15) Chk2->p53 phosphorylates G2 Cell Cycle Arrest G2 Cell Cycle Arrest p53->G2 Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 MDM2->p53 inhibits (ubiquitination, degradation)

Caption: this compound-induced p53 activation pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of this compound.

ParameterCell LineValueReference
EC50 for Cell Death HCT116 (p53+/+)1.88 µM[8]
HCT116 (p53-/-)7.8 µM[8]
IC50 for Haspin Kinase Inhibition In vitro kinase assay9 nM[14]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

Human colon carcinoma cell lines HCT116 (p53+/+) and HCT116 (p53-/-) are cultured in an appropriate medium, such as McCoy's 5A or DMEM, supplemented with 10% fetal bovine serum and antibiotics.[6] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

Western Blotting
  • Cell Lysis: Cells are treated with varying concentrations of this compound for specified durations. Following treatment, cells are harvested and lysed in a suitable buffer (e.g., TNEN buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, and 0.1% Triton X-100) supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., p53, phospho-p53 (Ser15), ATM, Chk2, γH2AX, and a loading control like β-actin) overnight at 4°C.[6]

  • Detection: The membrane is washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (WST-1) Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.[6]

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound for 24 or 48 hours.[6]

  • WST-1 Reagent Addition: Following treatment, the WST-1 reagent is added to each well, and the plates are incubated for a further period (typically 1-4 hours) at 37°C.[6]

  • Absorbance Measurement: The absorbance is measured at 440 nm using a microplate reader.[6] Cell viability is calculated as a percentage of the untreated control.

Carcinoma Xenograft Mouse Model
  • Cell Implantation: HCT116 cells (p53+/+ or p53-/-) are harvested, resuspended in a suitable medium, and subcutaneously injected into the backs of nude mice (e.g., BALB/cASlac).[6]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via intraperitoneal injection, at a predetermined dose and schedule.

  • Tumor Measurement: Tumor size is measured regularly (e.g., every few days) using calipers, and tumor volume is calculated.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or Western blotting).

Experimental Workflow Diagram

G cluster_1 In Vitro Experiments cluster_2 In Vivo Experiments Cell_Culture Cell Culture (HCT116 p53+/+ & p53-/-) Treatment Treatment with This compound Cell_Culture->Treatment Western_Blot Western Blot (p53, p-p53, etc.) Treatment->Western_Blot Viability_Assay Cell Viability Assay (WST-1) Treatment->Viability_Assay Xenograft_Implantation Xenograft Implantation (Nude Mice) Tumor_Growth Tumor Growth Xenograft_Implantation->Tumor_Growth In_Vivo_Treatment In Vivo Treatment with This compound Tumor_Growth->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement

Caption: General workflow for in vitro and in vivo evaluation.

Conclusion and Future Directions

This compound has been identified as a potent, genotoxic activator of the p53 tumor suppressor pathway.[6][7][8] Its ability to induce DNA damage and subsequently activate the ATM/p53 signaling cascade leads to p53-dependent cell cycle arrest and apoptosis.[6][9] This mechanism of action suggests its potential as a chemotherapeutic agent, particularly in cancers harboring wild-type p53.[7][8]

Further research is warranted to fully elucidate the anti-cancer potential of this compound. This includes more extensive preclinical studies in various cancer models to assess its efficacy and safety profile. Additionally, exploring potential combination therapies, for instance with other DNA damaging agents or inhibitors of DNA repair pathways, could enhance its therapeutic index. While no clinical trials specifically investigating this compound as a p53 activator are currently listed, the broader field of targeting the p53 pathway remains an active area of clinical investigation.[4][5][15] The insights gained from compounds like this compound contribute valuable knowledge to the ongoing efforts to therapeutically harness the power of p53 in cancer treatment.

References

The Biological Activity of 5-Iodotubercidin in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 5-Iodotubercidin (B1582133) (Itu) in hepatocytes. It covers its primary mechanism of action as a potent inhibitor of adenosine (B11128) kinase and its broader effects as a general protein kinase inhibitor, impacting key metabolic pathways such as glycogen (B147801) metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound, a pyrrolopyrimidine analog of adenosine, exerts its biological effects in hepatocytes primarily through two interconnected mechanisms: the potent inhibition of adenosine kinase (ADK) and the broader inhibition of various other protein kinases. While initially characterized as a selective ADK inhibitor, subsequent research has revealed its capacity to act as a general protein kinase inhibitor, which explains many of its observed effects on cellular metabolism.[1][2]

Historically, the stimulation of glycogen synthesis in hepatocytes by this compound was thought to be a direct consequence of adenosine kinase inhibition.[3] However, it was later demonstrated that this effect is not solely due to ADK inhibition, as other ADK inhibitors did not replicate this outcome.[3] Instead, the glycogenic effects of this compound are attributed to its ability to inhibit a range of protein kinases involved in the regulation of glycogen metabolism.[1][2]

Beyond its effects on liver cells, this compound has also been identified as a genotoxic agent with potential anti-cancer applications.[4][5][6] Studies have shown that it can induce DNA damage, activate the p53 tumor suppressor pathway, and lead to cell cycle arrest and cell death in cancer cell lines.[4][5] This activity is thought to arise from the incorporation of a this compound metabolite into DNA during replication.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various protein kinases. This data highlights its potency and broad-spectrum activity.

Target EnzymeIC50 (µM)ATP Concentration (µM)SubstrateSource
Casein Kinase 10.415Casein[1][2]
Protein Kinase A1.815Kemptide[1][2]
Casein Kinase 22.015Casein[1][2]
Myosin Light Chain Kinase2.515Myosin Light Chains[1][2]
Phosphorylase Kinase4.015Phosphorylase b[1][2]
Protein Kinase C1010Histone H1[1][2]
Insulin Receptor Tyrosine Kinase2810Poly(Glu,Tyr) 4:1[1][2]

Signaling Pathways

The biological effects of this compound in hepatocytes can be visualized through its impact on key signaling pathways.

Figure 1: Regulation of Glycogen Metabolism by this compound.

General_Kinase_Inhibition cluster_kinase Protein Kinase This compound This compound ATP_Binding_Site ATP Binding Site This compound->ATP_Binding_Site Competitive Inhibition ATP ATP ATP->ATP_Binding_Site Kinase Kinase Phosphorylated_Product Phosphorylated Product Kinase->Phosphorylated_Product Phosphorylates Inhibition Inhibition of Phosphorylation ATP_Binding_Site->Kinase Protein_Substrate Protein Substrate Protein_Substrate->Kinase

Figure 2: General Mechanism of Protein Kinase Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects in hepatocytes are provided below.

Protocol 1: Adenosine Kinase Inhibition Assay

This protocol outlines a non-radioactive, luminescence-based assay to determine the IC50 value of this compound against adenosine kinase.[7][8]

Materials:

  • Recombinant human adenosine kinase

  • Adenosine

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Further dilute the compound in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 2.5 µL of a solution containing adenosine kinase and adenosine in assay buffer to each well. The final concentration of adenosine should be at or near its Km for the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should also be at or near its Km.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Protein Kinase C (PKC) Activity Assay

This protocol describes a non-radioactive, ELISA-based assay for quantifying PKC activity in the presence of inhibitors like this compound.[9]

Materials:

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)

  • Purified or partially purified PKC enzyme preparations

  • This compound

  • ATP

  • Microplate reader

Procedure:

  • Prepare samples containing PKC.

  • Add the PKC sample and this compound at various concentrations to the wells of the microplate, which are pre-coated with a specific PKC substrate peptide.

  • Initiate the phosphorylation reaction by adding ATP.

  • Incubate under conditions appropriate for the enzyme.

  • After incubation, wash the wells to remove non-reacted components.

  • Add a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Incubate to allow antibody binding.

  • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Incubate and wash the wells again.

  • Add TMB substrate and allow color to develop in proportion to the amount of phosphorylated substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Determine PKC activity and the inhibitory effect of this compound by comparing the absorbance of treated samples to controls.

Protocol 3: Measurement of Glycogenolysis in Primary Hepatocytes

This protocol details a method to measure the breakdown of glycogen (glycogenolysis) in primary hepatocytes, which can be used to assess the impact of this compound.[10][11]

Materials:

  • Primary hepatocytes

  • Culture medium (e.g., DMEM)

  • d-[¹⁴C]glucose

  • PBS

  • Agonists to stimulate glycogenolysis (e.g., glucagon)

  • This compound

  • Scintillation counter

Procedure:

  • Isolate and culture primary hepatocytes on collagen-coated plates.

  • To label intracellular glycogen stores, incubate the hepatocytes for 2 hours in DMEM with 25 mM glucose, 10% FBS, and 1 µCi/well of d-[¹⁴C]glucose.

  • Remove the radiolabeled medium and rinse the cells with PBS.

  • Incubate the cells in fresh medium containing the desired concentrations of this compound and/or a glycogenolytic agonist like glucagon.

  • At various time points, collect aliquots of the culture medium.

  • Measure the amount of [¹⁴C]glucose released into the medium using a scintillation counter.

  • The rate of [¹⁴C]glucose release is indicative of the rate of glycogenolysis.

  • Compare the rates of glycogenolysis in treated versus untreated cells to determine the effect of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on hepatocyte function.

Experimental_Workflow cluster_assays Endpoint Assays Start Start Hepatocyte_Isolation Isolate Primary Hepatocytes or Culture Hepatocyte Cell Line Start->Hepatocyte_Isolation Cell_Plating Plate Cells on Collagen-Coated Dishes Hepatocyte_Isolation->Cell_Plating Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Plating->Treatment Endpoint_Assays Endpoint_Assays Treatment->Endpoint_Assays Kinase_Activity Kinase Activity Assays (ADK, PKC, etc.) Endpoint_Assays->Kinase_Activity Metabolism_Assay Metabolic Assays (Glycogenolysis, Glycogen Synthesis) Endpoint_Assays->Metabolism_Assay Gene_Expression Gene/Protein Expression (Western Blot, qPCR) Endpoint_Assays->Gene_Expression Viability_Toxicity Cell Viability/Toxicity (MTT, LDH) Endpoint_Assays->Viability_Toxicity Data_Analysis Analyze Data and Determine IC50/EC50 Conclusion Conclusion Data_Analysis->Conclusion Kinase_Activity->Data_Analysis Metabolism_Assay->Data_Analysis Gene_Expression->Data_Analysis Viability_Toxicity->Data_Analysis

Figure 3: General Experimental Workflow.

This guide provides a comprehensive foundation for understanding and investigating the biological activities of this compound in hepatocytes. The provided data, protocols, and pathway diagrams are intended to facilitate further research into its therapeutic potential and mechanisms of action.

References

Is 5-Iodotubercidin a general protein kinase inhibitor?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Iodotubercidin (5-ITu) is a pyrrolopyrimidine nucleoside analog of adenosine (B11128). Initially recognized for its potent inhibition of adenosine kinase, subsequent research has unequivocally demonstrated that this compound acts as a general protein kinase inhibitor. By mimicking ATP, it competitively binds to the ATP-binding site of a wide range of protein kinases, thereby inhibiting their catalytic activity. This broad-spectrum inhibitory profile underlies its diverse biological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. This document provides a comprehensive technical overview of this compound's kinase inhibitory activity, its impact on key signaling pathways, and detailed experimental methodologies.

Kinase Inhibition Profile

This compound exhibits inhibitory activity against a variety of protein kinases, with half-maximal inhibitory concentrations (IC50) spanning from the nanomolar to the micromolar range. Its most potent activity is against adenosine kinase. However, it also significantly inhibits several serine/threonine and tyrosine kinases.

Data Presentation: Quantitative Kinase Inhibition Data

The following table summarizes the reported IC50 values for this compound against a panel of protein kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.

KinaseIC50Reference
Adenosine Kinase26 nM
Casein Kinase 1 (CK1)0.4 µM
Protein Kinase C (PKC)0.4 µM
ERK20.525 µM
Insulin Receptor Tyrosine Kinase3.5 µM
Protein Kinase A (PKA)5-10 µM
Phosphorylase Kinase5-10 µM
Casein Kinase 2 (CK2)10.9 µM
HaspinInhibited (IC50 not specified)

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. Its structural similarity to adenosine allows it to bind to the ATP-binding pocket of protein kinases. This competitive binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the transfer of a phosphate (B84403) group to the kinase's substrate and inhibiting its function.

Impact on Cellular Signaling Pathways

The general kinase inhibitory nature of this compound leads to the perturbation of multiple critical signaling pathways within the cell. The most well-documented of these are the ATM/p53 DNA damage response pathway and the NF-κB signaling pathway. There is also evidence for its influence on the AMPK signaling pathway.

ATM/p53 Signaling Pathway

This compound is recognized as a genotoxic agent that can induce DNA damage. This damage triggers the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Phosphorylation stabilizes and activates p53, leading to the transcriptional activation of genes involved in cell cycle arrest (such as p21) and apoptosis (such as BAX and PUMA). This ultimately results in a p53-dependent G2 cell cycle arrest and programmed cell death.

ATM_p53_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_nucleus Nucleus 5_Iodotubercidin 5_Iodotubercidin DNA_Damage DNA_Damage 5_Iodotubercidin->DNA_Damage induces ATM_active ATM (active) DNA_Damage->ATM_active activates Chk2_active Chk2 (active) ATM_active->Chk2_active phosphorylates p53_active p53 (active) ATM_active->p53_active phosphorylates Chk2_active->p53_active phosphorylates p21_BAX_PUMA p21, BAX, PUMA (Gene Transcription) p53_active->p21_BAX_PUMA G2_Arrest G2 Cell Cycle Arrest p21_BAX_PUMA->G2_Arrest Apoptosis Apoptosis p21_BAX_PUMA->Apoptosis

ATM/p53 signaling pathway activation by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some studies suggest that this compound can interfere with NF-κB signaling, although the precise mechanism is still under investigation.

NFkB_Pathway cluster_cellular Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocates 5_Iodotubercidin 5_Iodotubercidin 5_Iodotubercidin->IKK inhibits? Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_n->Gene_Transcription

Potential inhibition of the NF-κB signaling pathway by this compound.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic processes and inhibiting anabolic pathways. The activation of AMPK is a complex process involving upstream kinases such as LKB1 and CaMKK2. As an adenosine kinase inhibitor, this compound can indirectly affect cellular adenosine and AMP levels, which could in turn modulate AMPK activity. Additionally, its general kinase inhibitory properties might directly impact upstream kinases in the AMPK pathway.

AMPK_Pathway cluster_cellular Cellular Response Low_Energy Low Energy Status (High AMP:ATP) LKB1_CaMKK2 LKB1 / CaMKK2 Low_Energy->LKB1_CaMKK2 activates AMPK AMPK LKB1_CaMKK2->AMPK phosphorylates AMPK_active AMPK (active) AMPK->AMPK_active Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism 5_Iodotubercidin 5_Iodotubercidin 5_Iodotubercidin->LKB1_CaMKK2 inhibits? 5_Iodotubercidin->AMPK modulates AMP levels?

Potential modulation of the AMPK signaling pathway by this compound.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is fundamental to its characterization. Below is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases to determine the IC50 value of this compound.

General In Vitro Kinase Assay Protocol (Radiometric)

This protocol is based on the principle of measuring the incorporation of radioactively labeled phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

  • Purified active kinase

  • Specific protein or peptide substrate

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphoric acid (e.g., 75 mM)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Serial Dilution of Inhibitor: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO).

  • Initiate Kinase Reaction:

    • Aliquot the kinase reaction mix into separate tubes.

    • Add the serially diluted this compound or vehicle control to the respective tubes and pre-incubate for a short period (e.g., 10 minutes) at the desired reaction temperature (e.g., 30°C).

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP, if known.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers multiple times (e.g., 3-4 times for 5-10 minutes each) in phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

  • Quantification: Allow the papers to dry, then place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, Buffer, and 5-ITu Dilutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reactions with Inhibitor and Controls Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at Optimal Temperature and Time Initiate_Reaction->Incubation Stop_Reaction Stop Reaction by Spotting on P81 Paper Incubation->Stop_Reaction Washing Wash P81 Papers to Remove Unincorporated ATP Stop_Reaction->Washing Quantification Measure Radioactivity with Scintillation Counter Washing->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a radiometric in vitro kinase assay.

Conclusion

The available evidence strongly supports the classification of this compound as a general protein kinase inhibitor. While its most potent inhibitory action is on adenosine kinase, its ability to inhibit a range of other serine/threonine and tyrosine kinases at micromolar concentrations is well-documented. This broad-spectrum activity is a direct result of its ATP-mimetic nature, allowing it to competitively inhibit the kinase domain. The pleiotropic effects of this compound on cellular processes, particularly its ability to induce DNA damage and activate the ATM/p53 pathway, are direct consequences of its multi-targeted kinase inhibition. For researchers and drug development professionals, understanding the general kinase inhibitory profile of this compound is crucial for interpreting its biological effects and for considering its potential therapeutic applications and off-target effects. Further studies involving large-scale kinome profiling would provide a more complete picture of its selectivity and aid in the development of more specific analogs.

5-Iodotubercidin: A Potent Modulator of Glycogen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Iodotubercidin (B1582133) (5-ITu), a pyrrolopyrimidine analog of adenosine (B11128), has emerged as a significant modulator of glycogen (B147801) metabolism. Initially recognized for its role as a potent adenosine kinase inhibitor, subsequent research has unveiled its broader function as a general protein kinase inhibitor. This dual activity positions this compound as a powerful tool for investigating the intricate signaling pathways governing glycogen synthesis and as a potential therapeutic agent in metabolic disorders. This technical guide provides a comprehensive overview of the core effects of this compound on glycogen synthesis, detailing its mechanism of action, quantitative effects on key enzymes, and the experimental protocols utilized in seminal studies. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's biological activities.

Introduction

Glycogen, a branched polymer of glucose, serves as the primary intracellular storage form of glucose in animals, predominantly in the liver and skeletal muscle. The synthesis and degradation of glycogen are tightly regulated processes, critical for maintaining glucose homeostasis. The key enzymes governing this balance are glycogen synthase, which catalyzes the elongation of glycogen chains, and glycogen phosphorylase, which mediates their breakdown. The activities of these enzymes are reciprocally controlled by phosphorylation and dephosphorylation events, orchestrated by a complex network of protein kinases and phosphatases.

This compound has been shown to strongly stimulate glycogen synthesis in primary rat hepatocytes.[1][2] Its mechanism of action is primarily attributed to its ability to inhibit a range of protein kinases, thereby altering the phosphorylation status and activity of key enzymes in the glycogen metabolic pathway.

Mechanism of Action: A General Protein Kinase Inhibitor

The glycogenic effect of this compound is not a result of its adenosine kinase inhibitory activity but rather its broader capacity as a protein kinase inhibitor.[3] It acts as an ATP-competitive inhibitor for a variety of serine/threonine and tyrosine kinases.[3] This inhibition leads to a decrease in the phosphorylation levels of numerous intracellular proteins.[3]

The primary mechanism by which this compound stimulates glycogen synthesis involves the modulation of the two key regulatory enzymes:

  • Activation of Glycogen Synthase: Glycogen synthase is active in its dephosphorylated state (glycogen synthase a) and inactive when phosphorylated (glycogen synthase b). This compound inhibits several glycogen synthase kinases, the enzymes responsible for phosphorylating and inactivating glycogen synthase. This inhibition shifts the equilibrium towards the active, dephosphorylated form, promoting glycogen synthesis.[3]

  • Inactivation of Glycogen Phosphorylase: Glycogen phosphorylase is active in its phosphorylated state (phosphorylase a) and inactive when dephosphorylated (phosphorylase b). The phosphorylation of glycogen phosphorylase is catalyzed by phosphorylase kinase. This compound inhibits phosphorylase kinase, leading to a decrease in the active phosphorylase a form and consequently, a reduction in glycogenolysis.[3]

By simultaneously activating glycogen synthase and inactivating glycogen phosphorylase, this compound creates a metabolic state that strongly favors the net accumulation of glycogen.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against various protein kinases has been quantified, providing insight into its broad-spectrum activity.

Protein KinaseIC50 (µM)ATP Concentration (µM)
Casein Kinase 10.410-15
Insulin Receptor Tyrosine Kinase3.510-15
Phosphorylase Kinase5-1010-15
Protein Kinase A (PKA)5-1010-15
Casein Kinase 210.910-15
Protein Kinase C (PKC)27.710-15
Adenosine Kinase0.026Not Specified

Table 1: Inhibitory concentration (IC50) of this compound against various protein kinases. Data compiled from Massillon et al., 1994 and MedChemExpress product information.[3]

Studies in isolated rat hepatocytes have demonstrated that this compound strongly stimulates glycogen synthesis from various substrates, including glucose, lactate (B86563) plus pyruvate, dihydroxyacetone, glycerol, and fructose.[1][2] In parallel with the increase in glycogen deposition, there is an increase in the active form of glycogen synthase (synthase a) and a decrease in the active form of glycogen phosphorylase (phosphorylase a).[1][2]

Signaling Pathways and Experimental Workflows

The signaling pathway through which this compound promotes glycogen synthesis is a direct consequence of its protein kinase inhibitory activity.

Caption: Signaling pathway of this compound in promoting glycogen synthesis.

The experimental workflow to assess the effect of this compound on glycogen synthesis typically involves the isolation of primary hepatocytes followed by incubation with the compound and a labeled glucose precursor.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Hepatocyte_Isolation Isolation of Rat Hepatocytes Cell_Culture Hepatocyte Culture Hepatocyte_Isolation->Cell_Culture Incubation Incubation with This compound and [14C]Glucose Cell_Culture->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Glycogen_Assay Glycogen Content Assay (e.g., Scintillation Counting) Cell_Lysis->Glycogen_Assay Enzyme_Assay Glycogen Synthase and Phosphorylase Activity Assays Cell_Lysis->Enzyme_Assay

Caption: Experimental workflow for assessing this compound's effect on glycogen synthesis.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for key experiments.

Isolation and Incubation of Rat Hepatocytes
  • Hepatocyte Isolation: Hepatocytes are isolated from male Wistar rats (200-250 g) by in situ collagenase perfusion of the liver. The resulting cell suspension is filtered and washed to obtain a viable hepatocyte preparation.

  • Cell Culture: Isolated hepatocytes are suspended in Krebs-Henseleit bicarbonate buffer, supplemented with 2.5% bovine serum albumin, and incubated in a shaking water bath at 37°C under a 95% O2 / 5% CO2 atmosphere.

  • Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the hepatocyte suspension at various concentrations. Control incubations receive the vehicle alone. A radiolabeled glucose precursor, such as [U-¹⁴C]glucose, is added to trace its incorporation into glycogen.

Glycogen Synthesis Assay
  • Sample Collection: At the end of the incubation period, an aliquot of the cell suspension is rapidly mixed with KOH to stop the reaction and solubilize the cells.

  • Glycogen Precipitation: Glycogen is precipitated from the lysate by the addition of ethanol (B145695) and centrifugation. The glycogen pellet is washed multiple times with ethanol to remove any unincorporated radiolabeled glucose.

  • Quantification: The washed glycogen pellet is redissolved in water, and the amount of incorporated ¹⁴C is determined by liquid scintillation counting. The rate of glycogen synthesis is expressed as µmol of glucose incorporated into glycogen per hour per gram of wet cells.

Glycogen Synthase Activity Assay
  • Cell Lysis: Hepatocytes are rapidly sedimented and homogenized in a buffer containing KF and EDTA to inhibit kinase and phosphatase activities.

  • Assay: The activity of glycogen synthase a (the active form) is measured by the incorporation of UDP-[¹⁴C]glucose into glycogen in the absence of the allosteric activator glucose-6-phosphate. Total glycogen synthase activity (synthase a + b) is measured in the presence of a saturating concentration of glucose-6-phosphate.

  • Calculation: The activity of glycogen synthase a is typically expressed as a percentage of the total glycogen synthase activity.

Glycogen Phosphorylase Activity Assay
  • Cell Lysis: Similar to the glycogen synthase assay, hepatocytes are homogenized in a buffer that preserves the phosphorylation state of the enzyme.

  • Assay: The activity of glycogen phosphorylase a is determined by measuring the incorporation of [¹⁴C]glucose-1-phosphate into glycogen.

  • Calculation: Phosphorylase a activity is expressed as units per gram of wet cells, where one unit corresponds to the formation of 1 µmol of product per minute.

Conclusion

This compound is a valuable pharmacological tool for the study of glycogen metabolism. Its ability to stimulate glycogen synthesis through the broad-spectrum inhibition of protein kinases provides a clear mechanism of action. The quantitative data on its inhibitory potency and the detailed experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this compound. Further investigation into the specific kinase targets of this compound and its effects in in vivo models will be crucial for elucidating its full therapeutic potential in metabolic diseases characterized by dysregulated glycogen metabolism.

References

Investigating 5-Iodotubercidin as a Haspin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Iodotubercidin (5-ITu) as a potent inhibitor of Haspin kinase. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Haspin Kinase and this compound

Haspin, a serine/threonine kinase, plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[1]. This phosphorylation event is a key component of the histone code and is essential for the proper alignment and segregation of chromosomes during cell division[2]. The phosphorylation of H3T3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC), which is critical for correcting improper microtubule-kinetochore attachments and ensuring genomic stability[3][4]. Given its pivotal role in mitosis, Haspin has emerged as a promising target for anti-cancer therapies[2][5].

This compound (5-ITu) is an adenosine (B11128) derivative that was initially identified as an adenosine kinase inhibitor. Subsequent research has demonstrated that 5-ITu is also a potent, ATP-competitive inhibitor of Haspin kinase[5]. Its ability to suppress Haspin activity and consequently disrupt mitotic progression has made it a valuable chemical probe for studying Haspin function and a lead compound for the development of novel anti-mitotic agents.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against Haspin and a selection of other kinases has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against Haspin Kinase
ParameterValueAssay ConditionsReference
IC505-9 nMIn vitro kinase assay with isolated Haspin kinase domain and histone H3 substrate.
Table 2: Selectivity Profile of this compound against Other Kinases
KinaseIC50 (µM)Reference
Adenosine Kinase0.026
CK10.4
Insulin Receptor Tyrosine Kinase3.5
Phosphorylase Kinase5-10
PKA5-10
CK210.9
PKC27.7
Aurora A>1
Aurora B>1
Bub1>1
Cdk1/Cyclin B>1
Mps1>1
Nek2A>1
Plk1>1

Haspin Signaling Pathway

The primary function of Haspin in mitosis is the phosphorylation of histone H3 at threonine 3. This initiates a signaling cascade that ensures proper chromosome segregation.

Haspin_Signaling_Pathway Haspin Signaling Pathway in Mitosis Haspin Haspin Kinase H3T3ph Phosphorylated Histone H3 (H3T3ph) Haspin->H3T3ph Phosphorylates T3 H3T3 Histone H3 H3T3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase CPC->AuroraB Contains ChromosomeSegregation Correct Chromosome Segregation CPC->ChromosomeSegregation Ensures Kinetochore Kinetochore AuroraB->Kinetochore Corrects attachments Microtubule Microtubule Kinetochore->Microtubule Attaches to

Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, leading to the recruitment of the Chromosomal Passenger Complex (CPC) and ensuring proper chromosome segregation during mitosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on Haspin kinase.

In Vitro Haspin Kinase Assay

This protocol describes a method to measure the enzymatic activity of Haspin kinase and its inhibition by this compound using a purified system.

Materials:

  • Recombinant human Haspin kinase domain

  • Histone H3 (1-21) peptide substrate

  • This compound

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in kinase buffer.

    • Prepare a solution of recombinant Haspin kinase in kinase buffer.

    • Prepare a solution of Histone H3 peptide and ATP in kinase buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the this compound dilution (or DMSO for control).

    • Add 10 µL of the Haspin kinase solution to each well and incubate for 10 minutes at room temperature.

    • To initiate the reaction, add 10 µL of the Histone H3 peptide/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Briefly, add 25 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for H3T3 Phosphorylation by Immunofluorescence

This protocol details the detection of H3T3 phosphorylation in cultured cells to assess the cellular activity of this compound.

Materials:

  • HeLa cells or other suitable cell line

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells on glass coverslips in a 24-well plate and grow to 50-70% confluency.

    • Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with the secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Image Analysis:

    • Quantify the fluorescence intensity of the phospho-H3 (Thr3) signal in mitotic cells for each treatment condition.

Experimental Workflow and Biophysical Characterization

A comprehensive investigation of a kinase inhibitor involves a multi-faceted approach, from initial biochemical assays to cellular and biophysical characterization.

Experimental_Workflow Experimental Workflow for Haspin Inhibitor Evaluation cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_biophys Biophysical Assays KinaseAssay In Vitro Kinase Assay (Determine IC50) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity IF Immunofluorescence (H3T3ph levels) Selectivity->IF ITC Isothermal Titration Calorimetry (ITC) (Determine Kd, ΔH, ΔS) Selectivity->ITC CellCycle Cell Cycle Analysis IF->CellCycle SPR Surface Plasmon Resonance (SPR) (Determine kon, koff) ITC->SPR Start Compound of Interest (this compound) Start->KinaseAssay

Caption: A typical workflow for evaluating a Haspin inhibitor, starting from biochemical potency and selectivity, moving to cellular effects, and finally to detailed biophysical characterization of the binding interaction.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target kinase, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified recombinant Haspin kinase domain

  • This compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP). Crucially, the buffer for the protein and the inhibitor must be identical.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified Haspin kinase extensively against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer to the desired concentration.

    • Degas both the protein and inhibitor solutions.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the Haspin protein solution into the sample cell.

    • Load the this compound solution into the titration syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration of this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat signals and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

This compound is a potent and well-characterized inhibitor of Haspin kinase. Its high affinity and demonstrated cellular activity make it an invaluable tool for dissecting the role of Haspin in mitotic regulation. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting Haspin and to develop novel, more selective inhibitors for the treatment of cancer and other proliferative diseases. However, it is important to consider the off-target effects of this compound, particularly its inhibition of adenosine kinase, when interpreting experimental results.

References

Methodological & Application

Application Notes and Protocols for 5-Iodotubercidin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Iodotubercidin, a potent adenosine (B11128) kinase inhibitor, in cell culture experiments.

Introduction

This compound (5-ITu) is a pyrrolopyrimidine analog of adenosine that acts as a powerful inhibitor of adenosine kinase (ADK), with an IC50 value of 26 nM.[1] This inhibition leads to an increase in both intracellular and extracellular adenosine levels. Beyond its primary target, this compound also exhibits inhibitory activity against a range of other kinases, including protein kinase A (PKA), casein kinase 1 (CK1), and the insulin (B600854) receptor tyrosine kinase.[2] Its ability to modulate multiple signaling pathways makes it a valuable tool for studying various cellular processes.

Recent studies have highlighted its potential as a genotoxic drug with anti-cancer properties, as it can induce DNA damage and activate the Atm-p53 pathway, leading to cell cycle arrest and apoptosis.[3][4] Furthermore, this compound has been shown to sensitize cells to RIPK1-dependent necroptosis and influence pathways such as melanogenesis and glycogen (B147801) synthesis.[5][6]

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

KinaseIC50
Adenosine Kinase26 nM[1]
Casein Kinase 1 (CK1)0.4 µM[2]
Insulin Receptor Tyrosine Kinase3.5 µM
Phosphorylase Kinase5-10 µM[2]
Protein Kinase A (PKA)5-10 µM[2]
Casein Kinase 2 (CK2)10.9 µM[2]
Protein Kinase C (PKC)27.7 µM

Table 2: Effective Concentrations of this compound in Cell Culture

Cell LineConcentrationObserved Effect
Mouse Embryonic Fibroblasts (MEFs)0.25 µMUpregulation of p53[7]
HCT116 (Human Colon Carcinoma)0.25 µMUpregulation of p53[7]
HCT1161 µMActivation of Atm and Chk2
Rat Hepatocytes20 µMDecreased fatty acid synthesis and increased fatty acid oxidation[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which is soluble in DMSO.

Materials:

  • This compound (M.Wt: 392.15 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 3.92 mg of this compound in 1 mL of fresh DMSO.

  • If solubility is an issue, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[7]

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to several months.[7] For long-term storage (up to 1 year), store at -80°C.[8]

Note: The solubility of this compound in DMSO is reported to be at least 10 mM, and as high as 50 mM or 78 mg/mL.[1][7]

Protocol 2: General Cell Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental context.

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells at the desired density and allow them to adhere and grow overnight, or until they reach the desired confluency.

  • On the day of treatment, prepare the final working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • For example, to make a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution. It is recommended to perform serial dilutions for accuracy.

  • Remove the old medium from the cells and wash once with sterile PBS (optional).

  • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired period (e.g., 6, 24, or 48 hours), depending on the specific assay.

  • After incubation, proceed with the downstream analysis, such as cytotoxicity assays, western blotting, or immunofluorescence.

Protocol 3: Cytotoxicity Assay using MTT

This protocol describes how to assess the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Following treatment with this compound for the desired duration (e.g., 48 hours), add 10-20 µL of MTT solution to each well.[9]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]

  • After the incubation, carefully remove the medium.

  • Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

G cluster_0 This compound Effects cluster_1 Downstream Signaling Iodotubercidin This compound ADK Adenosine Kinase (ADK) Iodotubercidin->ADK Inhibits OtherKinases Other Kinases (PKA, CK1, etc.) Iodotubercidin->OtherKinases Inhibits DNA_Incorporation Metabolite Incorporation into DNA Iodotubercidin->DNA_Incorporation Leads to Necroptosis Necroptosis Iodotubercidin->Necroptosis Sensitizes to Adenosine ↑ Adenosine ADK->Adenosine cAMP ↓ cAMP OtherKinases->cAMP Akt ↓ p-AKT OtherKinases->Akt DNA_Damage DNA Damage DNA_Incorporation->DNA_Damage Atm ↑ ATM Activation DNA_Damage->Atm p53 ↑ p53 Activation Atm->p53 CellCycleArrest G2 Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis G start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_working Prepare Working Dilutions in Culture Medium prep_stock->prepare_working cell_adhesion Allow Cells to Adhere (e.g., Overnight) seed_cells->cell_adhesion treat_cells Remove Old Medium & Add Treatments to Cells cell_adhesion->treat_cells prepare_working->treat_cells vehicle_control Prepare Vehicle Control (DMSO in Medium) vehicle_control->treat_cells incubate Incubate for Desired Time Period (e.g., 24-48h) treat_cells->incubate downstream Proceed to Downstream Analysis (e.g., MTT, Western Blot) incubate->downstream end End downstream->end

References

5-Iodotubercidin: Applications in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodotubercidin (5-ITu) is a pyrrolo[2,3-d]pyrimidine nucleoside analog originally identified as a potent inhibitor of adenosine (B11128) kinase.[1][2] Its applications in oncology research have expanded significantly as its broader mechanisms of action have been elucidated. This compound acts as a genotoxic agent, inducing DNA damage and activating critical tumor suppressor pathways, making it a compound of interest for cancer therapy development.[3] It also functions as a broader kinase inhibitor, affecting various signaling pathways involved in cell growth and proliferation.[1][4][5]

These application notes provide a comprehensive overview of this compound's use in oncology research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action in Oncology

This compound exerts its anti-cancer effects primarily through the induction of DNA damage.[3] As a purine (B94841) analog, it is hypothesized that its metabolites can be incorporated into DNA, leading to the formation of DNA breaks.[6] This genotoxic stress triggers the DNA Damage Response (DDR), a crucial signaling network for maintaining genomic integrity.

A key pathway activated by this compound is the Ataxia Telangiectasia Mutated (ATM) signaling cascade.[6][7] Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a range of downstream targets, including the tumor suppressor protein p53.[7][8] This leads to the stabilization and activation of p53, which in turn transcriptionally upregulates genes involved in cell cycle arrest and apoptosis.[3][7] Specifically, this compound has been shown to induce a p53-dependent G2 phase cell cycle arrest, preventing cells with damaged DNA from proceeding into mitosis.[3] Furthermore, it promotes apoptosis, or programmed cell death, in both a p53-dependent and -independent manner.[6]

Beyond its genotoxic effects, this compound is also a potent inhibitor of adenosine kinase and several other protein kinases, which may contribute to its anti-tumor activity.[1][4][5][9]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell Line/SystemIC50/EC50Reference(s)
Adenosine KinaseIsolated Enzyme26 nM[1][4][5][10][11]
Casein Kinase 1 (CK1)Isolated Enzyme0.4 µM[1][4][5]
Insulin Receptor Tyrosine KinaseIsolated Enzyme3.5 µM[1][4][5]
Phosphorylase KinaseIsolated Enzyme5-10 µM[1][4][5]
Protein Kinase A (PKA)Isolated Enzyme5-10 µM[1][4][5]
Casein Kinase 2 (CK2)Isolated Enzyme10.9 µM[1][4][5]
Protein Kinase C (PKC)Isolated Enzyme27.7 µM[1][4][5]
Nucleoside Transporter ([3H]adenosine uptake)-< 25 nM[1][5]
Nucleoside Transporter ([3H]uridine uptake)DDT1 MF-2 cells7 µM[1][5][12]
Nucleoside Transporter ([3H]formycin B uptake)DDT1 MF-2 cells15 µM[1][5][12]
Cell Death (p53+/+ HCT116)HCT1161.88 µM
Cell Death (p53-/- HCT116)HCT1167.8 µM

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. EC50 values represent the concentration of a drug that gives a half-maximal response.

Mandatory Visualizations

G cluster_0 This compound Administration cluster_1 Cellular Effects cluster_2 Signaling Cascade cluster_3 Cellular Outcomes 5_ITu This compound DNA_Damage DNA Damage (incorporation into DNA) 5_ITu->DNA_Damage Kinase_Inhibition Kinase Inhibition (e.g., Adenosine Kinase) 5_ITu->Kinase_Inhibition ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Stabilization & Activation ATM_Activation->p53_Activation G2_Arrest G2 Cell Cycle Arrest p53_Activation->G2_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Figure 1: Mechanism of action of this compound in cancer cells.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement Cell_Culture 1. Cell Seeding (96-well plate) Drug_Treatment 2. Treatment with This compound Cell_Culture->Drug_Treatment CCK8_Addition 3. Add CCK-8 Reagent Drug_Treatment->CCK8_Addition Incubation 4. Incubate (1-4 hours) CCK8_Addition->Incubation Absorbance 5. Measure Absorbance (450 nm) Incubation->Absorbance

Figure 2: Workflow for CCK-8 cell viability assay.

G cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Detection Fixation 1. Fixation (e.g., 4% Paraformaldehyde) Permeabilization 2. Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization TdT_Reaction 3. TdT Reaction (TdT enzyme + labeled dUTP) Permeabilization->TdT_Reaction Visualization 4. Visualization (Fluorescence Microscopy) TdT_Reaction->Visualization

Figure 3: Workflow for TUNEL assay for apoptosis detection.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Adjust the cell suspension to the desired concentration (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[1][3]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of CCK-8 solution to each well.[1][3][13]

    • Incubate the plate for 1-4 hours at 37°C.[1][3][13] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[1][3][13]

    • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 value.

Protocol 2: Apoptosis Detection using TUNEL Assay

This protocol is for the in situ detection of DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Materials:

  • Cells grown on coverslips or in a 96-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

    • Wash the cells twice with PBS.

  • Fixation and Permeabilization:

    • Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.[2][14]

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with Permeabilization Solution for 20 minutes at room temperature.[2][14]

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically a mixture of TdT enzyme and labeled dUTPs in a reaction buffer).[2][14][15]

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[14]

    • Stop the reaction by washing the cells three times with PBS.[15]

  • Nuclear Counterstaining and Visualization:

    • Incubate the cells with a nuclear counterstain solution for 5-15 minutes at room temperature, protected from light.[15]

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Protocol 3: Western Blot Analysis for DNA Damage and p53 Activation

This protocol is for detecting the upregulation of DNA damage markers (e.g., phosphorylated H2AX, γH2AX) and the activation of p53.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-phospho-p53 (Ser15))

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cell pellets in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells for each sample.

    • Wash the cells once with cold PBS.[12][16]

    • Resuspend the cell pellet in 400 µL of cold PBS.[16]

    • While gently vortexing, add 1 mL of cold 70% ethanol dropwise to fix the cells.[10][16]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for longer periods.[10][16]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with cold PBS.[16]

    • Resuspend the cell pellet in 400 µL of PI staining solution.[16]

    • Incubate for 5-10 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 5: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[9]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Inject a specific number of cells (e.g., 1-10 x 10⁶) subcutaneously into the flank of each mouse.[9]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation and growth.

    • Measure tumor volume using calipers (Volume = (Length x Width²)/2).[17]

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Drug Administration:

    • Prepare this compound and the vehicle control at the desired concentrations.

    • Administer the treatment via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.[10]

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight regularly throughout the study.

    • Observe the mice for any signs of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice.

    • Excise the tumors and, if required, other organs for further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a valuable tool for oncology research, with a well-defined mechanism of action centered on DNA damage and p53 activation. Its multi-faceted activity as a genotoxic agent and kinase inhibitor presents multiple avenues for therapeutic exploration. The protocols provided herein offer a standardized approach for investigating the anti-cancer properties of this compound in both in vitro and in vivo settings. As with any experimental work, optimization of these protocols for specific cell lines and research questions is recommended.

References

Application Notes and Protocols for 5-Iodotubercidin in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodotubercidin is a potent, ATP-competitive kinase inhibitor with broad-spectrum activity against a variety of protein kinases.[1][2] Its structural similarity to adenosine (B11128) allows it to bind to the ATP-binding pocket of kinases, thereby preventing the transfer of a phosphate (B84403) group to their substrates.[1] This characteristic makes this compound a valuable tool for studying kinase signaling pathways and for the initial screening of kinase inhibitors in drug discovery. These application notes provide detailed protocols for utilizing this compound in both radiometric and non-radiometric in vitro kinase activity assays.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to ATP.[1] This means it directly competes with ATP for binding to the kinase's active site. The inhibition is reversible and its potency, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific kinase and the concentration of ATP used in the assay. Kinetic analysis has shown that it acts as a competitive inhibitor with respect to ATP and as a mixed-type inhibitor with respect to the protein substrate.[1]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the IC50 values of this compound against a range of kinases, providing a reference for its inhibitory potency.

KinaseIC50 ValueNotes
Adenosine Kinase (AK)26 nMPotent inhibitor.[1][2]
Haspin9 nMHighly potent inhibitor.[3]
Casein Kinase 1 (CK1)0.4 µM[2]
Protein Kinase C (PKC)27.7 µM[2]
Protein Kinase A (PKA)5-10 µM[2]
Phosphorylase Kinase5-10 µM[2]
Casein Kinase 2 (CK2)10.9 µM[2]
Insulin Receptor Tyrosine Kinase3.5 µM[2]

Experimental Protocols

Herein, we provide two detailed protocols for assessing kinase activity using this compound: a traditional radiometric assay and a more modern, non-radiometric luminescence-based assay.

Protocol 1: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding Assay)

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate for the kinase

  • This compound (stock solution in DMSO)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)[4]

  • Phosphocellulose filter paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

  • Microcentrifuge tubes

  • Water bath or incubator at 30°C

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare this compound dilutions prep_reaction_mix Prepare reaction mix (kinase, substrate, buffer) initiate Initiate reaction with [γ-³²P]ATP mix prep_reaction_mix->initiate incubate Incubate at 30°C initiate->incubate spot Spot reaction onto phosphocellulose paper incubate->spot wash Wash to remove unbound [γ-³²P]ATP spot->wash count Quantify radioactivity with scintillation counter wash->count

Radiometric Kinase Assay Workflow

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase, its substrate, and the kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically but typically range from 10-100 nM for the kinase and Km value for the substrate.

  • Set up Reactions: Aliquot the master mix into individual reaction tubes. Add the diluted this compound or DMSO (for the control) to the respective tubes.

  • Initiate the Kinase Reaction: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibition.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the filter papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried filter papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Non-Radiometric Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.

Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate for the kinase

  • This compound (stock solution in DMSO)

  • ATP

  • Kinase reaction buffer (as in Protocol 1)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • White, opaque multi-well plates (suitable for luminescence)

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_inhibitor Prepare this compound dilutions prep_reaction_mix Prepare reaction mix (kinase, substrate, buffer) add_atp Add ATP to initiate kinase reaction prep_reaction_mix->add_atp incubate_kinase Incubate add_atp->incubate_kinase add_adp_glo Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_kinase->add_adp_glo incubate_adp_glo Incubate add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent incubate_adp_glo->add_detection_reagent incubate_detection Incubate add_detection_reagent->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence

Non-Radiometric Kinase Assay Workflow

Procedure:

  • Prepare this compound Dilutions: As described in Protocol 1.

  • Set up Kinase Reaction: In a white, opaque multi-well plate, add the kinase, substrate, kinase reaction buffer, and either this compound dilutions or DMSO (control).

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be optimized for the specific kinase, typically at or below the Km for ATP.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate as per the kit manufacturer's instructions.

  • Convert ADP to ATP and Detect Luminescence: Add the Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced in the kinase reaction into ATP, and luciferase, which uses the newly synthesized ATP to generate a luminescent signal. Incubate as per the kit manufacturer's instructions.

  • Measure Luminescence: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Diagram

Below is a simplified representation of a generic kinase signaling pathway and the point of inhibition by this compound.

cluster_pathway Kinase Signaling Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase

Inhibition of Kinase Signaling by this compound

Conclusion

This compound is a versatile and potent tool for the study of kinase activity. The choice between a radiometric and a non-radiometric assay will depend on the available laboratory equipment, safety considerations, and throughput requirements. The protocols provided here offer a solid foundation for researchers to design and execute robust kinase inhibition assays using this compound. It is always recommended to optimize the assay conditions for each specific kinase-substrate pair to ensure accurate and reproducible results.

References

Application Notes: 5-Iodotubercidin in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodotubercidin (B1582133) (5-ITU) is a pyrrolopyrimidine analog of adenosine (B11128) that has emerged as a critical tool in neuroscience research.[1] Primarily known as a potent inhibitor of adenosine kinase (ADK), the primary enzyme responsible for metabolizing adenosine, 5-ITU effectively increases extracellular adenosine levels in the brain.[2][3] This modulation of the adenosine system provides a powerful mechanism for investigating neuroprotection, seizure control, and neuroinflammation. Beyond its primary target, 5-ITU also functions as a broader protein kinase inhibitor, a characteristic that researchers must consider during experimental design.[4][5] These application notes provide an overview of its mechanisms, key applications, and relevant quantitative data for its use in a research setting.

Mechanism of Action

1. Primary Target: Adenosine Kinase (ADK) The principal mechanism of this compound in the central nervous system is the potent inhibition of ADK.[4] ADK converts adenosine to adenosine monophosphate (AMP), thereby regulating the tonic levels of extracellular adenosine. By inhibiting ADK, 5-ITU prevents this conversion, leading to an accumulation of endogenous adenosine.[2] Adenosine is a critical neuromodulator with generally inhibitory effects on neuronal activity, acting through A1 and A2A receptors to regulate synaptic transmission and exert neuroprotective effects.[2] This elevation of adenosine is central to 5-ITU's anticonvulsant and neuroprotective properties.[2][6]

cluster_0 Cellular Environment cluster_1 Pharmacological Intervention Adenosine_extra Extracellular Adenosine Adenosine_intra Intracellular Adenosine Adenosine_extra->Adenosine_intra Uptake A1R A1 Receptor Adenosine_extra->A1R A2AR A2A Receptor Adenosine_extra->A2AR AMP AMP Adenosine_intra->AMP ADK Adenosine Kinase (ADK) Adenosine_intra->ADK ATP ATP ATP->Adenosine_extra Release ADK->AMP Phosphorylation Neurotransmission ↓ Neurotransmission (Neuroprotection) A1R->Neurotransmission ITU This compound (5-ITU) ITU->ADK Inhibits (IC₅₀ = 26 nM)

Caption: Mechanism of this compound (5-ITU) via Adenosine Kinase (ADK) inhibition.

2. Secondary Targets: Other Protein Kinases this compound is also a general protein kinase inhibitor, acting as a competitive inhibitor with respect to ATP.[5] It can inhibit a range of serine/threonine and tyrosine kinases at micromolar concentrations. This "off-target" activity is a crucial consideration, as it can contribute to the observed cellular effects, particularly at higher concentrations.[1][5] For instance, its inhibition of kinases like Protein Kinase C (PKC) and Casein Kinase 1 (CK1) could influence various signaling cascades independently of its effect on adenosine levels.[4][5]

Key Applications in Neuroscience

  • Neuroprotection: 5-ITU has demonstrated significant neuroprotective effects. In models of cranial radiation injury, pre-treatment with 5-ITU was shown to prevent cognitive dysfunction by attenuating radiation-induced astrogliosis and the associated elevation of ADK in the hippocampus.[6][7] This highlights its potential for studying and mitigating neuronal damage caused by oxidative stress and inflammation.

  • Epilepsy and Seizure Control: A key application of 5-ITU is in the study of epilepsy. The hippocampus in epileptic models often displays profound astrogliosis and a corresponding increase in ADK activity.[2] By inhibiting ADK, 5-ITU elevates adenosine to levels that suppress seizures and interictal spikes, making it an invaluable tool for investigating the mechanisms of epileptogenesis and for testing adenosine augmentation therapies.[2][3]

  • Neuroinflammation Research: Adenosine has potent anti-inflammatory properties. By elevating adenosine, 5-ITU can be used to probe the role of purinergic signaling in neuroinflammatory processes. Studies have shown that 5-ITU can interfere with NFκB signaling and sensitize cells to RIPK1-dependent necroptosis, indicating its utility in dissecting complex inflammatory and cell death pathways in the CNS.[1][8]

  • Modulation of Synaptic Transmission: Synaptic transmission is metabolically demanding and exquisitely sensitive to modulation by adenosine.[9] By controlling local adenosine levels, 5-ITU can be used to study the fundamental properties of synaptic transmission and plasticity. Inhibition of ADK has been shown to reduce synaptic transmission in the hippocampus, underscoring its role in regulating basal neuronal communication.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: Kinase Inhibitory Profile of this compound

Target Kinase IC₅₀ Value Reference(s)
Adenosine Kinase (ADK) 26 nM [4]
Casein Kinase 1 (CK1) 0.4 µM [4][5]
Insulin Receptor Tyrosine Kinase 3.5 µM [4][5]
Phosphorylase Kinase 5-10 µM [4][5]
Protein Kinase A (PKA) 5-10 µM [4][5]
Casein Kinase 2 (CK2) 10.9 µM [4]

| Protein Kinase C (PKC) | 27.7 µM |[4][5] |

Table 2: In Vivo Dosing and Effects in Neuroscience Models

Animal Model Dosage & Administration Vehicle Key Finding(s) Reference(s)
Adult Rats (Cognitive Dysfunction) 3.1 mg/kg, i.p., daily for 6 days Not specified Protected against radiation-induced cognitive deficits. [6][7]

| Adult Mice (Epilepsy) | 3.1 mg/kg, i.p., single dose | 20% DMSO in 0.9% saline | Suppressed chronic recurrent seizures and interictal spikes. |[2] |

Experimental Protocols

Here we provide detailed protocols for common applications of this compound in neuroscience research.

Protocol 1: In Vivo Administration for Anticonvulsant Effect in a Rodent Model

This protocol describes the intraperitoneal (i.p.) administration of this compound to assess its acute effects on seizure activity in a mouse model of chronic epilepsy.

cluster_workflow In Vivo Experimental Workflow start Start: Epileptic Mouse Model baseline Record Baseline Seizure Activity (e.g., intrahippocampal EEG) start->baseline prep Prepare 5-ITU Solution (1.24 mg/mL in 20% DMSO) inject Administer Drug via I.P. Injection - 5-ITU (3.1 mg/kg) - Vehicle (20% DMSO) prep->inject baseline->prep record Record Post-Injection Seizure Activity inject->record analyze Analyze Data: Compare seizure frequency and duration record->analyze end End analyze->end

Caption: Workflow for in vivo anticonvulsant testing of this compound.

Materials:

  • This compound (R&D Systems, or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% saline

  • Rodent model of chronic epilepsy (e.g., post-kainic acid injection mice)[2]

  • EEG recording equipment (if applicable)

  • Standard animal handling and injection supplies (syringes, needles)

Procedure:

  • Animal Model: Utilize adult mice with established chronic recurrent seizures, for example, 4 weeks post-unilateral kainic acid injection.[2]

  • Baseline Recording: Record baseline seizure activity for a defined period (e.g., 1 hour) using intrahippocampal EEG recordings to quantify seizure frequency and duration.[2]

  • Preparation of 5-ITU Solution:

    • Dissolve this compound in 20% DMSO in sterile 0.9% saline to a final concentration of 1.24 mg/mL.[2]

    • Prepare a vehicle control solution of 20% DMSO in 0.9% saline.

  • Administration:

    • Divide animals into a treatment group and a vehicle control group.

    • Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 3.1 mg/kg.[2]

    • Inject the control group with an equivalent volume of the vehicle solution.

  • Post-Injection Monitoring: Immediately following the injection, continuously record EEG activity to monitor for changes in seizure frequency and duration.

  • Data Analysis: Quantify the number and duration of seizures in the post-injection period and compare the results from the 5-ITU treated group to the vehicle control group using appropriate statistical methods.

Protocol 2: Application of this compound to Ex Vivo Brain Slice Cultures

This protocol provides a method for preparing organotypic brain slice cultures and applying 5-ITU to study its effects on neuronal activity or neuroinflammation in a controlled environment.

cluster_workflow Ex Vivo Brain Slice Workflow start Start: P1-P10 Rodent Pups dissect Dissect Brain in Ice-Cold, Carbogenated Slicing Medium start->dissect slice Prepare Coronal Slices (300-400 µm) Using a Vibratome dissect->slice culture Culture Slices on Membrane Inserts slice->culture treat Apply 5-ITU or Vehicle to Culture Medium culture->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Assay: - Electrophysiology - Immunohistochemistry - Biochemical Analysis incubate->assay end End assay->end

Caption: Workflow for preparing and treating ex vivo brain slice cultures.

Materials:

  • Postnatal day 1-10 (P1-P10) rodent pups

  • Vibratome or tissue chopper

  • Dissection tools, sterile and autoclaved

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Slicing medium (e.g., Hibernate-A)[10]

  • Slice culture medium[10][11]

  • Millicell membrane inserts (or equivalent)

  • 6-well culture plates

  • This compound, DMSO

  • Tissue culture incubator (37°C, 5% CO₂)

Procedure:

  • Preparation:

    • Prepare sterile slicing and culture media. Bubble the slicing medium with carbogen for at least 15 minutes on ice before use.[11]

    • Equilibrate membrane inserts in a 6-well plate containing 1 mL of slice culture medium per well in the incubator for at least 18 hours.[10]

  • Dissection and Slicing:

    • Anesthetize and decapitate a P1-P10 rodent pup.[11]

    • Rapidly dissect the brain in ice-cold, carbogenated slicing medium.

    • Prepare 300-400 µm thick coronal slices (e.g., of the hippocampus) using a vibratome.[12]

    • Transfer the slices into a holding chamber with fresh, carbogenated medium.

  • Culturing:

    • Carefully place one slice onto the surface of each pre-equilibrated membrane insert.

    • Remove any excess medium from the top of the insert, ensuring the slice is moist but not submerged.[11]

    • Maintain the cultures in a tissue culture incubator at 37°C and 5% CO₂. Change the medium every 2-3 days.

  • Treatment:

    • After allowing the slices to stabilize for a few days in culture, prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution directly into the culture medium to achieve the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control medium with an equivalent concentration of DMSO.

    • Replace the medium in the wells with the treatment or vehicle medium.

  • Analysis:

    • After the desired incubation period (e.g., 24-72 hours), slices can be processed for various analyses.

    • Immunohistochemistry: Fix the slices and perform immunostaining for markers of interest (e.g., GFAP for astrogliosis, Iba1 for microglia, NeuN for neurons).

    • Electrophysiology: Transfer slices to a recording chamber for electrophysiological analysis of synaptic activity.

    • Biochemical Assays: Harvest slices for protein or RNA analysis (e.g., Western blot, qPCR).

References

Application Notes and Protocols for In Vivo Administration of 5-Iodotubercidin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 5-Iodotubercidin in mouse models, summarizing its known anti-cancer and anti-insulinoma effects. Detailed protocols for efficacy studies, preparation of the compound, and general procedures for pharmacokinetic and toxicology assessments are included to guide researchers in their experimental design.

Overview of this compound

This compound is a pyrrolopyrimidine nucleoside analog of adenosine (B11128). It is known to be a potent inhibitor of adenosine kinase and other kinases.[1] Recent research has highlighted its potential as a genotoxic agent with anti-tumor activity.[2][3] Its primary mechanism of action in cancer cells involves the induction of DNA damage, leading to the activation of the ATM-p53 signaling pathway.[3][4] This activation results in cell cycle arrest at the G2/M phase and apoptosis, making it a compound of interest for cancer therapy.[3][4] Studies have also explored its efficacy in insulinoma models, where it has been shown to inhibit tumor growth and reduce insulin (B600854) hypersecretion.[5]

Data Presentation

In Vivo Efficacy Data in Mouse Models

The following tables summarize the quantitative data from in vivo studies of this compound in various mouse models.

Table 1: Anti-Cancer Efficacy in Xenograft Mouse Models
Mouse Model Cell Line Dose (mg/kg) Administration Route Dosing Schedule Observed Effects
BALB/c NudeHCT116 (p53+/+)0.625Intraperitoneal (i.p.)DailyInhibition of tumor growth[6]
BALB/c NudeHCT116 (p53-/-)0.625Intraperitoneal (i.p.)DailyResistance to tumor growth inhibition[6]
BALB/c NudeHCT116 (p53+/+ and p53-/-)2.5Intraperitoneal (i.p.)DailyRapid tumor regression[4][6]
BALB/c NudeIns-1 (Insulinoma)1.0 and 10.0Intraperitoneal (i.p.)Every 4 days for 7 treatmentsInhibition of tumor growth, reduced insulin hypersecretion, delayed hypoglycemia[5]
BALB/c NudeMin-6 (Insulinoma)1.0 and 10.0Intraperitoneal (i.p.)Every 3 days for 7 treatmentsInhibition of tumor growth[5]
Toxicology and Pharmacokinetic Data
Table 2: Toxicology Profile of this compound in Mice (Template)
Parameter Dose (mg/kg) Administration Route Observations
Maximum Tolerated Dose (MTD)User-definedUser-definede.g., Body weight loss, clinical signs
Acute Toxicity (LD50)User-definedUser-definedMortality
Sub-chronic ToxicityUser-definedUser-definede.g., Hematology, clinical chemistry, histopathology
Adverse Effects Noted in Literature
2.5 mg/kg (i.p., daily) in BALB/c nude miceA decrease in body weight of up to 6% was observed by the end of the treatment period, suggesting some level of toxicity at this dose.[6]
Table 3: Pharmacokinetic Parameters of this compound in Mice (Template)
Dose (mg/kg) Administration Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) T1/2 (h)
User-definedUser-definedTo be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other appropriate vehicle (e.g., PEG300, Tween 80, saline)[7]

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing or gentle warming.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation (for Intraperitoneal Injection):

    • On the day of administration, thaw the stock solution at room temperature.

    • Dilute the stock solution with a suitable vehicle to the final desired concentration. For example, to prepare a 0.25 mg/mL solution for a 2.5 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume), dilute the 10 mg/mL stock solution 1:40 with sterile PBS.

    • The final concentration of DMSO in the working solution should be minimized (ideally ≤5%) to avoid vehicle-related toxicity.

    • Prepare the working solution fresh for each day of dosing.

Protocol for In Vivo Anti-Cancer Efficacy Study in Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Cancer cell line of interest (e.g., HCT116)

  • Matrigel (optional)

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Calipers

  • Animal weighing scale

  • Prepared this compound solution and vehicle control

Protocol:

  • Cell Culture and Preparation:

    • Culture cancer cells under standard conditions.

    • Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.

    • Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 5 x 10^7 cells/mL).[4]

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension (e.g., 100-200 µL, containing 5-10 x 10^6 cells) into the flank of each mouse.[4]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or vehicle control via intraperitoneal injection according to the predetermined dose and schedule (e.g., 2.5 mg/kg, daily).[6]

  • Monitoring and Data Collection:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice daily.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

General Protocol for Maximum Tolerated Dose (MTD) Determination

Protocol:

  • Dose Range Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a starting dose range.

  • Group Allocation: Assign a small cohort of mice (e.g., 3-5 per group) to each dose level and a vehicle control group.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., i.p.).

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels) and measure body weight daily for a predefined period (e.g., 7-14 days).

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a mean body weight loss exceeding a certain percentage (e.g., 15-20%).

General Protocol for Pharmacokinetic Study

Protocol:

  • Animal Cannulation (Optional): For serial blood sampling from a single animal, cannulation of a blood vessel (e.g., jugular vein) may be performed.

  • Drug Administration: Administer a single dose of this compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Blood can be collected via various methods (e.g., tail vein, saphenous vein, cardiac puncture for terminal collection).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 using appropriate software.

Mandatory Visualizations

Signaling_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation G2M_Arrest G2/M Phase Cell Cycle Arrest p53_Activation->G2M_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: this compound induced DNA damage and p53 activation.

Experimental_Workflow cluster_Preclinical In Vivo Efficacy Study Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Group Randomization Tumor_Growth->Randomization Treatment This compound Administration Randomization->Treatment Data_Collection Tumor & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint

Caption: Workflow for a xenograft mouse model efficacy study.

Logical_Relationship Dose This compound Dose Efficacy Anti-Tumor Efficacy Dose->Efficacy Increases Toxicity Toxicity (e.g., Weight Loss) Dose->Toxicity Increases

Caption: Dose-dependent effects of this compound.

References

Determining the Effective Concentration of 5-Iodotubercidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodotubercidin (B1582133) (5-ITu) is a potent small molecule inhibitor with a multifaceted mechanism of action, primarily known as a powerful inhibitor of adenosine (B11128) kinase (ADK)[1][2][3][4]. It also exhibits inhibitory activity against a range of other kinases, making it a valuable tool for studying various cellular signaling pathways[1][3][5]. Furthermore, recent studies have identified this compound as a genotoxic agent that can induce DNA damage, activate the p53 tumor suppressor pathway, and trigger cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer therapeutic[6][7][8][9]. This document provides detailed application notes and experimental protocols to guide researchers in determining the effective concentration of this compound for their specific experimental needs.

Introduction

This compound, a pyrrolopyrimidine analog of adenosine, acts as an ATP mimetic and potently inhibits adenosine kinase with an IC50 of 26 nM[1][4]. By inhibiting ADK, this compound can modulate intracellular and extracellular adenosine levels, impacting a wide array of physiological processes[2]. Beyond ADK, it also inhibits other kinases, including Casein Kinase 1 (CK1), insulin (B600854) receptor tyrosine kinase, phosphorylase kinase, Protein Kinase A (PKA), Casein Kinase 2 (CK2), and Protein Kinase C (PKC) at micromolar concentrations[1][3][5]. Its ability to induce DNA damage leads to the activation of the ATM-Chk2-p53 signaling pathway, resulting in G2 cell cycle arrest and apoptosis in a manner that can be both p53-dependent and -independent[6][7][9].

Given its diverse biological activities, determining the optimal effective concentration of this compound is critical for achieving the desired experimental outcome while minimizing off-target effects. This guide provides a summary of reported effective concentrations and detailed protocols for establishing the appropriate concentration range for your specific cell type and biological question.

Data Presentation: Reported Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the target enzyme, cell type, and biological endpoint being measured. The following tables summarize key quantitative data from published literature.

Table 1: In Vitro Inhibitory Activity (IC50)

Target KinaseIC50 ValueReference
Adenosine Kinase26 nM[1][4]
Casein Kinase 1 (CK1)0.4 µM[1][3]
Insulin Receptor Tyrosine Kinase3.5 µM[1][3]
Phosphorylase Kinase5-10 µM[1][3]
Protein Kinase A (PKA)5-10 µM[1][3]
Casein Kinase 2 (CK2)10.9 µM[1][3]
Protein Kinase C (PKC)27.7 µM[1][3]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineBiological EffectEffective Concentration (EC50)Reference
HCT116 (p53+/+)Cell Death1.88 µM[6]
HCT116 (p53-/-)Cell Death7.8 µM[6]
Mouse Embryonic Fibroblasts (MEFs)p53 UpregulationStarting at 0.25 µM[2]
HCT116p53 UpregulationStarting at 0.25 µM[2]
Isolated HepatocytesGlycogen Synthesis StimulationMicromolar concentrations[5]
Isolated Rat HepatocytesDecreased Fatty Acid Synthesis20 µM[1][10]

Table 3: In Vivo Administration

Animal ModelDosingBiological EffectReference
Nude mice with HCT116 xenografts2.5 mg/kg (i.p.)Rapid tumor regression[2][6]
Nude mice with HCT116 xenografts0.625 mg/kg (i.p.)Inhibition of tumor growth[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of this compound and the experimental approaches to determine its effective concentration, the following diagrams are provided.

Caption: Simplified signaling pathway of this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to Logarithmic Growth Phase Harvest_Cells 2. Harvest and Count Cells Cell_Culture->Harvest_Cells Seed_Plate 3. Seed Cells in 96-well Plates Harvest_Cells->Seed_Plate Prepare_Dilutions 4. Prepare Serial Dilutions of this compound Add_Drug 5. Add Drug to Cells and Incubate (24-72h) Prepare_Dilutions->Add_Drug Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Measure_Signal 7. Measure Absorbance or Luminescence Viability_Assay->Measure_Signal Calculate_Viability 8. Calculate Percent Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Experimental Protocols

The following protocols provide a framework for determining the effective concentration of this compound in a cell-based setting. It is recommended to first perform a broad dose-range finding study followed by a more focused analysis to determine the precise IC50 or effective concentration for the desired biological effect.

Protocol 1: Determination of IC50 for Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for adherent cell lines[11][12].

Materials:

  • Target adherent cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • 96-well flat-bottom sterile cell culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (absorbance at 490-570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to 70-80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete medium. c. Count cells and adjust the density to 5 x 10^4 to 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: a. Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium. d. Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C, protected from light. c. Carefully aspirate the medium containing MTT without disturbing the formazan (B1609692) crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 490 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control wells from all other wells. c. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: Assessment of p53 Activation by Western Blotting

This protocol allows for the detection of p53 upregulation, a known downstream effect of this compound treatment[6][8].

Materials:

  • Target cell line cultured in 6-well plates

  • This compound

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells directly in the wells with an appropriate volume of ice-cold RIPA buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

  • Protein Quantification and Western Blotting: a. Determine the protein concentration of each sample using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-p53 antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Visualize the protein bands using an imaging system. i. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Analysis: a. Quantify the band intensities and normalize the p53 signal to the loading control. b. Determine the lowest concentration of this compound that induces a significant increase in p53 expression.

Conclusion

The effective concentration of this compound is highly dependent on the specific biological context. The provided data tables offer a starting point for designing experiments. However, it is crucial to empirically determine the optimal concentration for each new cell line and experimental endpoint. The detailed protocols for cytotoxicity assessment and target engagement (p53 activation) will enable researchers to precisely define the effective concentration of this compound for their studies, ensuring reproducible and meaningful results. Always ensure to include appropriate controls in your experiments and perform dose-response studies to fully characterize the effects of this potent and versatile inhibitor.

References

Application Notes: 5-Iodotubercidin for Studying the ATM/p53 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodotubercidin (Itu) is a purine (B94841) nucleoside analog initially identified as a potent inhibitor of adenosine (B11128) kinase and other kinases.[1][2][3] Subsequent research has revealed its function as a genotoxic agent that activates the Ataxia Telangiectasia Mutated (ATM)/p53 tumor suppressor pathway.[4][5] Its mechanism involves the incorporation of a metabolite into DNA, which induces DNA double-strand breaks.[1][6] This damage triggers a classic DNA damage response (DDR), initiating the activation of the ATM kinase.[7] Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53, specifically at Serine 15.[1][4] This phosphorylation stabilizes p53, leading to its accumulation and transcriptional activation of target genes. The ultimate cellular outcomes of this pathway activation include cell cycle arrest, typically at the G2/M checkpoint, and apoptosis, making this compound a valuable tool for investigating the ATM/p53 signaling axis in cancer research and drug development.[1][4][6]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various kinases and its effect on cancer cell lines.

Table 1: Inhibitory Activity of this compound against Kinases and Transporters.

TargetIC50 ValueReference
Adenosine Kinase26 nM[2]
Casein Kinase 1 (CK1)0.4 µM[2]
Insulin Receptor Tyrosine Kinase3.5 µM[2]
Phosphorylase Kinase5-10 µM[2]
Protein Kinase A (PKA)5-10 µM[2]
Casein Kinase 2 (CK2)10.9 µM[2]
Protein Kinase C (PKC)27.7 µM[2]
Nucleoside Transporter ([³H]adenosine)< 25 nM[2]
Nucleoside Transporter ([³H]uridine)7 µM[2][8]
Nucleoside Transporter ([³H]formycin B)15 µM[2][8]

Table 2: Effective Concentrations of this compound in Cellular Assays.

Cell LineAssayConcentrationObserved EffectReference
Mouse Embryo Fibroblasts (MEFs)p53 Activation Screen10 µMInduction of p53 protein expression[1]
HCT116 (Human Colon Carcinoma)p53 Activation10 µMUpregulation of p53[1]
HCT116 (p53+/+ and p53-/-)Cell Viability (WST-1)Variousp53-dependent and -independent cell death[1]
Ins-1 and Min-6 (Insulinoma)DNA Damage (γH2AX)5 µMRobust H2AX phosphorylation[5]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_0 Cellular Entry & Metabolism cluster_1 DNA Damage Induction cluster_2 ATM/p53 Pathway Activation cluster_3 Cellular Outcomes Itu This compound Itu_met Itu Metabolite Itu->Itu_met Metabolic Conversion DNA Nuclear DNA Itu_met->DNA Incorporation DNA_damage DNA Double-Strand Breaks (γH2AX foci) DNA->DNA_damage Genotoxic Stress ATM ATM DNA_damage->ATM Activation p53 p53 ATM->p53 Phosphorylation (Ser15) Chk2 Chk2 ATM->Chk2 Phosphorylation p53_active p53 (stabilized, phosphorylated S15) p53->p53_active Stabilization Arrest G2/M Cell Cycle Arrest p53_active->Arrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: Mechanism of this compound-induced ATM/p53 pathway activation.

G cluster_assays Parallel Assays cluster_western_targets Western Blot Targets start Start: Seed Cells (e.g., HCT116, MEFs) treatment Treat cells with this compound (e.g., 5-10 µM) and controls (Vehicle: DMSO) for 24-48h start->treatment viability Cell Viability Assay (MTT / WST-1) treatment->viability western Protein Extraction & Western Blot Analysis treatment->western facs Cell Cycle Analysis (Flow Cytometry) treatment->facs analysis Data Analysis: - Calculate IC50 - Quantify protein bands - Determine cell cycle distribution viability->analysis p_p53 p-p53 (S15) p53 Total p53 gH2AX γH2AX p_ATM p-ATM western->analysis facs->analysis conclusion Conclusion: Characterize ATM/p53 pathway activation and cellular effects analysis->conclusion

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of this compound on the ATM/p53 pathway.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the basic steps for culturing cells and treating them with this compound.

Materials:

  • Cancer cell lines (e.g., HCT116, Ins-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (Itu) stock solution (e.g., 10-50 mM in DMSO)[2]

  • Vehicle control (DMSO)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain cells in T-75 flasks in a humidified incubator. Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[9]

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into appropriate culture plates (e.g., 6-well for Western Blot, 96-well for viability assays) at a predetermined density. Allow cells to attach overnight.[9][10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM) and store at -20°C.[2]

  • Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator for the desired time period (e.g., 24 or 48 hours).[1][6]

Protocol 2: Cell Viability (WST-1/MTT) Assay

This protocol measures cell viability to determine the cytotoxic effects of this compound.

Materials:

  • Cells seeded and treated in a 96-well plate (as per Protocol 1)

  • WST-1 or MTT reagent[1][11]

  • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure (WST-1 Assay): [1][6]

  • Following the treatment period (e.g., 48 hours), add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Gently shake the plate to ensure a homogenous distribution of the formazan (B1609692) dye.

  • Measure the absorbance at 440 nm using a microplate reader. Use a reference wavelength of 630 nm.[1]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).[12]

Protocol 3: Western Blot Analysis for Pathway Activation

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the ATM/p53 pathway.[13][14]

Materials:

  • Cells cultured and treated in 6-well plates (as per Protocol 1)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-ATM, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[13]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of target proteins to a loading control like β-actin.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.

Materials:

  • Cells cultured and treated in 6-well plates (as per Protocol 1)

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.[10]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[6][10]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

References

Application Notes: Inducing DNA Damage in Cancer Cells with 5-Iodotubercidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodotubercidin (5-ITu) is a purine (B94841) nucleoside analog, initially identified as a potent inhibitor of adenosine (B11128) kinase.[1][2][3] Recent studies have unveiled its function as a genotoxic agent with significant anti-cancer potential.[1][4] These notes provide a comprehensive overview and detailed protocols for researchers utilizing this compound to induce DNA damage, cell cycle arrest, and apoptosis in cancer cell lines.

Mechanism of Action

This compound exerts its anti-tumor effects primarily by inducing DNA damage.[2] As a purine analog, its metabolite is likely incorporated into DNA during replication, leading to DNA strand breaks.[1][5] This damage triggers the activation of the DNA Damage Response (DDR) pathway. Key events in this pathway include the activation of the Ataxia Telangiectasia Mutated (ATM) kinase and Checkpoint Kinase 2 (Chk2).[1][4] Activated ATM phosphorylates numerous downstream targets, including the tumor suppressor protein p53.[1][2]

The activation and upregulation of p53 are central to the cellular response to this compound.[1][4] This leads to two primary outcomes:

  • Cell Cycle Arrest: this compound induces a G2 phase cell cycle arrest, a process that is largely dependent on functional p53.[1][4] This checkpoint activation provides the cell with time to repair the DNA damage.

  • Apoptosis: If the DNA damage is too severe to be repaired, this compound induces programmed cell death (apoptosis). This can occur through both p53-dependent and p53-independent mechanisms.[1][2]

The overall mechanism highlights this compound as a promising chemotherapeutic agent that leverages the cell's own DNA damage response pathways to eliminate cancer cells.

Visualizing the Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in cancer cells.

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Damage Induction cluster_2 DNA Damage Response (DDR) cluster_3 Cellular Outcomes Itu This compound Itu_met 5-ITu Metabolite Itu->Itu_met Metabolic Activation DNA_incorp Incorporation into DNA Itu_met->DNA_incorp DNA_breaks DNA Strand Breaks (γH2AX, TopBP1 foci) DNA_incorp->DNA_breaks ATM ATM Activation (p-ATM) DNA_breaks->ATM Apoptosis Apoptosis DNA_breaks->Apoptosis p53-independent Chk2 Chk2 Activation (p-Chk2) ATM->Chk2 p53 p53 Activation (p-p53 Ser15) ATM->p53 G2_arrest G2 Cell Cycle Arrest p53->G2_arrest p53->Apoptosis G cluster_assays Downstream Assays start Seed Cancer Cells in Culture Plates treat Treat with this compound (Vehicle Control vs. Various Doses) start->treat incubate Incubate for Defined Period (e.g., 24-72h) treat->incubate viability Cell Viability (MTT/CCK-8) incubate->viability western Protein Analysis (Western Blot) incubate->western facs Cell Cycle (Flow Cytometry) incubate->facs apoptosis Apoptosis (TUNEL/Annexin V) incubate->apoptosis

References

Application of 5-Iodotubercidin in Necroptosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, infectious disease, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). 5-Iodotubercidin (5-ITu), a pyrrolopyrimidine nucleoside analog, has emerged as a valuable tool in the study of necroptosis. Initially recognized as an adenosine (B11128) kinase inhibitor, 5-ITu also functions as a multi-target kinase inhibitor. Its application in necroptosis research stems from its ability to sensitize cells to this form of cell death, providing a powerful method to investigate the underlying molecular mechanisms.

Mechanism of Action of this compound in Necroptosis

This compound sensitizes cells to RIPK1-dependent necroptosis primarily by interfering with the pro-survival NF-κB signaling pathway.[1][2][3][4][5][6] In response to stimuli like Tumor Necrosis Factor-alpha (TNFα) or lipopolysaccharide (LPS), RIPK1 is recruited to the receptor complex. Under pro-survival conditions, RIPK1 is ubiquitinated, leading to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation. The IKK complex also phosphorylates RIPK1, which acts as a checkpoint to prevent its kinase activation and the induction of cell death.[3][5]

This compound has been shown to suppress IKK signaling.[1][2][4][6] This inhibition of the IKK-dependent checkpoint leads to increased RIPK1 kinase activation. In the absence of active caspase-8, activated RIPK1 interacts with and phosphorylates RIPK3, leading to the formation of a functional necrosome. RIPK3 then phosphorylates MLKL, triggering its oligomerization, translocation to the plasma membrane, and ultimately, cell lysis.[1][3][5]

The sensitizing effect of 5-ITu to necroptosis is particularly pronounced in cells with compromised MAPK-activated protein kinase 2 (MK2) activity.[1][2][3][4][5][6] MK2 represents another checkpoint that suppresses RIPK1 activation. Therefore, the combined inhibition of both IKK (by 5-ITu) and MK2 creates a cellular environment highly permissive for RIPK1-dependent necroptosis.[1][3][5]

Quantitative Data

While specific IC50 or EC50 values for this compound's sensitization to necroptosis are not extensively reported in the literature, dose-response studies have demonstrated its potent effect. In a screen of 149 kinase inhibitors, this compound was identified as the most potent compound to preferentially sensitize MK2-deficient mouse embryonic fibroblasts (MEFs) to TNF-induced cell death.[1][2][4][6] The following table summarizes the experimental conditions and observed effects.

Cell LineStimulusThis compound Concentration RangeObserved EffectReference
MK2-deficient Mouse Embryonic Fibroblasts (MEFs)TNFα (10 ng/mL)2.5 - 10 µMDose-dependent loss of cell viability.[1]
RAW264.7 MacrophagesLPS (100 ng/mL) + zVAD-fmk (pan-caspase inhibitor) + MK2 inhibitorNot specifiedPotentiation of LPS-induced necroptosis.[1][4]
HCT116 (p53+/+) Human Colon CarcinomaThis compound aloneEC50 = 1.88 µMInduction of p53-dependent cell death (Note: not specifically necroptosis).

Experimental Protocols

Protocol 1: Induction and Analysis of Necroptosis using this compound in Cell Culture

Objective: To induce and quantify necroptosis in a cellular model using this compound.

Materials:

  • Cell line of interest (e.g., MK2-deficient MEFs or RAW264.7 macrophages)

  • Complete cell culture medium

  • This compound (5-ITu)

  • Necroptosis-inducing stimulus (e.g., TNFα for MEFs, LPS for RAW264.7)

  • Pan-caspase inhibitor (e.g., zVAD-fmk)

  • Cell viability assay kit (e.g., Cell Counting Kit-8, CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of TNFα in sterile water with 0.1% BSA and LPS in sterile water.

    • Prepare a stock solution of zVAD-fmk in DMSO.

    • On the day of the experiment, prepare working solutions of all reagents by diluting them in complete cell culture medium to the desired final concentrations.

  • Cell Treatment:

    • Gently remove the old medium from the cells.

    • Add the medium containing this compound at various concentrations (e.g., 2.5, 5, 10 µM).

    • Add the necroptosis-inducing stimulus (e.g., 10 ng/mL TNFα or 100 ng/mL LPS).

    • For experiments where apoptosis is to be inhibited, add a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk).

    • Include appropriate controls:

      • Untreated cells (vehicle control)

      • Cells treated with this compound alone

      • Cells treated with the stimulus alone

      • Cells treated with the stimulus and caspase inhibitor

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability (CCK-8 Assay):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis of Necroptosis Markers

Objective: To detect the phosphorylation of key necroptosis proteins (RIPK1 and MLKL) following treatment with this compound.

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-RIPK1 (S166), anti-RIPK1, anti-p-MLKL (S358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and run to separate proteins.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the levels of phosphorylated and total proteins.

Protocol 3: Immunoprecipitation of the RIPK1/RIPK3 Necrosome

Objective: To isolate the RIPK1/RIPK3 necrosome complex to study its composition and post-translational modifications.

Materials:

  • Cell lysates from treated cells

  • Immunoprecipitation (IP) lysis buffer

  • Antibody against RIPK1 or RIPK3

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Cell Lysis:

    • Lyse cells in ice-cold IP lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody (anti-RIPK1 or anti-RIPK3) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic stand and wash them three times with wash buffer.

  • Elution:

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Alternatively, use a gentle elution buffer to recover the complex for further analysis.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against RIPK1, RIPK3, p-RIPK1, and p-RIPK3.

Visualizations

Necroptosis_Signaling_Pathway_with_5_Iodotubercidin TNF_LPS TNFα / LPS TNFR_TLR4 TNFR1 / TLR4 TNF_LPS->TNFR_TLR4 RIPK1 RIPK1 TNFR_TLR4->RIPK1 IKK IKK Complex RIPK1->IKK RIPK1_active Activated RIPK1 (Kinase Active) RIPK1->RIPK1_active Activation IKK->RIPK1 Phosphorylation (Inhibition) NFkB NF-κB Activation (Pro-survival) IKK->NFkB Five_ITu This compound Five_ITu->IKK Inhibits RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1_active->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis

Caption: Signaling pathway of this compound-sensitized necroptosis.

Experimental_Workflow start Start: Seed Cells (e.g., MK2-deficient MEFs) treatment Treatment: - this compound (dose-response) - Necroptosis stimulus (e.g., TNFα) - Controls start->treatment incubation Incubate (e.g., 6-24 hours) treatment->incubation endpoint_analysis Endpoint Analysis incubation->endpoint_analysis viability Cell Viability Assay (e.g., CCK-8) endpoint_analysis->viability western Western Blot (p-RIPK1, p-MLKL) endpoint_analysis->western ip Immunoprecipitation (Necrosome) endpoint_analysis->ip data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis ip->data_analysis

Caption: General experimental workflow for studying this compound in necroptosis.

References

Application Notes and Protocols for Cell Viability Assays with 5-Iodotubercidin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodotubercidin (5-ITu) is a pyrrolopyrimidine nucleoside analog of adenosine (B11128). It is widely recognized as a potent inhibitor of various kinases, most notably adenosine kinase (ADK), with an IC50 of 26 nM.[1] Its mechanism of action extends beyond ADK inhibition, positioning it as a pan-kinase inhibitor affecting cellular proliferation and survival.[1] Recent studies have highlighted its role as a genotoxic agent with chemotherapeutic potential. This compound activates the tumor suppressor p53 pathway by causing DNA damage, which leads to cell cycle arrest and apoptosis in a p53-dependent manner.[1][2] It has also been shown to induce cell death independently of p53.[1][2] Furthermore, this compound can sensitize cells to necroptosis by interfering with NF-κB signaling.[3] These characteristics make this compound a compound of significant interest in cancer research and drug development.

This document provides detailed application notes on the use of this compound in cell viability assays, a summary of its cytotoxic effects on various cancer cell lines, and comprehensive protocols for commonly used cell viability assays.

Data Presentation: Cytotoxicity of this compound (EC50/IC50 Values)

The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported EC50/IC50 values for this compound in several human and rodent cancer cell lines. It is important to note that direct comparisons of these values should be made with caution due to variations in experimental conditions, including the specific viability assay used and the duration of drug exposure.

Cell LineCancer TypeEC50/IC50 (µM)Assay UsedComments
HCT116 (p53+/+)Colon Carcinoma1.88WST-1p53-dependent cell death.[2]
HCT116 (p53-/-)Colon Carcinoma7.8WST-1Demonstrates resistance in the absence of p53.[2]
INS-1InsulinomaNot specifiedCCK-8Inhibited cell proliferation and induced apoptosis.[4]
MIN-6InsulinomaNot specifiedCCK-8Inhibited cell proliferation and induced apoptosis.[4]

Data on a wider range of cancer cell lines are limited in publicly available literature. Researchers are encouraged to determine the EC50/IC50 for their specific cell line of interest.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of this compound and the experimental procedures for assessing its effects, the following diagrams have been generated.

Signaling Pathway of this compound

5_Iodotubercidin_Signaling_Pathway Iodo This compound DNA DNA Incorporation / Genotoxic Stress Iodo->DNA Kinases Other Kinases (e.g., ADK, DYRK1A, Erk2) Iodo->Kinases IKK IKK Signaling Iodo->IKK ATM ATM/Chk2 Activation DNA->ATM p53 p53 Upregulation & Phosphorylation ATM->p53 G2_Arrest G2 Cell Cycle Arrest p53->G2_Arrest Apoptosis_p53 p53-dependent Apoptosis p53->Apoptosis_p53 Apoptosis_ind p53-independent Cell Death Kinases->Apoptosis_ind NFkB NF-κB Pathway Suppression IKK->NFkB Necroptosis Sensitization to Necroptosis NFkB->Necroptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for cell attachment (24h) Seed->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for desired duration (e.g., 48h) Treat->Incubate2 Assay Add Cell Viability Reagent (MTT, WST-8, or ATP-based) Incubate2->Assay Incubate3 Incubate per assay protocol Assay->Incubate3 Read Measure Absorbance or Luminescence Incubate3->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Caption: General workflow for determining the IC50 of this compound.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays adapted for use with this compound. It is crucial to optimize seeding density and incubation times for each specific cell line.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[5]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. Ensure cell viability is >95%. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value. b. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals. c. After incubation, carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently pipette to ensure complete solubilization and a homogenous solution.

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the background absorbance from a blank well (medium and MTT solution only). c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: WST-8/CCK-8 Assay for Cell Viability

This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a water-soluble orange formazan dye, simplifying the procedure as no solubilization step is required.[6]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • WST-8/CCK-8 reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Follow the same procedure as in the MTT assay (Protocol 1, Step 1).

  • Compound Treatment: a. Follow the same procedure as in the MTT assay (Protocol 1, Step 2).

  • WST-8/CCK-8 Assay: a. After the treatment incubation period, add 10 µL of WST-8/CCK-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined for each cell line. c. Gently tap the plate to ensure a homogenous distribution of the color.

  • Data Acquisition and Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Follow the same data analysis procedure as in the MTT assay (Protocol 1, Step 4).

Protocol 3: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®) for Cell Viability

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[7]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: a. Follow the same procedure as in the MTT assay (Protocol 1, Step 1), but use opaque-walled plates.

  • Compound Treatment: a. Follow the same procedure as in the MTT assay (Protocol 1, Step 2).

  • ATP-Based Assay: a. After the treatment incubation period, equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the ATP assay reagent according to the manufacturer's instructions. c. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence using a luminometer. b. Follow the same data analysis procedure as in the MTT assay (Protocol 1, Step 4), using luminescence readings instead of absorbance.

References

Troubleshooting & Optimization

Solubility and stability of 5-Iodotubercidin in DMSO.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 5-Iodotubercidin when using Dimethyl Sulfoxide (DMSO) as a solvent. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.

Troubleshooting Guides

Issue: Preparing a this compound Stock Solution

Q1: I am having trouble dissolving this compound powder in DMSO. What should I do?

A1: If you are encountering solubility issues, consider the following steps:

  • Verify DMSO Quality: Ensure you are using anhydrous (water-free), high-purity DMSO. DMSO is highly hygroscopic and absorbed moisture can significantly decrease the solubility of many organic compounds.[1]

  • Gentle Heating: Gently warm the solution to 37°C in a water bath. This can help increase the dissolution rate.

  • Sonication: Use a sonicator to aid in the dissolution process. Brief sonication can effectively break up powder clumps and enhance solubility.

  • Vortexing: Vigorous vortexing can also facilitate the dissolution of the compound.

  • Start with a More Dilute Solution: If the intended concentration is high, try preparing a more dilute stock solution first to ensure the compound's solubility limit in DMSO is not being exceeded.

Q2: My this compound/DMSO solution appears cloudy or has visible particulates after preparation. Is this normal?

A2: A properly prepared this compound solution in DMSO should be clear. Cloudiness or the presence of particulates indicates that the compound has not fully dissolved or may have precipitated. Refer to the troubleshooting steps in Q1 to aid dissolution. If the issue persists, it may indicate a problem with the compound's purity or the quality of the DMSO.

Issue: Precipitation of this compound in Solution

Q1: My this compound stock solution in DMSO was clear, but now I see crystals or precipitate after storage. What happened?

A1: Precipitation upon storage can be due to several factors:

  • Temperature Fluctuations: Repeated freeze-thaw cycles can lead to precipitation. It is crucial to aliquot your stock solution into single-use volumes to avoid this.[2]

  • Moisture Absorption: If the vial is not sealed tightly, DMSO can absorb moisture from the atmosphere over time, reducing the solubility of this compound and causing it to precipitate.

  • Concentration Exceeds Solubility Limit at Lower Temperatures: The solubility of a compound can decrease at lower storage temperatures. The concentration of your stock solution might be too high for stable storage at -20°C or -80°C.

Q2: When I dilute my this compound/DMSO stock solution with an aqueous buffer or cell culture medium, a precipitate forms. How can I prevent this?

A2: This is a common phenomenon known as "salting out" or precipitation due to a solvent shift.[1] Here are several methods to prevent this:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.

  • Reverse Dilution: Add the small volume of your DMSO stock solution dropwise to the full volume of your aqueous buffer while gently vortexing. This rapid dispersion can prevent localized high concentrations of the compound that lead to precipitation.[1]

  • Maintain a Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity and solubility issues.[2]

  • Use of Co-solvents: For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to maintain solubility in aqueous formulations.[3]

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers. It is important to consult the certificate of analysis for your specific lot. The table below summarizes the publicly available data.

Q2: How should I store my this compound solid powder?

A2: The solid powder of this compound should be stored at -20°C for long-term stability, protected from light and moisture.

Q3: What are the recommended storage conditions for a this compound stock solution in DMSO?

A3: For optimal stability, a stock solution of this compound in DMSO should be stored as follows:

  • -20°C: for up to 1-6 months.[2][3]

  • -80°C: for up to 1 year.[3] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]

Q4: Can I store my this compound/DMSO stock solution at room temperature?

A4: It is not recommended to store this compound/DMSO stock solutions at room temperature for extended periods, as this can lead to degradation. For short-term use during an experiment, keeping the solution on the benchtop is acceptable, but for long-term storage, follow the recommended temperatures of -20°C or -80°C.

Q5: Are there any visual signs of this compound degradation in my DMSO stock solution?

A5: While a change in color (e.g., yellowing) of the solution can be an indicator of degradation, the absence of a color change does not guarantee stability. The most reliable way to assess the stability and purity of your stock solution is through analytical methods like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound would indicate degradation.

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Solubility (mg/mL)Solubility (mM)Source
10~25.5ChemicalBook
19.6150Tocris Bioscience
78198.9Selleck Chemicals
Soluble to 50 mM50R&D Systems

Note: The molecular weight of this compound is 392.15 g/mol .

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound in DMSO by Visual Turbidimetry

This protocol provides a basic method to estimate the kinetic solubility of this compound in DMSO.

  • Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of this compound (e.g., 5 mg) and dissolve it in a known volume of anhydrous DMSO (e.g., 100 µL) to create a high-concentration stock solution (e.g., 50 mg/mL). Use vortexing and gentle warming (37°C) if necessary to ensure complete dissolution.

  • Prepare Serial Dilutions: Create a series of dilutions of the stock solution in DMSO in a clear microplate or microtubes.

  • Visual Inspection: Visually inspect each dilution against a light source for any signs of precipitation or cloudiness.

  • Determine Solubility: The highest concentration that remains a clear solution is considered the kinetic solubility under these conditions.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

This protocol outlines a general procedure to monitor the stability of a this compound/DMSO stock solution over time.

  • Prepare a Fresh Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution in a suitable mobile phase and analyze it by a validated HPLC method to determine the initial purity and peak area of this compound.

  • Storage: Aliquot the remaining stock solution into several tightly sealed vials and store them under the desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Dilute the sample in the mobile phase and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area and purity of this compound at each time point to the initial (time zero) data. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability.

Visualizations

Troubleshooting_Solubility start Start: Dissolving This compound in DMSO issue Issue: Powder not dissolving or solution is cloudy start->issue check_dmso 1. Verify DMSO is anhydrous & high-purity issue->check_dmso Troubleshoot success Result: Clear stock solution issue->success No Issue apply_energy 2. Apply gentle heat (37°C) and/or sonication/vortexing check_dmso->apply_energy check_concentration 3. Is the concentration too high? apply_energy->check_concentration prepare_dilute Prepare a more dilute solution check_concentration->prepare_dilute Yes fail Issue persists: Contact technical support check_concentration->fail No prepare_dilute->success

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Troubleshooting_Precipitation start Start: Diluting DMSO stock with aqueous buffer issue Issue: Precipitate forms upon dilution start->issue reverse_dilution 1. Use 'Reverse Dilution': Add DMSO stock to buffer while vortexing issue->reverse_dilution Troubleshoot success Result: Clear working solution issue->success No Issue stepwise_dilution 2. Try 'Stepwise Dilution': Serially dilute in DMSO first reverse_dilution->stepwise_dilution check_final_dmso 3. Check final DMSO %: Is it <0.5% for cell assays? stepwise_dilution->check_final_dmso adjust_dmso Adjust dilution to lower final DMSO concentration check_final_dmso->adjust_dmso No check_final_dmso->success Yes fail Issue persists: Consider co-solvents check_final_dmso->fail If still precipitates adjust_dmso->success

Caption: Troubleshooting workflow for precipitation issues during dilution.

References

Technical Support Center: Managing Off-Target Effects of 5-Iodotubercidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using 5-Iodotubercidin (5-ITu). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage and understand its off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of adenosine (B11128) kinase (ADK), with an IC50 of approximately 26 nM.[1][2] ADK is a crucial enzyme in purine (B94841) metabolism, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). By inhibiting ADK, this compound can modulate intracellular and extracellular adenosine levels.

Q2: What are the known major off-target effects of this compound?

A2: this compound is known to be a "pan-kinase inhibitor," meaning it can inhibit a wide range of other protein kinases, often at micromolar concentrations.[3] Additionally, a significant off-target effect is the induction of DNA damage, which activates the ATM-p53 signaling pathway, leading to G2 cell cycle arrest and apoptosis.[2][3] It has also been shown to interfere with NFκB signaling and sensitize cells to necroptosis.

Q3: At what concentration should I use this compound to maintain selectivity for adenosine kinase?

A3: To achieve maximal selectivity for adenosine kinase, it is recommended to use the lowest effective concentration possible, ideally in the low nanomolar range. Based on its IC50 of 26 nM for adenosine kinase and much higher IC50 values for off-target kinases (see Table 1), concentrations below 100 nM are more likely to be selective. However, the optimal concentration will depend on your specific cell type and experimental conditions. A dose-response experiment is always recommended.

Q4: I am observing significant cytotoxicity at concentrations where I don't expect to inhibit my target of interest. What could be the cause?

A4: This is a common issue with this compound and is likely due to its off-target effects. The observed cytotoxicity could be a result of:

  • DNA Damage: this compound can be metabolized and incorporated into DNA, causing DNA breaks and activating the p53-dependent apoptotic pathway.[2][3]

  • Inhibition of other essential kinases: As a pan-kinase inhibitor, this compound can inhibit other kinases crucial for cell survival.

  • Induction of Necroptosis: In some contexts, this compound can sensitize cells to RIPK1-dependent necroptosis.

We recommend performing a cell viability assay across a wide concentration range and investigating markers of DNA damage and apoptosis (see Troubleshooting Guide).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Cell Death or Reduced Proliferation 1. Off-target kinase inhibition: this compound is inhibiting kinases essential for cell survival. 2. DNA damage and p53 activation: The compound is causing genotoxicity, leading to apoptosis.[2][3]1. Perform a dose-response curve: Determine the EC50 for cytotoxicity in your cell line and compare it to the IC50 for your target of interest. 2. Validate with a structurally different inhibitor: Use another adenosine kinase inhibitor with a different chemical scaffold to see if the phenotype is recapitulated. 3. Assess DNA damage markers: Perform a Western blot for γH2AX and phosphorylated p53 (Ser15) to check for DNA damage response activation. (See Protocol 2)
Inconsistent results between experiments 1. Compound stability: this compound may be degrading in your experimental media. 2. Cell density: The effect of the compound may be dependent on cell confluence.1. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Standardize cell seeding density: Ensure consistent cell numbers across all experiments.
Observed phenotype does not match expected on-target effect 1. The phenotype is due to an off-target effect. 2. The on-target effect is being masked by a dominant off-target effect. 1. Perform a rescue experiment: If possible, overexpress a resistant form of your target kinase to see if it rescues the phenotype. 2. Use genetic knockdown: Use siRNA or shRNA to knock down your target kinase and compare the phenotype to that observed with this compound. 3. Consult the kinase selectivity profile (Table 1): Identify potential off-target kinases that could be responsible for the observed phenotype and investigate their signaling pathways.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound Against On-Target and Off-Target Kinases

KinaseIC50Classification
Adenosine Kinase26 nMOn-Target
Casein Kinase 1 (CK1)0.4 µMOff-Target
ERK20.525 µMOff-Target
Insulin Receptor Tyrosine Kinase3.5 µMOff-Target
Phosphorylase Kinase5-10 µMOff-Target
Protein Kinase A (PKA)5-10 µMOff-Target
Casein Kinase 2 (CK2)10.9 µMOff-Target
Protein Kinase C (PKC)27.7 µMOff-Target

This table summarizes data from multiple sources.[1][3] IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for DNA Damage and p53 Activation Markers

This protocol is to detect the activation of the DNA damage response pathway by analyzing the phosphorylation of H2AX (γH2AX) and p53.

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-H2AX (Ser139) (γH2AX), anti-phospho-p53 (Ser15), anti-total p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities relative to the loading control. An increase in γH2AX and phospho-p53 levels indicates activation of the DNA damage response.

Visualizations

cluster_itu This compound (5-ITu) cluster_on_target On-Target Effect cluster_off_target Off-Target Effects 5-ITu 5-ITu ADK Adenosine Kinase 5-ITu->ADK Inhibition (IC50 = 26 nM) OtherKinases Other Kinases (CK1, ERK2, PKA, etc.) 5-ITu->OtherKinases Inhibition (µM range) DNA_Damage DNA Damage 5-ITu->DNA_Damage AMP AMP ADK->AMP Phosphorylation Adenosine Adenosine Adenosine->ADK DownstreamSignaling Altered Downstream Signaling OtherKinases->DownstreamSignaling ATM_p53 ATM/p53 Pathway Activation DNA_Damage->ATM_p53 Apoptosis Apoptosis/ G2 Arrest ATM_p53->Apoptosis

Caption: Signaling pathways affected by this compound.

Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response (Cell Viability Assay) Start->DoseResponse CompareIC50 Is Cytotoxicity EC50 >> On-Target IC50? DoseResponse->CompareIC50 OffTargetLikely Phenotype is likely off-target CompareIC50->OffTargetLikely No OnTargetPossible Phenotype could be on-target CompareIC50->OnTargetPossible Yes CheckDNADamage Check for DNA Damage (γH2AX, p-p53 Western Blot) OffTargetLikely->CheckDNADamage Validate Validate with Orthogonal Approaches OnTargetPossible->Validate StructurallyDifferentInhibitor Use Structurally Different Inhibitor for Same Target Validate->StructurallyDifferentInhibitor GeneticKnockdown Use Genetic Knockdown (siRNA/shRNA) Validate->GeneticKnockdown End Conclusion: On-Target vs. Off-Target Effect Differentiated StructurallyDifferentInhibitor->End GeneticKnockdown->End CheckDNADamage->End

Caption: Troubleshooting workflow for off-target effects.

BiochemicalAssay Biochemical Assay (e.g., Kinase Panel Screen) DetermineIC50 Determine IC50 for On-Target and Off-Targets BiochemicalAssay->DetermineIC50 CellularAssay Cell-Based Assay (e.g., Cell Viability, Western Blot) DetermineIC50->CellularAssay PhenotypeCharacterization Characterize Cellular Phenotype CellularAssay->PhenotypeCharacterization OrthogonalValidation Orthogonal Validation PhenotypeCharacterization->OrthogonalValidation DifferentInhibitor Use Structurally Different Inhibitor OrthogonalValidation->DifferentInhibitor GeneticApproach Genetic Approach (siRNA, CRISPR) OrthogonalValidation->GeneticApproach Conclusion Confirm On-Target Mechanism DifferentInhibitor->Conclusion GeneticApproach->Conclusion

Caption: Experimental workflow for inhibitor specificity.

References

Technical Support Center: Optimizing 5-Iodotubercidin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodotubercidin (B1582133) (5-ITu). Our goal is to help you optimize its concentration to achieve desired experimental outcomes while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multifaceted compound. It is a purine (B94841) derivative that functions as a potent inhibitor of adenosine (B11128) kinase (IC50 = 26 nM) and other kinases.[1][2][3] It also acts as a genotoxic drug, causing DNA damage, which in turn activates the ATM-p53 signaling pathway.[4][5][6] This activation can lead to a G2 cell cycle arrest and induce apoptosis in both p53-dependent and -independent manners.[4][6] Its metabolite can be incorporated into DNA, leading to DNA breaks.[4][6]

Q2: What are the common causes of high cytotoxicity with this compound?

A2: High cytotoxicity is often dose-dependent and can be attributed to its genotoxic nature and broad kinase inhibition profile.[4][7] At higher concentrations, this compound can induce significant DNA damage and activate p53-independent cell death pathways.[3] The specific sensitivity of the cell line being used is also a critical factor, as EC50 values can vary significantly.[4]

Q3: How can I determine the optimal concentration of this compound for my experiment?

A3: The optimal concentration depends on your specific cell type and experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in your specific cell line. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify an effective range, then perform a more detailed analysis around the estimated IC50.[8] For example, dosage experiments have shown that this compound can up-regulate p53 at concentrations as low as 0.25 µM in MEF and HCT116 cells.[2][4]

Q4: What are the known off-target effects of this compound?

A4: Besides its primary target, adenosine kinase, this compound is known to inhibit a range of other protein kinases, including CK1, insulin (B600854) receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, and PKC, with IC50 values in the micromolar range.[1] This broad specificity can contribute to its cytotoxic effects and should be considered when interpreting experimental results.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Excessive Cell Death Observed at Expected "Effective" Concentration
  • Possible Cause 1: Cell Line Hypersensitivity. Different cell lines exhibit varying sensitivities to this compound. For instance, HCT116 p53+/+ cells are more sensitive (EC50 = 1.88 µM) than their p53-/- counterparts (EC50 = 7.8 µM).[4]

    • Solution: Perform a thorough literature search for IC50 values in your specific or similar cell lines. Always determine the IC50 empirically for your experimental system by performing a dose-response curve using a cell viability assay like MTT or Trypan Blue exclusion.

  • Possible Cause 2: Incorrect Drug Concentration. Errors in calculating dilutions or preparing stock solutions can lead to unexpectedly high concentrations.

    • Solution: Double-check all calculations for dilution series. It is recommended to prepare fresh dilutions from a validated stock solution for each experiment. Ensure the stock solution is properly stored (e.g., at -20°C or -80°C in DMSO) to maintain its stability.[1]

  • Possible Cause 3: Extended Incubation Time. The cytotoxic effects of this compound are time-dependent.

    • Solution: Optimize the incubation time for your specific assay. It may be necessary to use shorter incubation periods to observe the desired effect without inducing widespread cell death.

Issue 2: No Observable Effect at a Previously Reported Effective Concentration
  • Possible Cause 1: Cell Line Resistance. The cell line you are using may be resistant to the effects of this compound at the tested concentration.

    • Solution: Increase the concentration range in your dose-response experiment. Consider if the cell line has any known mutations or characteristics (e.g., p53 status) that might confer resistance.[4]

  • Possible Cause 2: Degraded this compound Stock Solution. Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.

    • Solution: Use a fresh, validated stock solution. When preparing a stock solution (e.g., 10 mM in DMSO), aliquot it into smaller volumes to avoid multiple freeze-thaw cycles.[1]

  • Possible Cause 3: Suboptimal Assay Conditions. The experimental conditions, such as cell density or media components, may be interfering with the activity of this compound.

    • Solution: Ensure that your cell seeding density is appropriate and consistent across experiments. Be aware that components in the serum of the culture medium can sometimes interact with compounds.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Different Cell Lines
Cell LineAssay TypeEndpointConcentration (EC50/IC50)Reference
HCT116 (p53+/+)Cell DeathEC501.88 µM[4]
HCT116 (p53-/-)Cell DeathEC507.8 µM[4]
Rat BrainAdenosine Kinase InhibitionIC5026 nM[1][3]
Various KinasesKinase InhibitionIC500.4 - 27.7 µM[1][7]
Table 2: In Vivo Anti-Tumor Activity of this compound
Xenograft ModelDosageOutcomeReference
HCT116 Colon Carcinoma (nude mice)2.5 mg/kgRapid tumor regression[2][4]
HCT116 Colon Carcinoma (nude mice)0.625 mg/kgInhibition of tumor growth[2]
INS-1 Insulinoma (nude mice)1 mg/kg and 10 mg/kgInhibition of tumor growth[5]
MIN-6 Insulinoma (nude mice)1 mg/kg and 10 mg/kgInhibition of tumor growth[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[9]

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10][11]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[9][10]

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This method distinguishes between viable and non-viable cells based on membrane integrity.[12][13]

Materials:

  • Cell suspension treated with this compound

  • 0.4% Trypan Blue solution[12][14]

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest the cells after treatment with this compound and resuspend them in a known volume of serum-free medium or PBS.[12]

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[12][14]

  • Incubate the mixture at room temperature for 1-3 minutes.[12]

  • Load 10 µL of the mixture into a hemocytometer.[14]

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualizations

Caption: Signaling pathway of this compound inducing cytotoxicity.

Experimental_Workflow start Start: Cell Culture treatment Treat with 5-ITu (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation viability_assay Assess Cell Viability (MTT or Trypan Blue) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End: Optimized Concentration data_analysis->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic problem Problem: Unexpected Cytotoxicity cause1 High Sensitivity? problem->cause1 Check cause2 Incorrect Concentration? cause1->cause2 No solution1 Determine IC50 for specific cell line cause1->solution1 Yes cause3 Extended Incubation? cause2->cause3 No solution2 Verify Calculations & Prepare Fresh Dilutions cause2->solution2 Yes solution3 Optimize Incubation Time cause3->solution3 Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Troubleshooting unexpected results in 5-Iodotubercidin experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Iodotubercidin (B1582133). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My cells are showing higher-than-expected cytotoxicity at concentrations where I expect to only see specific kinase inhibition. What could be the cause?

A1: This is a common observation and can be attributed to several factors:

  • Off-Target Kinase Inhibition: this compound is not only a potent adenosine (B11128) kinase (AK) inhibitor but also inhibits a range of other kinases, some with IC50 values in the low micromolar range.[1][2] Inhibition of these kinases, which are crucial for cell survival and proliferation, can lead to cytotoxicity.

  • Genotoxic Effects: this compound, being a purine (B94841) derivative, can be metabolized and potentially incorporated into DNA, causing DNA damage.[3][4][5] This genotoxic stress can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[3][4][6] You may be observing p53-dependent cell death, which has been reported with EC50 values as low as 1.88 µM in some cell lines.[3]

  • Disruption of Cellular Metabolism: As a potent adenosine kinase inhibitor, this compound can significantly alter the intracellular nucleotide pools, decreasing ATP and increasing AMP concentrations.[1][7] This can impact cellular energy homeostasis and contribute to cell death.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the precise EC50 for cytotoxicity in your specific cell line.

  • Assess DNA Damage: Use assays like γH2AX staining to check for DNA double-strand breaks.

  • Check for p53 Activation: Use Western blotting to probe for the upregulation and phosphorylation of p53.

  • Consider a More Selective Inhibitor: If off-target effects are a concern, you may need to use a more specific inhibitor for your target of interest if available.

Q2: I am not observing the expected inhibition of my target kinase in my in vitro assay. What should I check?

A2: If you are not seeing the expected inhibition, consider the following:

  • Compound Integrity and Solubility: this compound is typically dissolved in DMSO.[8] Ensure your stock solution is properly dissolved; moisture-absorbing DMSO can reduce solubility.[8] We recommend preparing fresh dilutions from a concentrated stock for each experiment and avoiding repeated freeze-thaw cycles.[1]

  • ATP Concentration in Assay: this compound acts as an ATP-competitive inhibitor.[2] If the ATP concentration in your kinase assay is too high, it can outcompete the inhibitor, leading to a rightward shift in the IC50 value and reduced apparent potency.

  • Assay Conditions: Ensure the buffer components, pH, and incubation times are optimal for your specific kinase.

Troubleshooting Workflow:

G cluster_0 A Start: No/Low Inhibition Observed B Verify Compound Integrity (Fresh DMSO, Aliquoted Stock) A->B C Check Assay ATP Concentration (Is it >> Km?) B->C D Review Kinase Assay Protocol (Buffer, pH, Enzyme Activity) C->D E Perform Dose-Response with Lower ATP Concentration D->E F Test on a Positive Control Kinase (e.g., Adenosine Kinase) E->F Failure G Result: Inhibition Observed E->G Success F->G Success H Result: Still No Inhibition F->H Failure I Contact Technical Support H->I

Caption: Troubleshooting workflow for lack of kinase inhibition.

Q3: I'm seeing inconsistent results between different experimental batches. How can I improve reproducibility?

A3: Inconsistent results often stem from variations in compound handling or experimental setup.

  • Compound Storage: this compound should be stored as a powder at -20°C. Stock solutions in DMSO should be stored at -80°C for up to a year or -20°C for up to 6 months and should be aliquoted to minimize freeze-thaw cycles.[1]

  • Cell Culture Conditions: Ensure cell passage number, confluency, and media composition are consistent across experiments. Sensitivity to cytotoxic agents can vary with cell density.

  • Precise Dosing: Verify the accuracy of your serial dilutions for every experiment. Small errors in concentration can lead to significant variations in biological response.

Data Presentation: Kinase Inhibition Profile

This compound is known to inhibit multiple kinases. The following table summarizes its inhibitory activity (IC50) against a panel of common targets.

Kinase TargetIC50 ValueReference
Adenosine Kinase (AK)26 nM[1][8]
Haspin9 nM[9]
Casein Kinase 1 (CK1)0.4 µM[1][10]
Insulin Receptor Tyrosine Kinase3.5 µM[1]
Phosphorylase Kinase5-10 µM[1][10]
Protein Kinase A (PKA)5-10 µM[1][10]
Casein Kinase 2 (CK2)10.9 µM[1][10]
Protein Kinase C (PKC)27.7 µM[1]

Note: IC50 values can vary depending on assay conditions, particularly ATP concentration.

Signaling Pathways and Mechanisms of Action

This compound's biological effects are mediated through multiple pathways. Its primary activity as an adenosine kinase inhibitor leads to increased adenosine levels. However, its off-target effects, particularly the induction of DNA damage and subsequent p53 activation, are critical to understanding its cytotoxic properties.

G cluster_0 Mechanism of Action cluster_1 Primary Target cluster_2 Off-Target Effects Iodo This compound AK Adenosine Kinase Iodo->AK Inhibits (26 nM) Kinases Other Kinases (PKA, CK1, Haspin, etc.) Iodo->Kinases Inhibits (µM range) DNA DNA Damage Iodo->DNA Induces Adeno ↑ Extracellular Adenosine AK->Adeno ATM ATM/Chk2 Activation DNA->ATM p53 p53 Activation ATM->p53 Apoptosis G2 Arrest / Apoptosis p53->Apoptosis

Caption: Key signaling pathways affected by this compound.

Experimental Protocols

Protocol 1: Cell Viability (WST-1) Assay

This protocol is used to determine the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-1 cell proliferation reagent

  • Microplate reader (440 nm absorbance)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C.[3]

  • WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

  • Final Incubation: Incubate for 1-4 hours at 37°C, until a color change is apparent.

  • Measurement: Measure the absorbance at 440 nm using a microplate reader. The reference wavelength should be ~630 nm.[3]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for p53 Activation

This protocol is used to assess if this compound induces the DNA damage response.

Materials:

  • Cells and culture reagents

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0.25 µM to 5 µM) for a set time (e.g., 8 hours).[3]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. The upregulation of total p53 and phospho-p53 indicates activation of the DNA damage pathway.

References

How to avoid 5-Iodotubercidin degradation during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 5-Iodotubercidin to minimize degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has turned yellow. What does this indicate and can I still use it?

A change in color, such as turning yellow, is a common indicator of chemical degradation. This can be caused by exposure to light (photodegradation) or oxidative stress. It is strongly recommended not to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results. The formation of these impurities can alter the compound's biological activity and introduce confounding variables into your experiments.

Troubleshooting Steps:

  • Discard the Solution: Properly dispose of the discolored solution according to your institution's safety guidelines.

  • Prepare a Fresh Solution: Prepare a new solution from a solid stock of this compound that has been stored correctly.

  • Review Storage Practices: Ensure that your stock solutions are protected from light and stored at the recommended temperature to prevent future degradation.

Q2: I'm observing inconsistent results in my cell-based assays using this compound. Could this be related to its stability?

Yes, inconsistent results are a hallmark of compound instability. Degradation of this compound can lead to a decrease in its effective concentration and the formation of byproducts with off-target effects. Factors such as repeated freeze-thaw cycles, improper solvent choice, and extended storage at room temperature can contribute to its degradation.

Troubleshooting Steps:

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use volumes immediately after preparation.

  • Use Freshly Prepared Dilutions: For cell-based assays, prepare working dilutions from your stock solution immediately before use. Do not store diluted solutions for extended periods.

  • Solvent Check: Ensure you are using a high-purity, anhydrous grade solvent, such as DMSO, for your stock solution. Moisture in the solvent can promote hydrolysis.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure as a halogenated purine (B94841) nucleoside analog, the following are potential degradation routes:

  • Hydrolysis: The glycosidic bond linking the pyrrolopyrimidine base to the ribose sugar can be susceptible to cleavage under acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products.

  • Oxidation: The purine ring system can be susceptible to oxidation, which can be accelerated by the presence of reactive oxygen species.

Q4: How can I assess the stability of my this compound solution?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and degradation of your this compound solution. This involves comparing the chromatogram of your stored solution to that of a freshly prepared standard. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Storage Recommendations

To ensure the long-term stability of this compound, adhere to the following storage guidelines.

Solid Form
Storage ConditionRecommended DurationNotes
-20°CUp to 3 years[1][2]Keep the vial tightly sealed and protected from light.
Room TemperatureShort-term (days to weeks)Not recommended for long-term storage.
In Solution
SolventStorage TemperatureRecommended Duration
DMSO-80°CUp to 1 year[1][3]
DMSO-20°CUp to 1 month[1]

Note: It is highly recommended to use fresh DMSO, as it can absorb moisture, which may reduce the solubility and stability of this compound.[1] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[4]

  • Under sterile conditions, prepare a stock solution of desired concentration (e.g., 50 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1][3]

Protocol 2: Stability Assessment by HPLC

Objective: To assess the stability of a this compound solution over time using a stability-indicating HPLC method.

Materials:

Procedure:

  • Sample Preparation:

    • Dilute an aliquot of the test solution and the fresh standard solution to a suitable concentration for HPLC analysis using the mobile phase as the diluent.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer (pH 6.0).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 260 nm

  • Analysis:

    • Inject the fresh standard solution to determine the retention time and peak area of intact this compound.

    • Inject the test solution.

    • Compare the chromatograms. A decrease in the peak area of this compound and the appearance of new peaks in the test sample indicate degradation.

  • Quantification of Degradation:

    • The percentage of remaining this compound can be calculated by comparing the peak area of the test sample to the peak area of the fresh standard.

    • Percent Degradation = [1 - (Peak Area of Test Sample / Peak Area of Fresh Standard)] x 100

Visualizations

Signaling Pathway of Adenosine (B11128) Kinase Inhibition

This compound is a potent inhibitor of Adenosine Kinase (ADK). ADK is a key enzyme that phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels. By inhibiting ADK, this compound increases the concentration of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), leading to downstream signaling events.

Adenosine_Kinase_Inhibition Adenosine Kinase Signaling Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Membrane Cell Membrane cluster_Downstream Downstream Signaling Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor Activation Adenosine_int Adenosine ADK Adenosine Kinase (ADK) Adenosine_int->ADK Substrate AMP AMP ADK->AMP Phosphorylation Iodotubercidin This compound Iodotubercidin->ADK Inhibition G_Protein G-Proteins Adenosine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation MAPK MAPK Pathway G_Protein->MAPK cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response

Caption: Inhibition of Adenosine Kinase by this compound.

Logical Workflow for Troubleshooting this compound Stability Issues

This workflow provides a step-by-step guide to identifying and resolving common stability-related problems encountered when working with this compound.

Troubleshooting_Workflow Troubleshooting this compound Stability Start Inconsistent Experimental Results or Visual Degradation Check_Storage Review Storage Conditions (Temp, Light, Duration) Start->Check_Storage Incorrect_Storage Incorrect Storage Check_Storage->Incorrect_Storage Improper Correct_Storage Correct Storage Check_Storage->Correct_Storage Proper Check_Handling Review Handling Procedures (Freeze-Thaw, Solvent Quality) Incorrect_Handling Incorrect Handling Check_Handling->Incorrect_Handling Improper Correct_Handling Correct Handling Check_Handling->Correct_Handling Proper Prepare_Fresh Prepare Fresh Solution from Solid Stock Perform_QC Perform QC Check (e.g., HPLC) Prepare_Fresh->Perform_QC QC_Pass Pass Perform_QC->QC_Pass Pass QC_Fail Fail Perform_QC->QC_Fail Fail Problem_Solved Problem Resolved: Proceed with Experiment Consult_Support Problem Persists: Consult Technical Support Incorrect_Storage->Prepare_Fresh Correct_Storage->Check_Handling Incorrect_Handling->Prepare_Fresh Correct_Handling->Perform_QC QC_Pass->Problem_Solved QC_Fail->Consult_Support

Caption: Troubleshooting Workflow for this compound.

References

Identifying and mitigating experimental artifacts with 5-Iodotubercidin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating experimental artifacts when using 5-Iodotubercidin (B1582133) (5-ITu).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-mimetic inhibitor of adenosine (B11128) kinase (ADK), with an IC50 value of approximately 26 nM.[1][2] ADK is a key enzyme that phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels. By inhibiting ADK, this compound can lead to an accumulation of adenosine.

Q2: What are the known off-target effects of this compound?

Beyond its potent inhibition of adenosine kinase, this compound is known to be a broad-spectrum kinase inhibitor.[3] It also exhibits significant genotoxic effects, which can be a major source of experimental artifacts.[4][5]

Key off-target effects include:

  • Inhibition of other kinases: this compound can inhibit a variety of other protein kinases at micromolar concentrations, including Casein Kinase 1 (CK1), Protein Kinase A (PKA), Protein Kinase C (PKC), and Haspin.[1][6]

  • Genotoxicity: It can cause DNA damage, leading to the activation of the ATM-p53 signaling pathway.[4][5][7] This can result in p53-dependent G2 cell cycle arrest and apoptosis.[4][5] The genotoxicity is thought to arise from the incorporation of a this compound metabolite into DNA.[4][5]

  • Induction of Necroptosis: this compound can sensitize cells to RIPK1-dependent necroptosis by interfering with NFκB signaling.[6][8][9]

Q3: At what concentrations are off-target effects typically observed?

While this compound inhibits adenosine kinase in the nanomolar range (IC50 ~26 nM), its off-target effects on other kinases and the induction of genotoxicity are generally observed at higher, micromolar concentrations.[1] For instance, p53 upregulation has been observed at concentrations as low as 0.25 µM.[4] Cytotoxicity in some cell lines (e.g., HCT116 p53+/+) has been reported with an EC50 of 1.88 µM.[4]

Q4: How can I differentiate between the on-target (adenosine kinase inhibition) and off-target effects of this compound in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Dose-Response Studies: Perform experiments across a wide range of this compound concentrations. Effects observed at low nanomolar concentrations are more likely to be mediated by adenosine kinase inhibition, while effects appearing at micromolar concentrations may be due to off-target activities.

  • Use of Rescue Experiments: To confirm that an observed effect is due to adenosine kinase inhibition, attempt to rescue the phenotype by adding adenosine deaminase (to reduce adenosine levels) or by using an adenosine receptor antagonist if the downstream signaling is receptor-mediated.

  • Genetic Approaches: Utilize siRNA or CRISPR/Cas9 to knock down or knock out adenosine kinase. If the phenotype observed with this compound is recapitulated in the knockdown/knockout cells, it supports an on-target mechanism.

  • Control Compounds: Use a structurally related but inactive analog of this compound as a negative control. Additionally, employ other, structurally distinct adenosine kinase inhibitors to see if they produce the same effect.

  • Monitor for Off-Target Signatures: Routinely check for markers of off-target effects, such as the activation of the DNA damage response (e.g., phosphorylation of H2AX and p53) via Western blot.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected Cell Death or Reduced Proliferation The concentration of this compound may be high enough to induce genotoxicity and apoptosis via the p53 pathway, or necroptosis.1. Perform a dose-response experiment to determine the EC50 in your cell line. 2. Use the lowest effective concentration that engages the target (adenosine kinase). 3. Assess markers of DNA damage (γH2AX) and apoptosis (cleaved caspase-3) or necroptosis (p-MLKL) to determine if these pathways are activated. 4. Consider using p53-deficient cell lines to distinguish between p53-dependent and -independent effects.[4]
Inconsistent Results Across Different Experiments or Cell Lines 1. Variability in the expression levels of adenosine kinase or off-target proteins. 2. Differences in the status of the p53 or NFκB signaling pathways.1. Confirm the expression level of adenosine kinase in all cell lines used. 2. Characterize the p53 status of your cell lines. 3. Ensure consistent cell culture conditions and passage numbers.
Observed Phenotype Does Not Align with Known Adenosine Signaling The effect may be due to the inhibition of other kinases or other off-target effects.1. Consult the kinase inhibition profile of this compound to identify other potential targets. 2. Use more selective inhibitors for the suspected off-target kinase to see if the phenotype is replicated. 3. Employ genetic knockdown of the suspected off-target to validate its role.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Kinases

Target KinaseIC50Reference(s)
Adenosine Kinase26 nM[1][2]
Casein Kinase 1 (CK1)0.4 µM[1]
Insulin Receptor Tyrosine Kinase3.5 µM[1]
Phosphorylase Kinase5-10 µM[1]
Protein Kinase A (PKA)5-10 µM[1]
Casein Kinase 2 (CK2)10.9 µM[1]
Protein Kinase C (PKC)27.7 µM[1]

Table 2: Cytotoxicity of this compound in HCT116 Cells

Cell LineEC50Reference(s)
HCT116 (p53+/+)1.88 µM[4]
HCT116 (p53-/-)7.8 µM[4]

Experimental Protocols

Protocol 1: Assessing Genotoxic Off-Target Effects via Western Blot for p53 and γH2AX

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the fold change in protein expression or phosphorylation upon treatment with this compound.

Visualizations

experimental_workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_validation Off-Target Validation cluster_analysis Data Analysis & Interpretation A Define Hypothesis: On-target vs. Off-target B Select Appropriate Controls: - Vehicle Control - Inactive Analog - Alternative ADK Inhibitor A->B C Determine Concentration Range: - Nanomolar for On-Target - Micromolar for Off-Target B->C D Treat Cells/System with this compound C->D E Primary Assay: Measure desired phenotype D->E F Assess DNA Damage: Western Blot for γH2AX, p53 D->F G Assess Apoptosis/Necroptosis: Caspase Assay, TUNEL, p-MLKL D->G I Compare Dose-Response Curves: Primary Phenotype vs. Off-Target Markers E->I F->I G->I H Genetic Validation: ADK Knockdown/Knockout J Interpret Results in Context of Controls and Genetic Validation H->J I->J K Conclusion: Attribute phenotype to On-target or Off-target Effect J->K

Caption: A logical workflow for investigating and mitigating off-target effects of this compound.

p53_pathway cluster_drug cluster_dna cluster_signaling cluster_outcome itu This compound (Metabolite) dna DNA itu->dna Incorporation dna_damage DNA Damage (Double-Strand Breaks) itu->dna_damage causes atm ATM Kinase dna_damage->atm activates p53 p53 atm->p53 phosphorylates p_p53 p-p53 (active) g2_arrest G2 Cell Cycle Arrest p_p53->g2_arrest apoptosis Apoptosis p_p53->apoptosis

Caption: Genotoxic off-target pathway of this compound leading to p53 activation.

necroptosis_pathway tnf TNFα tnfr TNFR1 tnf->tnfr ikk IKK Complex tnfr->ikk ripk1 RIPK1 tnfr->ripk1 nfkb NFκB Signaling (Pro-survival) ikk->nfkb ikk->ripk1 Inhibits necroptosome Necroptosome (RIPK1-RIPK3-MLKL) ripk1->necroptosome necroptosis Necroptosis necroptosome->necroptosis itu This compound itu->ikk Inhibits

Caption: this compound sensitizes cells to necroptosis by inhibiting IKK signaling.

References

Technical Support Center: 5-Iodotubercidin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodotubercidin (5-ITu).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (5-ITu) is a pyrrolopyrimidine nucleoside analog. Its primary and most potent activity is the inhibition of adenosine (B11128) kinase (AK), with an IC50 value of approximately 26 nM.[1][2][3] By inhibiting AK, 5-ITu prevents the phosphorylation of adenosine to adenosine monophosphate (AMP), leading to an increase in intracellular and extracellular adenosine levels. It is also known to inhibit other kinases and nucleoside transporters.[1][3]

Q2: What are the common research applications of this compound?

This compound is utilized in a variety of research applications, including:

  • Kinase Inhibition Studies: As it inhibits a range of kinases, it is often used as a broad-spectrum kinase inhibitor.[4]

  • Metabolism Studies: It has been shown to stimulate glycogen (B147801) synthesis in hepatocytes.[1][4]

  • Cancer Research: 5-ITu can induce G2 cell cycle arrest and cell death in a p53-dependent manner and has demonstrated anti-tumor activity in xenograft mouse models.[5][6][7]

  • Neuroscience Research: Due to its impact on adenosine levels, it has been investigated for its effects on neuronal function and has shown antiseizure activity.[1][8]

  • Virology Research: It has been identified as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[8]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM or higher.[1][3] It is recommended to store the solid compound at -20°C.[1][2] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year; however, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][6] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O, or corn oil have been described and should be prepared fresh.[3][9]

Q4: What are the known off-target effects of this compound?

Beyond its primary target, adenosine kinase, this compound inhibits a variety of other kinases, often at micromolar concentrations.[1][2][4] A significant off-target effect is the induction of DNA damage.[5][6][7] This can lead to the activation of the ATM-p53 signaling pathway, resulting in cell cycle arrest and apoptosis.[10][11] Researchers should be aware of these genotoxic effects, as they can influence experimental outcomes, particularly in studies on cell proliferation and cytotoxicity.[5][9]

Troubleshooting Guides

Kinase Assay Troubleshooting

Problem: High background signal in my kinase assay.

  • Possible Cause: The this compound compound may be interfering with the assay detection system (e.g., fluorescence or luminescence).

    • Solution: Run a control experiment with all assay components, including this compound, but without the kinase enzyme. An elevated signal in the absence of the enzyme indicates interference.

  • Possible Cause: Compound aggregation at high concentrations can lead to non-specific inhibition or signal interference.

    • Solution: Include 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates and repeat the experiment.

  • Possible Cause: High ATP concentration in the assay.

    • Solution: If using an ATP-competitive inhibitor, a high ATP concentration can mask its effect. Optimize the ATP concentration, ideally keeping it at or below the Km value for the kinase.

Problem: IC50 values for this compound are inconsistent between experiments.

  • Possible Cause: Variability in ATP concentration.

    • Solution: As this compound is an ATP-competitive inhibitor, its IC50 is highly dependent on the ATP concentration.[4] Ensure the ATP concentration is consistent across all assays.

  • Possible Cause: Instability of the compound.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock.

  • Possible Cause: The kinase reaction is not in the linear range.

    • Solution: Perform a time-course experiment to determine the optimal reaction time where product formation is linear.

Cell-Based Assay Troubleshooting

Problem: this compound treatment shows higher than expected cytotoxicity in my cell line.

  • Possible Cause: The observed cell death may be due to the genotoxic off-target effects of this compound, leading to DNA damage and p53-mediated apoptosis.[5][6][11]

    • Solution: Perform a cell cycle analysis to check for G2/M arrest, a hallmark of 5-ITu's genotoxic effect.[6][10] Additionally, you can perform a Western blot to check for the upregulation of p53 and phosphorylation of H2AX (γH2AX), a marker of DNA damage.[10][11]

  • Possible Cause: The cell line is particularly sensitive to adenosine kinase inhibition or the downstream consequences.

    • Solution: Perform a dose-response experiment with a wider range of concentrations to determine a more precise cytotoxic concentration for your specific cell line.

Problem: No significant effect is observed after treating cells with this compound.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration of this compound. Effective concentrations in cell-based assays can range from sub-micromolar to low micromolar, depending on the cell type and the endpoint being measured.[5][6]

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation time. Effects on cell viability and proliferation are typically observed after 24 to 72 hours of treatment.[10]

  • Possible Cause: The compound has degraded.

    • Solution: Ensure the this compound stock solution has been stored correctly and is not expired. Prepare fresh dilutions for each experiment.

Data Presentation

Table 1: Inhibitory Activity of this compound against various kinases.

Kinase TargetIC50 Value
Adenosine Kinase26 nM
Casein Kinase 1 (CK1)0.4 µM
Insulin Receptor Tyrosine Kinase3.5 µM
Phosphorylase Kinase5-10 µM
Protein Kinase A (PKA)5-10 µM
Casein Kinase 2 (CK2)10.9 µM
Protein Kinase C (PKC)27.7 µM
Haspin9 nM

Data compiled from multiple sources.[1][2][8][12]

Experimental Protocols

General Protocol for a Cell Viability (WST-1) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 440 nm using a microplate reader. The reference wavelength should be above 600 nm.[7][10]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

General Protocol for Western Blotting to Detect p53 Upregulation
  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound (e.g., 0.25 µM to 5 µM) for a specified time (e.g., 8 or 24 hours).[5][6] After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p53 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an ECL substrate and detect the chemiluminescent signal using an imaging system.

Visualizations

Signaling_Pathway cluster_0 This compound Effects 5-ITu 5-ITu Adenosine_Kinase Adenosine Kinase 5-ITu->Adenosine_Kinase inhibits Other_Kinases Other Kinases (e.g., CK1, PKA, Haspin) 5-ITu->Other_Kinases inhibits DNA_Damage DNA Damage 5-ITu->DNA_Damage induces p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_1 Troubleshooting Workflow Experiment_Fails Experiment Fails (e.g., unexpected cytotoxicity) Check_Concentration Verify 5-ITu Concentration & Stability Experiment_Fails->Check_Concentration Cell_Line_Sensitivity Assess Cell Line Sensitivity (Dose-Response) Experiment_Fails->Cell_Line_Sensitivity Investigate_Off_Target Investigate Off-Target Effects Experiment_Fails->Investigate_Off_Target Optimize_Protocol Optimize Protocol Check_Concentration->Optimize_Protocol Cell_Line_Sensitivity->Optimize_Protocol p53_Western Western Blot for p53/γH2AX Investigate_Off_Target->p53_Western Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Investigate_Off_Target->Cell_Cycle_Analysis p53_Western->Optimize_Protocol Cell_Cycle_Analysis->Optimize_Protocol

Caption: A logical workflow for troubleshooting this compound experiments.

References

Cell line sensitivity and resistance to 5-Iodotubercidin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Iodotubercidin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of adenosine (B11128) kinase (AK) with an IC50 of 26 nM.[1] It also functions as a broader inhibitor of various other protein kinases, including Casein Kinase 1 (CK1), insulin (B600854) receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, and PKC, with IC50 values ranging from 0.4 to 27.7 μM.[1][2] Its primary mode of inducing cell death is through genotoxic stress. As a purine (B94841) analog, it is suggested that its metabolites can be incorporated into DNA, leading to DNA damage.[3][4][5] This damage activates the ATM-p53 signaling pathway, resulting in p53 phosphorylation and upregulation, which in turn leads to G2 cell cycle arrest and apoptosis.[3][4][5][6]

Q2: My cells are showing resistance to this compound. What are the potential mechanisms?

A2: The primary documented mechanism of resistance to this compound is related to the status of the tumor suppressor protein p53. Cell lines lacking functional p53 (p53-/-) have demonstrated significantly higher resistance to this compound-induced cell death. For example, HCT116 p53-/- cells show a higher EC50 value compared to their p53+/+ counterparts.[3] While this compound can induce cell death in a p53-independent manner at higher concentrations, the p53-mediated pathway is a major determinant of sensitivity.[3][5] Other potential, more general mechanisms of resistance to kinase inhibitors could include alterations in drug metabolism or efflux, or mutations in target kinases, though these have not been specifically detailed for this compound.

Q3: I am observing high variability in my cell viability assay results. What could be the cause?

A3: High variability in cell viability assays can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure a homogenous cell suspension and optimize seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Compound Stability: Ensure that your this compound stock solution is properly stored and that fresh dilutions are made for each experiment.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Assay Timing: The incubation time with this compound and the subsequent viability reagent can impact the results. Optimize these timings for your specific cell line.

Q4: What is the optimal concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data, concentrations as low as 0.25 µM can induce p53 upregulation.[3] For cytotoxicity, EC50 values can range from approximately 1.88 µM in sensitive cells (HCT116 p53+/+) to 7.8 µM in resistant cells (HCT116 p53-/-).[3] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal range for your specific cell line and assay.

Q5: Besides apoptosis, does this compound induce other forms of cell death?

A5: Recent studies have shown that this compound can sensitize cells to RIPK1-dependent necroptosis, a form of programmed necrosis. It achieves this by suppressing IKK signaling, which is a negative regulator of RIPK1.[7][8] This effect is particularly pronounced in cells deficient in MAPK-activated protein kinase 2 (MK2).[7] Therefore, depending on the cellular context, this compound can promote both apoptosis and necroptosis.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability observed.

Possible Cause Troubleshooting Step
Cell line is resistant Check the p53 status of your cell line. p53-null or mutant cell lines are known to be more resistant.[3] Consider using a positive control cell line known to be sensitive (e.g., HCT116 p53+/+).
Suboptimal drug concentration Perform a dose-response curve with a wider range of this compound concentrations.
Incorrect assay duration The effect of this compound on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours).
Compound degradation Ensure the this compound stock solution is stored correctly (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.

Issue 2: Inconsistent results in Western blot for p53 activation.

Possible Cause Troubleshooting Step
Timing of cell harvest The peak of p53 activation can be transient. Perform a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) after this compound treatment to identify the optimal time point for p53 detection.
Insufficient protein loading Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and loading a consistent amount of total protein.
Poor antibody quality Use a validated antibody for p53 and its phosphorylated forms. Include positive and negative controls to verify antibody performance.
Inefficient protein transfer Verify transfer efficiency using Ponceau S staining of the membrane after transfer.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against various kinases.

Kinase TargetIC50 (µM)
Adenosine Kinase0.026
CK10.4
Insulin Receptor Tyrosine Kinase3.5
Phosphorylase Kinase5-10
PKA5-10
CK210.9
PKC27.7
Data sourced from MedChemExpress and R&D Systems.[1][2]

Table 2: Cell line sensitivity to this compound.

Cell Linep53 StatusEC50 (µM)Assay
HCT116+/+1.88WST-1
HCT116-/-7.8WST-1
Data sourced from a study on the genotoxic effects of this compound.[3]

Experimental Protocols

Protocol 1: Cell Viability (WST-1 Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 440 nm using a microplate reader. The reference wavelength should be 630 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 2: Western Blot for p53 Activation

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

Experimental_Workflow_Cell_Viability start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound (Dose-response) adhere->treat incubate Incubate (e.g., 48h) treat->incubate add_wst1 Add WST-1 reagent incubate->add_wst1 incubate_wst1 Incubate (1-4h) add_wst1->incubate_wst1 read_plate Measure absorbance at 440nm incubate_wst1->read_plate analyze Analyze data (Calculate EC50) read_plate->analyze end End analyze->end Troubleshooting_Logic_Tree problem Problem: No significant cell death check_p53 Check p53 status of cell line problem->check_p53 p53_null p53 null/mutant? (Known resistance) check_p53->p53_null Yes p53_wt p53 wild-type? check_p53->p53_wt No use_positive_control Use positive control cell line p53_null->use_positive_control dose_response Perform wider dose-response p53_wt->dose_response time_course Perform time-course dose_response->time_course check_compound Verify compound stability time_course->check_compound

References

Technical Support Center: 5-Iodotubercidin and Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-Iodotubercidin in cell cycle studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects the cell cycle?

A1: this compound acts as a genotoxic agent. Its incorporation into DNA, or the generation of DNA breaks by its metabolites, triggers a DNA damage response (DDR).[1][2] This primarily activates the Ataxia Telangiectasia Mutated (ATM)-p53 signaling pathway, leading to a robust cell cycle arrest at the G2/M checkpoint.[1][2]

Q2: Is the effect of this compound on cell cycle dependent on p53 status?

A2: Yes, the G2 cell cycle arrest induced by this compound is largely dependent on functional p53.[1][2] In p53-deficient cells, the G2/M arrest is less pronounced, and these cells show increased resistance to this compound-induced cell death.[1]

Q3: Does this compound affect other cell cycle phases, like the S-phase?

A3: While the most prominent effect is a G2/M arrest, some studies have observed a transient increase in the S-phase population, especially at earlier time points or higher concentrations.[1] This is likely due to the initial DNA damage causing replication stress and slowing of DNA synthesis before the cells ultimately arrest in G2/M.[1]

Q4: What are the known off-target effects of this compound?

A4: this compound is a broad-spectrum kinase inhibitor. Besides its potent inhibition of adenosine (B11128) kinase, it also targets other kinases, which could contribute to its overall cellular effects. It's crucial to consider these off-target effects when interpreting experimental data.

Troubleshooting Guides

Problem 1: Inconsistent or no G2/M arrest observed after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal drug concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A good starting point is 0.25 µM to 10 µM for 24 to 48 hours.[1]
Cell line is p53-deficient or has a mutated p53 pathway Verify the p53 status of your cell line. The G2/M arrest is significantly attenuated in p53-null cells.[1]
Incorrect cell density Ensure cells are in an exponential growth phase and not confluent, as contact inhibition can interfere with cell cycle progression.
Issues with cell cycle analysis staining Review your propidium (B1200493) iodide (PI) staining protocol. Ensure complete RNase treatment and proper cell fixation to get well-resolved DNA content peaks.

Problem 2: High background or non-specific signal in γH2AX immunofluorescence.

Possible Cause Troubleshooting Steps
Antibody concentration is too high Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
Inadequate blocking Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).
Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different fixative or a commercial autofluorescence quenching kit.
Insufficient washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.

Problem 3: Discrepancy between observed phenotype and expected on-target effect.

Possible Cause Troubleshooting Steps
Off-target kinase inhibition Use a structurally related but inactive analog as a negative control. If available, use a more specific inhibitor for the intended target as a positive control. Consider performing a rescue experiment by overexpressing the target kinase.
Artifacts from using a nucleoside analog Be aware that nucleoside analogs can perturb cellular nucleotide pools, which might have broader metabolic consequences.[3]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀
Adenosine Kinase26 nM
Casein Kinase 1 (CK1)0.4 µM
Protein Kinase C (PKC)0.4 µM
ERK20.525 µM
Insulin Receptor Tyrosine Kinase3.5 µM
Phosphorylase Kinase5-10 µM
Protein Kinase A (PKA)5-10 µM
Casein Kinase 2 (CK2)10.9 µM

Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells

Cell Line (p53 status)Treatment (2.5 µM for 48h)% G1 Phase% S Phase% G2/M Phase
HCT116 (+/+)Control (DMSO)~60%~25%~15%
HCT116 (+/+)This compound~20%~20%~60%
HCT116 (-/-)Control (DMSO)~55%~30%~15%
HCT116 (-/-)This compound~40%~35%~25%

Note: The data in Table 2 is illustrative and based on findings from published research. Actual percentages may vary depending on experimental conditions.[1]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the cell cycle distribution of cells treated with this compound.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Seed cells in 6-well plates and allow them to attach and enter the exponential growth phase.

  • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time (e.g., 24 or 48 hours).

  • Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

Protocol 2: Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks induced by this compound.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat with this compound or vehicle control.

  • Wash cells twice with PBS.

  • Fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize using a fluorescence microscope.

Protocol 3: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on a specific kinase (e.g., a CDK).

Materials:

  • Recombinant active kinase (e.g., CDK1/Cyclin B)

  • Kinase-specific substrate

  • 10x Kinase buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • ATP (stock solution)

  • This compound (at various concentrations)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and 1x kinase buffer.

  • Add different concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

Mandatory Visualizations

G2M_Checkpoint_Activation cluster_0 This compound Action cluster_1 DNA Damage Response cluster_2 Cell Cycle Outcome This compound This compound DNA_Damage DNA Damage (Double-Strand Breaks) This compound->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation p21_Induction p21 Induction p53_Activation->p21_Induction CDK1_CyclinB_Inhibition CDK1/Cyclin B Inhibition p21_Induction->CDK1_CyclinB_Inhibition G2M_Arrest G2/M Checkpoint Arrest CDK1_CyclinB_Inhibition->G2M_Arrest

Caption: this compound induced G2/M checkpoint activation pathway.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Harvest->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Harvest->Western_Blot Immunofluorescence DNA Damage Foci (γH2AX Staining) Harvest->Immunofluorescence Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying this compound effects.

Troubleshooting_Logic Problem Inconsistent G2/M Arrest Check_p53 Is cell line p53 proficient? Problem->Check_p53 Start Here Optimize_Conditions Optimize Drug Concentration & Time Check_p53->Optimize_Conditions Yes Expected_Result Attenuated arrest is expected Check_p53->Expected_Result No Check_Protocol Review Cell Cycle Staining Protocol Optimize_Conditions->Check_Protocol Re-evaluate Re-evaluate Experiment Check_Protocol->Re-evaluate

Caption: Troubleshooting logic for inconsistent G2/M arrest results.

References

Potential for 5-Iodotubercidin to interfere with NFκB signaling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-Iodotubercidin in experiments investigating the NFκB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is proposed to interfere with NFκB signaling?

A1: this compound (5-ITu) is understood to interfere with NFκB signaling primarily by suppressing the IκB kinase (IKK) complex.[1][2] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), which is a critical step for the activation and nuclear translocation of NFκB.[1][2]

Q2: Is this compound a specific inhibitor of the NFκB pathway?

A2: No, this compound is a multi-target kinase inhibitor. While it affects the IKK complex, it also potently inhibits adenosine (B11128) kinase and a range of other protein kinases.[3][4] Its broad specificity means that observed cellular effects may not be solely due to NFκB inhibition. Researchers should consider potential off-target effects in their experimental design and interpretation.

Q3: What are the known off-target effects of this compound that could influence my NFκB experiments?

A3: this compound is a potent inhibitor of adenosine kinase (IC50 = 26 nM) and also inhibits other kinases such as Casein Kinase 1 (CK1), Protein Kinase C (PKC), and ERK2 with IC50 values in the sub-micromolar range.[3] These off-target activities can lead to cellular effects independent of the NFκB pathway, such as alterations in cellular metabolism and other signaling cascades. It has also been identified as a genotoxic drug that can activate the p53 pathway.[3][5]

Q4: Can this compound induce cell death? If so, through what mechanism?

A4: Yes, this compound can induce cell death. Mechanistic studies have shown that it sensitizes cells to RIPK1-dependent necroptosis, particularly in the absence of MK2 activity, by suppressing IKK signaling.[1][2] It is important to assess cytotoxicity in your specific cell model to distinguish between NFκB-mediated effects and general toxicity.

Troubleshooting Guides

Problem 1: No observable inhibition of NFκB activity after this compound treatment.
Possible Cause Troubleshooting Step
Compound Instability/Degradation Ensure this compound is properly stored (typically at -20°C, protected from light). Prepare fresh stock solutions in an appropriate solvent like DMSO.
Insufficient Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. IC50 values for kinase inhibition can vary.
Inappropriate Treatment Duration Conduct a time-course experiment to identify the optimal pre-incubation and treatment times. The kinetics of inhibition can differ between cell types.
Low Cell Permeability While generally cell-permeable, issues can arise. If possible, compare with a known, cell-permeable IKK inhibitor as a positive control.
Insensitive Assay For reporter assays, ensure your reporter construct is responsive to your stimulus (e.g., TNFα, IL-1β) and that the signal window is adequate. For Western blots, confirm antibody specificity and optimize blotting conditions.
Problem 2: Unexpected or excessive cytotoxicity observed.
Possible Cause Troubleshooting Step
Off-Target Effects This is a significant consideration with this compound. Lower the concentration to the minimum effective dose for NFκB inhibition. Use control compounds that inhibit other known targets of this compound (e.g., a specific adenosine kinase inhibitor) to dissect the effects.
Induction of Necroptosis As this compound can sensitize cells to necroptosis, consider co-treatment with a RIPK1 inhibitor (e.g., Necrostatin-1) to see if this rescues the cells. This can help determine if the cytotoxicity is mediated by this pathway.
Genotoxicity This compound is known to cause DNA damage and activate p53.[3][5] Assess markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) to understand the cell death mechanism.
Cell Line Sensitivity Different cell lines have varying sensitivities to kinase inhibitors. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) across a range of concentrations to establish the cytotoxic profile for your specific cells.
Problem 3: Conflicting results between different NFκB assays (e.g., reporter assay vs. Western blot for IκBα).
Possible Cause Troubleshooting Step
Direct Effect on IκBα Protein Levels Studies have shown that this compound treatment can lead to a complete loss of IκBα protein, independent of TNF stimulation.[6] This would prevent the detection of IκBα phosphorylation or degradation by Western blot, even though NFκB signaling is inhibited. A reporter assay would still show inhibition of NFκB-driven transcription.
Kinetics of Inhibition The timing of your measurements is crucial. Inhibition of IKK may be rapid, but the downstream effects on reporter gene expression will be delayed. Optimize the timing for each specific assay.
Off-Target Effects on Reporter Gene While less common, the inhibitor could potentially affect the expression or stability of the reporter protein itself (e.g., luciferase). Include appropriate controls, such as a constitutively active reporter, to rule this out.
Compensation by Other Pathways The NFκB pathway is complex with potential for crosstalk. Inhibition of one branch may lead to compensatory activation of another, which might be detected differently by various assays.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)
Adenosine Kinase0.026[7]
Casein Kinase 1 (CK1)0.4[7]
Protein Kinase C (PKC)27.7[7]
ERK2Not specified, but inhibited[3]
Protein Kinase A (PKA)5 - 10[7]
Phosphorylase Kinase5 - 10[7]
Casein Kinase 2 (CK2)10.9[7]
Insulin Receptor Tyrosine Kinase3.5[7]

Experimental Protocols

Western Blot Analysis of IκBα Degradation

This protocol is designed to assess the effect of this compound on the stimulus-induced degradation of IκBα.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • NFκB stimulus (e.g., TNFα, IL-1β)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add the NFκB stimulus (e.g., 10 ng/mL TNFα) for a time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

  • Analysis: Quantify band intensities and normalize IκBα levels to the loading control.

NFκB Reporter Gene Assay

This protocol measures the transcriptional activity of NFκB in response to a stimulus and the inhibitory effect of this compound.

Materials:

  • Cells stably or transiently transfected with an NFκB-luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

  • White, opaque 96-well plates.

  • Complete cell culture medium.

  • This compound (stock solution in DMSO).

  • NFκB stimulus (e.g., TNFα).

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed transfected cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Pre-treatment: The next day, pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add the NFκB stimulus (e.g., 10 ng/mL TNFα) to the appropriate wells. Include unstimulated controls.

  • Incubation: Incubate for 6-24 hours, depending on the cell line and reporter construct.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

    • Measure firefly and Renilla luciferase activities using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NFκB activity relative to the stimulated control and determine the IC50 value for this compound.

Mandatory Visualizations

NFkB_Pathway_Interference cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation Iodotubercidin This compound Iodotubercidin->IKK_complex Inhibition NFkB NFκB (p65/p50) IkB->NFkB Inhibition IkB_p P-IκBα IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_active Active NFκB (p65/p50) IkB_p->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription

Caption: Potential interference of this compound with the canonical NFκB signaling pathway.

Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Stimulate Stimulate with NFκB Activator (e.g., TNFα) Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Western_Blot Western Blot (IκBα degradation) Incubate->Western_Blot Reporter_Assay Reporter Assay (Luciferase activity) Incubate->Reporter_Assay Analysis_WB Analyze: Quantify Bands Western_Blot->Analysis_WB Analysis_RA Analyze: Normalize Luciferase Reporter_Assay->Analysis_RA

Caption: General experimental workflow for investigating the effect of this compound on NFκB signaling.

Troubleshooting_Logic Start Unexpected Result (e.g., high toxicity) Check_Concentration Is Concentration Optimized? Start->Check_Concentration Dose_Response Perform Dose-Response & Cell Viability Assay Check_Concentration->Dose_Response No Off_Target Consider Off-Target Effects Check_Concentration->Off_Target Yes Dose_Response->Off_Target Use_Controls Use Specific Inhibitors for Off-Targets Off_Target->Use_Controls Yes Mechanism Investigate Mechanism (e.g., Necroptosis, Apoptosis) Off_Target->Mechanism No Use_Controls->Mechanism Conclusion Refine Experimental Design Mechanism->Conclusion

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Validation & Comparative

A Comparative Guide to 5-Iodotubercidin and Other Adenosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of 5-Iodotubercidin with other prominent adenosine (B11128) kinase (ADK) inhibitors, focusing on their performance backed by experimental data. Adenosine kinase is a pivotal enzyme that regulates the intracellular and extracellular concentrations of adenosine, a nucleoside with crucial roles in a multitude of physiological and pathological processes. The inhibition of ADK presents a promising therapeutic strategy for various conditions, including pain, inflammation, and epilepsy, by augmenting the localized concentration of adenosine.[1] This document aims to serve as a valuable resource for researchers and professionals in drug development by comparing the efficacy, selectivity, and experimental validation of this compound against notable alternatives such as ABT-702, A-134974, and GP515.

Performance Comparison of Adenosine Kinase Inhibitors

The efficacy of an adenosine kinase inhibitor is primarily evaluated based on its potency (IC50 and Ki values), selectivity against other kinases, and its effectiveness in preclinical in vivo models (ED50). The following tables summarize the quantitative data for this compound and its comparators.

In Vitro Potency and Selectivity
InhibitorIC50 (Adenosine Kinase)Ki (Adenosine Kinase)Selectivity and Off-Target Effects
This compound 26 nM[1]30 nMKnown to inhibit other kinases including CK1, insulin (B600854) receptor tyrosine kinase, phosphorylase kinase, PKA, CK2, and PKC. Also acts as a nucleoside transporter inhibitor.[2][3]
ABT-702 1.7 nM[1]Competitive with respect to adenosineHighly selective (1300- to 7700-fold) against a range of other receptors, ion channels, and enzymes, including cyclooxygenases-1 and -2.[1]
A-134974 60 pM[1]Data not availableInformation on broad kinase selectivity is limited in the reviewed literature.[1]
GP515 4 nM (human cardiac ADK)[1]Data not availableDescribed as a potent and selective inhibitor.[3]
In Vivo Efficacy
InhibitorAnimal ModelEfficacy (ED50 or Observation)
This compound Rat maximal electric shock (MES) induced seizure assayExhibited anticonvulsant activity.[1]
ABT-702 Mouse hot-plate assay (acute pain)ED50 = 8 µmol/kg (i.p.), 65 µmol/kg (p.o.)[1]
Rat models of inflammatory and neuropathic painED50 = 5 µmol/kg (p.o.) for inflammatory thermal hyperalgesia.[1]
A-134974 Rat model of neuropathic painPotently reduces tactile allodynia with an ED50 of 1 µmol/kg (i.p.).[1][4]
GP515 Mouse model of experimental colitisShowed therapeutic benefit.[1]
Rat model of hemorrhagic hypotensionAttenuated shock and resuscitation-induced leukocyte adhesion at 0.25 mg/kg.[5]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the adenosine signaling pathway and a general experimental workflow for in vitro inhibitor screening.

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP eNTPDase (CD39) AMP_ext AMP ADP->AMP_ext eNTPDase (CD39) Ado_ext Adenosine AMP_ext->Ado_ext e-5'-NT (CD73) A_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Ado_ext->A_Receptors Activation Ado_int Adenosine Ado_ext->Ado_int Nucleoside Transporters Cellular Response Cellular Response A_Receptors->Cellular Response CD39 CD39 CD73 CD73 AMP_int AMP Ado_int->AMP_int ATP -> ADP ADK Adenosine Kinase (ADK) Phosphorylation Inhibitors This compound & Other Inhibitors Inhibitors->ADK Inhibition

Caption: Adenosine signaling pathway and the action of ADK inhibitors.

Experimental_Workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Assay Plate Setup (Enzyme + Inhibitor) A->B C Pre-incubation B->C D Reaction Initiation (Add Substrate) C->D E Signal Detection (e.g., Luminescence) D->E F Data Analysis (IC50/Ki Determination) E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparison and validation of scientific findings. Below are representative methodologies for the key experiments cited in this guide.

In Vitro Adenosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency (IC50) of adenosine kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant human adenosine kinase

  • Adenosine (substrate)

  • ATP (co-substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (this compound, ABT-702, etc.) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO and add them to the assay plate. Include controls with DMSO only (no inhibitor).

  • Enzyme and Substrate Addition: Add a solution containing adenosine kinase and adenosine to each well of the plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Inflammatory Pain (Carrageenan-Induced Thermal Hyperalgesia)

This protocol describes a widely used animal model to assess the analgesic and anti-inflammatory effects of drug candidates.

Animals:

  • Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) for each animal.

  • Induction of Inflammation: Induce inflammation by injecting a solution of carrageenan into the plantar surface of one hind paw.

  • Drug Administration: Administer the test inhibitor (e.g., ABT-702) or vehicle control at various doses, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before or after the carrageenan injection.

  • Post-Treatment Measurement: At various time points after drug administration, measure the paw withdrawal latency to the thermal stimulus again.

  • Data Analysis: The degree of thermal hyperalgesia is determined by the change in paw withdrawal latency from the baseline. The effect of the inhibitor is calculated as the percentage reversal of hyperalgesia compared to the vehicle-treated group. The ED50, the dose that produces 50% of the maximal effect, is calculated from the dose-response curve.[1]

Conclusion

The comparison of this compound with other adenosine kinase inhibitors reveals a landscape of compounds with varying potencies and selectivity profiles. ABT-702 and A-134974 stand out for their exceptional potency, with A-134974 exhibiting picomolar activity.[1] GP515 also demonstrates high potency.[1] While this compound is a potent inhibitor of adenosine kinase, its broader kinase inhibition profile suggests a higher potential for off-target effects compared to the more selective compounds like ABT-702.[2][3] The choice of inhibitor for research or therapeutic development will ultimately depend on the specific requirements of the study, balancing the need for high potency with the importance of selectivity to minimize confounding effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of novel adenosine kinase inhibitors.

References

5-Iodotubercidin vs. 5-Chlorotubercidin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, pyrrolopyrimidine nucleoside analogs represent a critical class of molecules, frequently investigated for their potential as kinase inhibitors. Among these, 5-Iodotubercidin and 5-Chlorotubercidin have emerged as compounds of interest. This guide provides a detailed comparative analysis of these two molecules, summarizing their biochemical properties, cellular activities, and the experimental methodologies used to evaluate them, with a focus on supporting data for researchers in the field.

Biochemical Profile and Kinase Inhibition

Both this compound and 5-Chlorotubercidin are recognized as kinase inhibitors, though the extent of their characterization differs significantly. This compound is a well-documented potent inhibitor of adenosine (B11128) kinase (AK) and also exhibits inhibitory activity against a range of other kinases.[1] In contrast, specific IC50 values for 5-Chlorotubercidin are not widely available in published literature.[1]

However, structure-activity relationship (SAR) studies on 5-halogenated tubercidin (B1682034) derivatives as inhibitors of the serine/threonine kinase Haspin have provided valuable comparative insight. Research indicates that the inhibitory potency increases with the size and polarizability of the halogen atom at the 5-position, following the order: Fluoro < Chloro < Bromo < Iodo.[1] This suggests that 5-Chlorotubercidin is a less potent inhibitor of Haspin than this compound.[1] This trend is attributed to the formation of halogen-aromatic π interactions that influence the inhibitor's residence time at the active site.[1]

Despite the limited direct data, the inhibitory potential of 5-Chlorotubercidin on adenosine kinase is inferred to be very high, with an estimated IC50 of less than 0.001 µM, based on data from its 5'-amino-5'-deoxy analogues.[2]

Target Kinase This compound IC50 5-Chlorotubercidin IC50 Reference
Adenosine Kinase26 nM< 0.001 µM (inferred)[2][3][4]
Haspin-Less potent than this compound[1]
Casein Kinase 1 (CK1)0.4 µMData not available[3][4]
Insulin Receptor Tyrosine Kinase3.5 µMData not available[3][4]
Phosphorylase Kinase5-10 µMData not available[3][4]
Protein Kinase A (PKA)5-10 µMData not available[3][4]
Casein Kinase 2 (CK2)10.9 µMData not available[3][4]
Protein Kinase C (PKC)27.7 µMData not available[3][4]

Cellular and Physiological Effects

This compound has been identified as a potent activator of the tumor suppressor p53 pathway.[5][6] This activation is a consequence of DNA damage induced by the compound, which can lead to G2 cell cycle arrest in a p53-dependent manner.[5][6][7] Studies have shown that this compound can up-regulate p53 at concentrations as low as 0.25 µM.[5] Furthermore, it has demonstrated anti-tumor activity in xenograft mouse models.[5][6]

Specific experimental data on the genotoxicity and p53 activation potential of 5-Chlorotubercidin is currently lacking. However, its structural similarity to this compound suggests that it may exhibit similar, though potentially less potent, biological effects.[1]

Cellular Activity This compound 5-Chlorotubercidin Reference
Genotoxicity Induces DNA damageData not available[5][6]
p53 Activation Strong activatorData not available[5][6]
Cytotoxicity (HCT116 cells) EC50 = 1.88 µMData not available[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both compounds is the inhibition of adenosine kinase. This leads to an increase in intracellular and extracellular adenosine levels, which can modulate various physiological processes through adenosine receptors. For this compound, a clear link to the DNA damage response and subsequent activation of the p53 signaling pathway has been established.[5][6]

Below is a diagram illustrating the proposed signaling pathway for this compound leading to p53 activation and cell cycle arrest.

G cluster_0 Cellular Effects of this compound Iodotubercidin This compound AK Adenosine Kinase Iodotubercidin->AK Inhibits DNA_Damage DNA Damage Iodotubercidin->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Leads to CellCycleArrest G2 Cell Cycle Arrest p53->CellCycleArrest Induces

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are outlines of key experimental procedures relevant to the study of these compounds.

Adenosine Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting adenosine kinase activity.

Principle: The assay measures the amount of ADP produced from the phosphorylation of adenosine by adenosine kinase. The quantity of ADP is proportional to the enzyme's activity, and a decrease in ADP production in the presence of the compound indicates inhibition.

Workflow:

G Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Dilution Serial Dilution of Inhibitor Reagents->Dilution Reaction Set up Kinase Reaction Dilution->Reaction Incubation Incubate at 37°C Reaction->Incubation Detection Detect ADP Production (e.g., Luminescence) Incubation->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

Caption: Workflow for an adenosine kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant adenosine kinase, adenosine, ATP, and the test compound (this compound or 5-Chlorotubercidin) in a suitable buffer.

  • Serial Dilution: Perform serial dilutions of the test compound to create a range of concentrations for testing.

  • Reaction Setup: In a microplate, combine the adenosine kinase, adenosine, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate the plate at 37°C for a defined period.

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based kit.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

p53 Activation Assay (Western Blot)

This method is used to assess the ability of a compound to increase the protein levels of p53.

Principle: Cells are treated with the test compound, and the total cell lysate is analyzed by Western blotting using an antibody specific for p53. An increase in the p53 protein band intensity indicates activation of the p53 pathway.

Workflow:

G CellCulture Culture Cells (e.g., HCT116) Treatment Treat with Compound CellCulture->Treatment Lysis Lyse Cells Treatment->Lysis ProteinQuant Quantify Protein Lysis->ProteinQuant SDS_PAGE SDS-PAGE ProteinQuant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blotting Western Blot (p53 antibody) Transfer->Blotting Detection Detect Signal Blotting->Detection

Caption: Workflow for a p53 activation Western blot assay.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) and treat with various concentrations of the test compound for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against p53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to p53 indicates its protein level.

Conclusion

This compound is a well-characterized adenosine kinase inhibitor with demonstrated activity against several other kinases and a clear role in inducing a p53-dependent DNA damage response. While direct experimental data for 5-Chlorotubercidin is less abundant, SAR studies suggest it is a less potent inhibitor of Haspin kinase compared to its iodinated counterpart. However, inferences from related analogs suggest it may be a highly potent adenosine kinase inhibitor. Further direct comparative studies are necessary to fully elucidate the biochemical and cellular activity profile of 5-Chlorotubercidin and to determine its potential as a research tool or therapeutic agent. Researchers are encouraged to utilize the outlined experimental protocols for their own comparative investigations.

References

Kinase Selectivity Profile of 5-Iodotubercidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of 5-Iodotubercidin, a potent adenosine (B11128) kinase inhibitor with broad-spectrum activity against a variety of other kinases. This document serves as a valuable resource for researchers in drug discovery and chemical biology by presenting a comparative overview of its inhibitory activity, detailing the experimental methodologies used for its characterization, and illustrating its impact on key cellular signaling pathways.

Comparative Kinase Inhibition Profile

This compound has been demonstrated to inhibit a range of protein kinases with varying potency. The following tables summarize the available quantitative data on its inhibitory activity (IC50) and provide a comparison with the well-known broad-spectrum kinase inhibitor, Staurosporine. It is important to note that the IC50 values have been compiled from various sources and experimental conditions may differ.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50Source
Adenosine Kinase26 nM[1][2]
Haspin9 nM[3]
Casein Kinase 1 (CK1)0.4 µM[1][2]
Insulin Receptor Tyrosine Kinase3.5 µM[1][2]
Phosphorylase Kinase5-10 µM[1][2]
Protein Kinase A (PKA)5-10 µM[1][2]
Casein Kinase 2 (CK2)10.9 µM[1][2]
Protein Kinase C (PKC)27.7 µM[1][2]

Table 2: Kinase Inhibition Profile of Staurosporine (for comparison)

Kinase TargetIC50Source
Protein Kinase C (PKC)0.7 nM[4]
Protein Kinase A (PKA)7 nM[4]
Protein Kinase G (PKG)8.5 nM[4]
CaM Kinase II20 nM[4]
p60v-src6 nM[4]

Experimental Protocols

The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. The following are detailed methodologies for two common types of biochemical kinase assays.

Radiometric Kinase Assay

This traditional and robust method measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP to a kinase substrate (peptide or protein).

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • This compound or other test compounds

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: The phosphocellulose paper is washed extensively with a wash buffer to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate remains bound to the paper.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Caliper Mobility Shift Assay (Non-Radiometric)

This high-throughput assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobility in a microfluidic chip.

Materials:

  • Purified kinase

  • Fluorescently labeled peptide substrate

  • This compound or other test compounds

  • Kinase reaction buffer

  • ATP solution

  • Stop buffer (e.g., containing EDTA)

  • Caliper Life Sciences LabChip® EZ Reader or similar microfluidic mobility-shift assay platform

Procedure:

  • Reaction Setup: In a microplate, combine the purified kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature for a defined period.

  • Termination: Stop the reaction by adding a stop buffer.

  • Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the charged substrate and product to migrate at different velocities.

  • Detection: A laser excites the fluorescent label on the peptide, and a detector measures the fluorescence intensity of the separated substrate and product peaks.

  • Data Analysis: The ratio of the phosphorylated product to the total substrate is calculated to determine the percentage of kinase activity. The percentage of inhibition is then calculated for each compound concentration, and the IC50 value is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by this compound and a typical workflow for kinase selectivity profiling.

G cluster_0 Kinase Selectivity Profiling Workflow A Compound Library (e.g., this compound) C Biochemical Kinase Assay (e.g., Radiometric, Mobility Shift) A->C B Kinase Panel (Diverse kinases) B->C D Data Acquisition (IC50 values or % inhibition) C->D E Data Analysis & Visualization D->E F Selectivity Profile Generation E->F G Hit Identification & Prioritization F->G

Caption: Experimental workflow for kinase selectivity profiling.

G cluster_1 p53 Signaling Pathway Activation by this compound Iodo This compound DNA_Damage DNA Damage Iodo->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 p53 p53 ATM_ATR->p53 Phosphorylation (Activation) CHK1_CHK2->p53 Phosphorylation (Activation) MDM2 MDM2 MDM2->p53 Degradation p53->MDM2 Inhibition p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 BAX BAX p53->BAX CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

Caption: Activation of the p53 signaling pathway by this compound.

G cluster_2 Inhibition of NF-κB Signaling by this compound cluster_3 Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation Iodo This compound Iodo->IKK_Complex Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

A Comparative Analysis of the Genotoxic Effects of 5-Iodotubercidin and Other Mutagens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic effects of 5-Iodotubercidin, a purine (B94841) nucleoside analog with known anti-cancer potential, against a panel of well-characterized mutagens. The objective is to offer a clear, data-driven perspective on its genotoxic profile to aid in research and drug development. This document summarizes quantitative data from key genotoxicity assays, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound exerts its genotoxic effects primarily through its incorporation into DNA during replication. This leads to DNA damage, including the formation of double-strand breaks, which subsequently activates the ATM-p53 signaling pathway, culminating in cell cycle arrest at the G2/M phase and apoptosis.[1][2][3] This mechanism of action, centered on DNA damage response, positions this compound among a class of potent genotoxic agents. This guide will compare its effects with those of other mutagens that operate through diverse mechanisms, including a topoisomerase II inhibitor (Etoposide), a DNA cross-linking agent (Mitomycin C), an oxidizing agent (Hydrogen Peroxide), and a polycyclic aromatic hydrocarbon requiring metabolic activation (Benzo[a]pyrene).

Comparative Genotoxicity Data

The following tables summarize the quantitative genotoxic effects of this compound and selected mutagens across a range of standard in vitro assays.

Table 1: In Vitro Micronucleus Assay

CompoundCell LineConcentration% Micronucleated Cells (Fold Increase vs. Control)Citation(s)
This compound HCT1161 µMData not available
Etoposide (B1684455) TK60.05 µM~8-fold[4]
Mitomycin C Human Lymphocytes0.05 µg/mLSignificant increase[5]
Hydrogen Peroxide TK620 µMSignificant increase[6]
Benzo[a]pyrene (B130552) HepG250 µM>2-fold[7]

Table 2: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

CompoundCell LineConcentration% Tail DNA (or other metric)Citation(s)
This compound HCT1161 µMData not available
Etoposide CHO1 µMSignificant increase in % Tail DNA[8]
Mitomycin C RT450 µg/mLSignificant decrease in H₂O₂-induced DNA migration (indicative of cross-linking)[9][10]
Hydrogen Peroxide HepG225 µM~15 Olive Tail Moment (OTM) after 5 min[11]
Benzo[a]pyrene FL cellsNot SpecifiedInduction of DNA strand breaks[12]

Table 3: Ames Test (Bacterial Reverse Mutation Assay)

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultCitation(s)
This compound Not SpecifiedNot SpecifiedData not available
Etoposide TA98, TA1537, TA1538Not RequiredPositive[13]
Mitomycin C TA100Not SpecifiedPositive
Hydrogen Peroxide TA97, TA98, TA102, TA1537Not RequiredWeakly Positive[1]
Benzo[a]pyrene TA98, TA100RequiredPositive[14]

Table 4: γH2AX Foci Formation Assay

CompoundCell LineConcentration% of Cells with Foci or Foci per CellCitation(s)
This compound HCT1161 µM90.19 ± 2.21%[1]
Etoposide A54910 µM~25 foci per nucleus[11]
Mitomycin C Not SpecifiedNot SpecifiedData not available
Hydrogen Peroxide A549Not SpecifiedNearly 100% of cells at 1h[5]
Benzo[a]pyrene A549Not Specified40% of cells at 1h (BPDE)[5]

Mechanism of Action and Signaling Pathways

The genotoxicity of this compound is intrinsically linked to the activation of the DNA Damage Response (DDR) pathway, primarily the ATM-p53 signaling cascade. Upon incorporation of its metabolite into DNA, double-strand breaks are formed, which are recognized by the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a series of downstream targets, including the tumor suppressor protein p53. Phosphorylation stabilizes and activates p53, allowing it to act as a transcription factor for genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., PUMA, Noxa). This ultimately leads to the observed G2/M cell cycle arrest and programmed cell death in cells with irreparable DNA damage.[1][2][3]

G This compound Induced ATM-p53 Signaling Pathway This compound This compound DNA Incorporation DNA Incorporation This compound->DNA Incorporation DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Incorporation->DNA Double-Strand Breaks ATM Activation ATM Activation DNA Double-Strand Breaks->ATM Activation p53 Phosphorylation & Activation p53 Phosphorylation & Activation ATM Activation->p53 Phosphorylation & Activation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest p53 Phosphorylation & Activation->G2/M Cell Cycle Arrest Apoptosis Apoptosis p53 Phosphorylation & Activation->Apoptosis

This compound induced DNA damage response pathway.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are provided below.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess chromosomal damage. It detects micronuclei, which are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

General Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., CHO, TK6, or human lymphocytes) at an appropriate density and allow them to attach or stabilize. Treat the cells with at least three concentrations of the test compound for a period of 3 to 24 hours. Include both a negative (vehicle) and a positive control.[15]

  • Cytokinesis Block (Optional but Recommended): For many cell types, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[16]

  • Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation with a methanol/acetic acid solution.[16]

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.[15]

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[15]

G In Vitro Micronucleus Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cytokinesis Block (Cytochalasin B) Cytokinesis Block (Cytochalasin B) Compound Treatment->Cytokinesis Block (Cytochalasin B) Cell Harvest & Hypotonic Treatment Cell Harvest & Hypotonic Treatment Cytokinesis Block (Cytochalasin B)->Cell Harvest & Hypotonic Treatment Fixation Fixation Cell Harvest & Hypotonic Treatment->Fixation Slide Preparation & Staining Slide Preparation & Staining Fixation->Slide Preparation & Staining Microscopic Analysis Microscopic Analysis Slide Preparation & Staining->Microscopic Analysis

Workflow for the in vitro micronucleus assay.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it can detect single-strand breaks, double-strand breaks, and alkali-labile sites.

General Procedure:

  • Cell Preparation and Treatment: Prepare a single-cell suspension from the cell culture of interest. Treat the cells with the test compound.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.[17][18]

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.[17][18]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[17][18]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[17][18]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).[17]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the amount of DNA in the tail relative to the head.[17]

G Alkaline Comet Assay Workflow Cell Treatment Cell Treatment Embedding in Agarose Embedding in Agarose Cell Treatment->Embedding in Agarose Lysis Lysis Embedding in Agarose->Lysis Alkaline Unwinding Alkaline Unwinding Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Neutralization & Staining Neutralization & Staining Electrophoresis->Neutralization & Staining Fluorescence Microscopy & Analysis Fluorescence Microscopy & Analysis Neutralization & Staining->Fluorescence Microscopy & Analysis

Workflow for the alkaline comet assay.
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to produce histidine and grow on a histidine-free medium.[4][14]

General Procedure:

  • Bacterial Strains: Use several different strains of Salmonella typhimurium that are sensitive to different types of mutations (e.g., frameshift vs. base-pair substitution).[4][14]

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[14]

  • Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in molten top agar (B569324).[3][19]

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.[3][19]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[4]

G Ames Test Workflow Bacterial Culture (his-) Bacterial Culture (his-) Mix with Top Agar Mix with Top Agar Bacterial Culture (his-)->Mix with Top Agar Compound + S9 Mix (optional) Compound + S9 Mix (optional) Compound + S9 Mix (optional)->Mix with Top Agar Plate on Minimal Agar Plate on Minimal Agar Mix with Top Agar->Plate on Minimal Agar Incubate (37°C) Incubate (37°C) Plate on Minimal Agar->Incubate (37°C) Count Revertant Colonies (his+) Count Revertant Colonies (his+) Incubate (37°C)->Count Revertant Colonies (his+)

Workflow for the Ames test.
γH2AX Foci Formation Assay

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (termed γH2AX), which is one of the earliest cellular responses to DNA double-strand breaks. The formation of discrete nuclear foci of γH2AX can be visualized and quantified by immunofluorescence microscopy.

General Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips or in multi-well plates and treat them with the test compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent like Triton X-100 to allow antibody access to the nucleus.

  • Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., BSA). Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy: Acquire images using a fluorescence microscope.

  • Quantification: Analyze the images using appropriate software to count the number of γH2AX foci per nucleus or the percentage of cells with a significant number of foci.

G γH2AX Foci Formation Assay Workflow Cell Seeding & Treatment Cell Seeding & Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Seeding & Treatment->Fixation & Permeabilization Immunostaining (γH2AX Antibody) Immunostaining (γH2AX Antibody) Fixation & Permeabilization->Immunostaining (γH2AX Antibody) Fluorescence Microscopy Fluorescence Microscopy Immunostaining (γH2AX Antibody)->Fluorescence Microscopy Image Analysis & Quantification Image Analysis & Quantification Fluorescence Microscopy->Image Analysis & Quantification

Workflow for the γH2AX foci formation assay.

Conclusion

This compound is a potent genotoxic agent that induces DNA double-strand breaks, leading to the activation of the ATM-p53 signaling pathway. Its genotoxic profile, characterized by the induction of γH2AX foci, places it in the category of compounds that directly damage DNA. The comparative data presented in this guide demonstrate that its genotoxicity is comparable to other well-established mutagens, although its precise potency across different assays requires further investigation. The detailed protocols and workflow diagrams provided herein offer a valuable resource for researchers and drug development professionals seeking to evaluate the genotoxic potential of this compound and other compounds. A thorough understanding of a compound's genotoxic mechanism is crucial for assessing its therapeutic potential and associated risks.

References

Cross-Validation of 5-Iodotubercidin's Anti-Tumor Activity in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of 5-Iodotubercidin across various cancer models. It summarizes key experimental data, details methodologies for cited experiments, and visualizes the underlying mechanisms of action to support further research and development.

Executive Summary

This compound is a pyrrolopyrimidine nucleoside analog that has demonstrated significant anti-tumor potential through multiple mechanisms of action. Primarily, it functions as a genotoxic agent, inducing DNA damage and activating the ATM-p53 signaling pathway, which leads to cell cycle arrest and apoptosis.[1] Additionally, it is a known inhibitor of adenosine (B11128) kinase (ADK), disrupting cellular energy homeostasis and related signaling pathways.[2][3] This guide cross-validates these activities by presenting available data from different cancer models, offering a comparative perspective on its efficacy. While direct head-to-head studies with standard-of-care chemotherapeutics are limited in publicly available literature, this document juxtaposes the performance of this compound with established agents to provide a contextual benchmark.

Data Presentation: Comparative Efficacy

The anti-tumor activity of this compound has been quantified in several cancer models. The tables below summarize its efficacy, with a focus on its differential effects based on p53 tumor suppressor status, and provide a comparison with the potency of standard chemotherapeutic agents in common cancer cell lines.

Table 1: Anti-Tumor Activity of this compound in Human Colon Carcinoma (HCT116) Model

Cancer ModelCell LineParameterValue (µM)Notes
Human Colon CarcinomaHCT116 (p53+/+)EC50 (Cell Death)1.88Demonstrates higher potency in cells with functional p53.
Human Colon CarcinomaHCT116 (p53-/-)EC50 (Cell Death)7.8Indicates a degree of p53-independent activity, though reduced.

Table 2: In Vivo Anti-Tumor Activity of this compound in a Xenograft Model

Cancer ModelTreatment DoseOutcomep53 Status Dependency
Colon Carcinoma Xenograft2.5 mg/kgRapid tumor regressionEffective in both p53+/+ and p53-/- models.[2]
Colon Carcinoma Xenograft0.625 mg/kgTumor growth inhibitionMore effective in p53+/+; p53-/- tumors showed resistance at this lower dose.[2]

Table 3: Representative IC50 Values of Standard Chemotherapeutic Agents (for Comparative Context)

CompoundCancer TypeCell LineIC50 (µM)
Doxorubicin (B1662922)Breast CancerMCF-7~0.1 - 2.8[4][5]
DoxorubicinNeuroblastomaUKF-NB-4~0.05 - 0.1[6]
CisplatinLung CancerA549~5 - 20[7][8]
CisplatinOvarian CancerSKOV-3~2 - 40[9]

Note: IC50 values for standard agents are provided as a general reference and can vary significantly based on experimental conditions.[8][9]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for its evaluation.

G cluster_0 This compound Action cluster_1 ATM-p53 Pathway Iodo This compound DNA_Incorp Metabolite Incorporation into DNA Iodo->DNA_Incorp Metabolized DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Incorp->DNA_Damage ATM ATM Activation DNA_Damage->ATM Chk2 Chk2 Activation ATM->Chk2 p53 p53 Stabilization & Activation ATM->p53 Chk2->p53 G2_Arrest G2 Cell Cycle Arrest p53->G2_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Genotoxic stress signaling pathway activated by this compound.

G cluster_0 Adenosine Metabolism cluster_1 Downstream Effects Iodo This compound ADK Adenosine Kinase (ADK) Iodo->ADK AMP AMP Adenosine Adenosine Adenosine->AMP Phosphorylation Adenosine_Imbalance Adenosine Imbalance Adenosine->Adenosine_Imbalance cAMP Decreased cAMP Adenosine_Imbalance->cAMP AKT_Phos Decreased AKT Phosphorylation cAMP->AKT_Phos Cell_Prolif Inhibition of Cell Proliferation AKT_Phos->Cell_Prolif

Caption: Inhibition of Adenosine Kinase and downstream signaling by this compound.

G start Start: Cancer Cell Lines cell_seeding 1. Cell Seeding (96-well plates) start->cell_seeding compound_treatment 2. Treatment with This compound (Serial Dilutions) cell_seeding->compound_treatment incubation 3. Incubation (e.g., 48 hours) compound_treatment->incubation wst1_assay 4. WST-1 Assay (Add reagent, incubate) incubation->wst1_assay readout 5. Absorbance Measurement (440 nm) wst1_assay->readout analysis 6. Data Analysis (Calculate IC50/EC50) readout->analysis end End: Determine Potency analysis->end

Caption: Standard experimental workflow for IC50/EC50 determination.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: Cell Viability and Cytotoxicity (WST-1 Assay)

This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of this compound.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed cells into 96-well flat-bottom microplates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 hours) under standard culture conditions.

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of Cell Proliferation Reagent WST-1 to each well.[1]

    • Incubate for an additional 1-4 hours at 37°C.[1]

    • Gently shake the plate for 1 minute to ensure uniform color distribution.[1]

    • Measure the absorbance of the samples at 420-480 nm (maximum absorbance ~440 nm) using a microplate reader. Use a reference wavelength greater than 600 nm.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50/IC50 value.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol outlines the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of this compound.

  • Cell Preparation and Implantation:

    • Harvest cancer cells (e.g., HCT116) during their logarithmic growth phase.[11]

    • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of approximately 1 x 10⁷ cells/mL.[3][12]

    • Anesthetize immunocompromised mice (e.g., BALB/c nude mice).

    • Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the flank of each mouse.[11][12]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

    • Prepare this compound for administration (e.g., dissolved in a suitable vehicle for intraperitoneal injection).

  • Drug Administration and Monitoring:

    • Administer this compound or vehicle control to the respective groups according to the planned schedule and dosage (e.g., daily intraperitoneal injections of 0.625 mg/kg or 2.5 mg/kg).[2]

    • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.[12]

    • Monitor the body weight of the mice as an indicator of toxicity.[12]

  • Study Endpoint and Analysis:

    • Continue treatment for the specified duration (e.g., 15-20 days).

    • At the end of the study, euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.[13]

References

Unveiling the Structure-Activity Relationship of 5-Iodotubercidin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Iodotubercidin (B1582133), a pyrrolo[2,3-d]pyrimidine nucleoside, is a potent inhibitor of adenosine (B11128) kinase (AK), a key enzyme in adenosine metabolism. Its ability to modulate adenosine levels has made it and its analogues attractive candidates for therapeutic development in areas such as epilepsy, inflammation, and cancer. This guide provides a comprehensive comparison of this compound analogues, delving into their structure-activity relationships (SAR), supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug discovery efforts.

Quantitative Data Summary

The biological activity of this compound analogues is highly dependent on substitutions at various positions of the pyrrolo[2,3-d]pyrimidine core and the ribose moiety. The following tables summarize the inhibitory potency of key analogues against adenosine kinase and their cytotoxic effects.

Table 1: Inhibitory Activity of this compound Analogues against Adenosine Kinase (AK)

CompoundR1 (Position 5)R2 (Position 5')IC50 (µM) vs. Human AK
This compound IOH0.026[1]
Tubercidin HOH>10
5-Bromotubercidin BrOH0.035
5-Chlorotubercidin ClOH0.042
5'-Deoxyadenosine HH0.17
5'-Amino-5'-deoxy-5-iodotubercidin INH2<0.001[1]
5'-Amino-5'-deoxy-5-bromotubercidin BrNH2<0.001[1]
5'-Amino-5'-deoxyadenosine HNH20.17[1]

Table 2: Cytotoxicity of this compound

Cell Linep53 StatusEC50 (µM)
HCT116+/+1.88[2]
HCT116-/-7.8[2]

Key Structure-Activity Relationship Insights

  • Substitution at Position 5: Halogen substitution at the 5-position of the pyrrolo[2,3-d]pyrimidine ring significantly enhances adenosine kinase inhibitory activity. The order of potency is generally I > Br > Cl > H.

  • Modification at Position 5': Replacement of the 5'-hydroxyl group with an amino group dramatically increases potency. 5'-Amino-5'-deoxy analogues of 5-bromo- and this compound are the most potent adenosine kinase inhibitors identified to date, with IC50 values in the sub-nanomolar range.[1]

  • Off-Target Activities: this compound is not entirely specific for adenosine kinase and inhibits other kinases at higher concentrations, including casein kinase 1 (IC50 = 0.4 µM), protein kinase C (PKC) (IC50 = 0.4 µM), and ERK2 (IC50 = 0.525 µM).[3]

  • Genotoxic Effects: this compound has been shown to induce DNA damage and activate the p53 signaling pathway, leading to G2 cell cycle arrest and apoptosis.[2][4] This effect contributes to its anti-tumor properties. The cytotoxicity of this compound is significantly higher in cells with wild-type p53.[2]

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their biological effects through multiple pathways. As potent adenosine kinase inhibitors, they increase intracellular and extracellular adenosine levels, which can then activate adenosine receptors, leading to various physiological responses, including anticonvulsant effects. Furthermore, their off-target effects, particularly the induction of DNA damage and inhibition of various kinases, contribute to their anti-cancer properties.

p53-Mediated Apoptosis Pathway

This compound's ability to induce DNA damage triggers a cascade of events culminating in p53-dependent apoptosis. This pathway is a critical component of its anti-tumor activity.

p53_pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation Chk2_Activation Chk2 Activation ATM_Activation->Chk2_Activation p53_Stabilization p53 Stabilization & Activation Chk2_Activation->p53_Stabilization G2_Arrest G2 Cell Cycle Arrest p53_Stabilization->G2_Arrest Apoptosis Apoptosis p53_Stabilization->Apoptosis

Caption: p53-mediated apoptosis induced by this compound.

Glycogen (B147801) Synthesis Pathway

This compound stimulates glycogen synthesis by activating glycogen synthase and inactivating glycogen phosphorylase. This is thought to occur through the inhibition of kinases that regulate these enzymes.

glycogen_synthesis_pathway This compound This compound Phosphorylase_Kinase Phosphorylase Kinase This compound->Phosphorylase_Kinase Glycogen_Synthase_Kinases Glycogen Synthase Kinases This compound->Glycogen_Synthase_Kinases Glycogen_Phosphorylase Glycogen Phosphorylase (active) Phosphorylase_Kinase->Glycogen_Phosphorylase activates Glycogen_Synthase Glycogen Synthase (inactive) Glycogen_Synthase_Kinases->Glycogen_Synthase inactivates Glycogen_Breakdown Glycogen Breakdown Glycogen_Phosphorylase->Glycogen_Breakdown Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: Regulation of glycogen synthesis by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogues.

Adenosine Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 values of compounds against adenosine kinase.

adk_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Prepare serial dilutions of test compounds Incubation 3. Add compound and reaction mix to wells. Incubate at 30°C. Compound_Dilution->Incubation Reagent_Mix 2. Prepare reaction mix: - Adenosine Kinase - ATP - [γ-32P]ATP (tracer) Reagent_Mix->Incubation Spotting 4. Spot reaction mixture onto TLC plates Incubation->Spotting Chromatography 5. Develop TLC to separate [γ-32P]AMP from [γ-32P]ATP Spotting->Chromatography Quantification 6. Quantify radioactive spots (PhosphorImager) Chromatography->Quantification IC50_Calc 7. Calculate IC50 values Quantification->IC50_Calc

Caption: Workflow for Adenosine Kinase Inhibition Assay.

Materials:

  • Recombinant human adenosine kinase

  • Adenosine

  • ATP

  • [γ-³²P]ATP

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • TLC plates (e.g., PEI-cellulose)

  • Developing solvent (e.g., 0.5 M LiCl)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the test compound, adenosine, and assay buffer.

  • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding EDTA.

  • Spot an aliquot of the reaction mixture onto a TLC plate.

  • Develop the TLC plate to separate the product ([³²P]AMP) from the substrate ([γ-³²P]ATP).

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the radioactivity of the AMP and ATP spots using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value.

Synthesis of 5'-Amino-5'-deoxy-5-iodotubercidin

The synthesis of this highly potent analogue involves several steps starting from tubercidin. A generalized workflow is presented below.

synthesis_workflow Tubercidin Tubercidin Iodination 1. Iodination at C5 Tubercidin->Iodination Protection 2. Protection of 2',3'-OH Iodination->Protection Sulfonylation 3. Sulfonylation of 5'-OH Protection->Sulfonylation Azide_Displacement 4. Azide displacement of 5'-sulfonate Sulfonylation->Azide_Displacement Reduction 5. Reduction of azide to amine Azide_Displacement->Reduction Deprotection 6. Deprotection of 2',3'-OH Reduction->Deprotection Final_Product 5'-Amino-5'-deoxy- This compound Deprotection->Final_Product

Caption: Synthetic workflow for 5'-Amino-5'-deoxy-5-iodotubercidin.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogues. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, enabling more informed design and development of novel therapeutic agents targeting adenosine kinase and related pathways.

References

Does 5-Iodotubercidin have advantages over other pan-kinase inhibitors?

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of kinase inhibitor research, 5-Iodotubercidin (5-ITu) emerges as a noteworthy pan-kinase inhibitor, distinguishing itself from classical counterparts like staurosporine (B1682477) through a unique mechanistic profile that offers distinct advantages for researchers and drug development professionals. While both compounds exhibit broad-spectrum kinase inhibition, this compound's ability to induce DNA damage and activate the p53 tumor suppressor pathway presents a multifaceted approach to cancer cell cytotoxicity that goes beyond simple ATP-competitive inhibition.

Unveiling a Dual Mechanism of Action

Staurosporine, a well-established pan-kinase inhibitor, primarily functions by competing with ATP for the kinase binding site, leading to a widespread shutdown of phosphorylation-dependent signaling pathways and ultimately inducing apoptosis.[1][2][3] In contrast, this compound, a purine (B94841) derivative, not only acts as a general kinase inhibitor but also possesses intrinsic genotoxic properties.[4] Its metabolite can be incorporated into DNA, causing DNA breaks and triggering a robust DNA damage response. This dual mechanism offers a potential advantage in overcoming resistance mechanisms that might arise from alterations in specific kinase-driven pathways.

A key differentiator for this compound is its potent activation of the ATM-p53 signaling pathway. Upon DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates the tumor suppressor protein p53.[5] Activated p53 can then orchestrate cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, initiate apoptosis. This targeted activation of a critical tumor suppressor pathway provides a more specific and potent anti-cancer effect compared to the more general apoptotic induction by staurosporine.

Comparative Kinase Inhibition Profile

While both this compound and staurosporine are potent inhibitors of a wide range of kinases, their selectivity profiles show some distinctions. The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against a panel of kinases, highlighting their pan-kinase inhibitory nature. It is important to note that IC50 values can vary between different experimental setups, and direct comparative studies are most informative.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM)
Adenosine Kinase0.026-
Casein Kinase 1 (CK1)0.4~1000s
Protein Kinase A (PKA)5-107
Protein Kinase C (PKC)27.73
p60v-src-6
CaM Kinase II-20
EGFR-88.1
HER2-35.5

Note: Data is compiled from various sources and should be used for comparative purposes. The significant difference in reported units (µM for this compound and nM for Staurosporine) reflects the generally higher potency of Staurosporine against many kinases.[3][6][7]

Cellular Effects: A Tale of Two Inhibitors

The distinct mechanisms of action of this compound and staurosporine translate into different cellular phenotypes. While both induce apoptosis, the upstream signaling events differ significantly. Staurosporine's induction of apoptosis is a more direct consequence of widespread kinase inhibition.

This compound, on the other hand, initiates a more orchestrated cellular response. The induction of DNA damage leads to cell cycle arrest, primarily at the G2/M checkpoint, in a p53-dependent manner. This provides a window for the cell to attempt repairs before committing to apoptosis. This targeted engagement of the cell's own tumor suppressor machinery may offer a more controlled and potentially less toxic approach in a therapeutic context.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathways, a typical experimental workflow for inhibitor testing, and the logical advantages of this compound.

G cluster_5itu This compound Pathway cluster_stauro Staurosporine Pathway 5-ITu 5-ITu DNA_Damage DNA Damage 5-ITu->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation Cell_Cycle_Arrest G2/M Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis_ITu Apoptosis p53_Activation->Apoptosis_ITu Staurosporine Staurosporine Pan-Kinase_Inhibition Pan-Kinase Inhibition Staurosporine->Pan-Kinase_Inhibition Signaling_Shutdown Signaling Shutdown Pan-Kinase_Inhibition->Signaling_Shutdown Apoptosis_Stauro Apoptosis Signaling_Shutdown->Apoptosis_Stauro

Caption: Comparative signaling pathways of this compound and Staurosporine.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with This compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Add ATP to Start Kinase Reaction Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction_Detect_ADP Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction_Detect_ADP Measure_Luminescence Measure Luminescence Stop_Reaction_Detect_ADP->Measure_Luminescence Calculate_IC50 Calculate IC50 Value Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining the IC50 of this compound.

G Advantage Advantage Dual_Mechanism Dual Mechanism of Action Advantage->Dual_Mechanism Genotoxicity + Kinase Inhibition Targeted_Activation Targeted Activation of p53 Advantage->Targeted_Activation Activates Tumor Suppressor Overcoming_Resistance Potential to Overcome Kinase-Inhibitor Resistance Dual_Mechanism->Overcoming_Resistance Controlled_Cytotoxicity More Controlled Cytotoxicity Targeted_Activation->Controlled_Cytotoxicity

Caption: Logical advantages of this compound over other pan-kinase inhibitors.

Experimental Protocols

Determination of IC50 Values using the ADP-Glo™ Kinase Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (serial dilutions in DMSO)

  • Staurosporine (as a positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and staurosporine in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer at the desired concentrations. The ATP concentration should ideally be at or near the Km of the kinase for ATP.

  • Kinase Reaction:

    • To the wells of a white microplate, add the kinase and this compound (or staurosporine/vehicle control).

    • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound presents a compelling case as a pan-kinase inhibitor with significant advantages over more traditional compounds like staurosporine. Its unique dual mechanism, combining broad-spectrum kinase inhibition with the induction of a p53-mediated DNA damage response, offers a more targeted and potentially more effective strategy for inducing cancer cell death. For researchers in oncology and drug discovery, this compound provides a valuable tool to probe complex signaling networks and explore novel therapeutic avenues that leverage the cell's own tumor suppressor machinery. Its distinct profile warrants further investigation and positions it as a promising candidate for the development of next-generation anti-cancer therapies.

References

5-Iodotubercidin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Iodotubercidin (B1582133) (Itu), a pyrrolopyrimidine nucleoside analog, has emerged as a molecule of significant interest in biomedical research due to its potent and diverse biological activities. Initially identified as a powerful inhibitor of adenosine (B11128) kinase, its therapeutic potential is now being explored in oncology and virology. This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of adenosine kinase (ADK), an enzyme crucial for regulating intracellular and extracellular adenosine levels.[1][2] By inhibiting ADK, this compound elevates adenosine concentrations, which can modulate various physiological processes. However, its activity is not limited to ADK. It is a multi-kinase inhibitor, demonstrating inhibitory effects on a panel of other kinases, albeit at varying concentrations.[3][4][5] Furthermore, recent studies have revealed a genotoxic mechanism of action, where this compound or its metabolites can be incorporated into DNA, leading to DNA damage, activation of the ATM-p53 signaling pathway, and subsequent cell cycle arrest and apoptosis.[3][6][7][8] This dual mechanism of kinase inhibition and genotoxicity underpins its potent anti-proliferative effects.

In Vitro Efficacy

The in vitro activity of this compound has been characterized across various assays, demonstrating its potency as a kinase inhibitor and an anti-cancer agent.

Kinase Inhibition Profile

This compound exhibits a broad kinase inhibition profile, with a particularly high affinity for adenosine kinase.

Kinase TargetIC50Reference
Adenosine Kinase (ADK)26 nM[1][2][3][4]
Haspin9 nM[9]
Casein Kinase I (CK1)0.4 µM[3][4]
ERK20.525 µM[3]
Protein Kinase C (PKC)0.4 µM - 27.7 µM[3][4]
Insulin Receptor Tyrosine Kinase3.5 µM[4]
Protein Kinase A (PKA)5-10 µM[3][4]
Phosphorylase Kinase5-10 µM[3][4]
Casein Kinase II (CK2)10.9 µM[3][4]
Cellular Activity

In cellular assays, this compound demonstrates potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

Cell LineAssayEfficacy MetricValueReference
HCT116 (p53+/+)CytotoxicityEC501.88 µM[3]
HCT116 (p53-/-)CytotoxicityEC507.8 µM[3]
SARS-CoV-2 RdRpInhibitionEC500.75 µM[10]

The data indicates a p53-dependent cytotoxicity, with cells lacking functional p53 showing greater resistance to this compound.[3]

In Vivo Efficacy

Preclinical in vivo studies in mouse models have demonstrated the anti-tumor activity of this compound.

Xenograft Models

In xenograft models using human colon carcinoma HCT116 cells, this compound administration led to significant tumor regression.

Animal ModelDosageAdministration RouteOutcomeReference
Nude mice with HCT116 xenografts2.5 mg/kg/dayIntraperitoneal (i.p.)Rapid tumor regression[1][3]
Nude mice with HCT116 xenografts0.625 mg/kg/dayIntraperitoneal (i.p.)Inhibition of tumor growth[1]
Nude mice with insulinoma xenografts10 mg/kgNot specifiedInhibition of tumor growth[6]

Notably, at a higher dose of 2.5 mg/kg, this compound induced tumor regression in a p53-independent manner, although some toxicity, indicated by weight loss, was observed.[1][3] At a lower dose of 0.625 mg/kg, the anti-tumor effect was more pronounced in p53-positive tumors.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its efficacy.

Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Culture Cancer Cell Line Culture (e.g., HCT116) Treatment Treatment with This compound Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (EC50 determination) Treatment->Cytotoxicity_Assay Western_Blot Western Blot (p53, ATM, etc.) Treatment->Western_Blot Xenograft Xenograft Model (e.g., Nude Mice) Drug_Admin Drug Administration (i.p. injection) Xenograft->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Drug_Admin->Toxicity_Assessment

Caption: General experimental workflow for assessing this compound efficacy.

Experimental Protocols

Western Blot Analysis for p53 Activation
  • Cell Lysis: HCT116 cells are treated with this compound at various concentrations (e.g., 0.25 µM and higher) for a specified time.[3] Cells are then lysed in a suitable buffer (e.g., TNEN buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, and 0.1% Triton X-100) supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Protein concentration in the lysates is determined using a standard method, such as the Bio-Rad protein assay.[3]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[3]

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against p-p53 (Ser15), total p53, p-ATM, p-Chk2, and a loading control like β-actin.[3] Following primary antibody incubation, the membrane is washed and incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an appropriate detection system.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Human colon carcinoma HCT116 cells (both p53+/+ and p53-/-) are subcutaneously injected into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[3]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors are established, mice are randomly assigned to treatment and control groups. This compound is administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 0.625 mg/kg or 2.5 mg/kg).[1] The control group receives a vehicle control.

  • Tumor Measurement: Tumor size is measured regularly (e.g., every other day) using calipers, and tumor volume is calculated.

  • Toxicity Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.[3]

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment groups with the control group.

Comparison with Alternatives

While direct head-to-head comparative studies are limited, the efficacy of this compound can be contextualized against other compounds.

  • Comparison with other Purine/Pyrimidine Analogs: The genotoxic mechanism of this compound, involving DNA incorporation, is a characteristic shared with other anti-metabolite drugs like fludarabine (B1672870) and gemcitabine.[3][7] However, its additional potent kinase inhibitory activity, particularly on adenosine kinase, provides a distinct and potentially synergistic mechanism of action that warrants further comparative investigation.

  • Comparison with Standard Chemotherapeutics for Insulinoma: In a study on insulinoma cells, this compound's inhibitory effect on colony formation was found to be comparable to that of streptozotocin (B1681764) and more potent than the combination of temozolomide (B1682018) and capecitabine.[6]

  • Comparison with other Kinase Inhibitors: The IC50 values of this compound for various kinases can be compared to those of other known kinase inhibitors to understand its selectivity profile. Its high potency for adenosine kinase and Haspin is a distinguishing feature.

  • Antiviral Activity Comparison: In the context of SARS-CoV-2, this compound exhibited potent inhibition of the viral RNA-dependent RNA polymerase (RdRp) with an EC50 of 0.75 µM, which was comparable to that of Remdesivir (EC50 of 1.07 µM) in the same study.[10]

Conclusion

This compound is a promising therapeutic agent with robust in vitro and in vivo efficacy against cancer cells and certain viruses. Its multifaceted mechanism of action, combining potent kinase inhibition with the induction of DNA damage, distinguishes it from many other anti-proliferative agents. The provided data and protocols offer a solid foundation for researchers to design further studies to explore its full therapeutic potential and to conduct more direct comparative analyses against existing and emerging therapies. Future research should focus on optimizing its therapeutic index to mitigate potential side effects and on exploring its efficacy in a broader range of disease models.

References

Evaluating the Specificity of 5-Iodotubercidin as a Haspin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of 5-Iodotubercidin (5-ITu) as an inhibitor of Haspin kinase. The performance of 5-ITu is objectively compared with other notable Haspin inhibitors, supported by quantitative experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of the molecular interactions and experimental workflows.

Introduction to Haspin Kinase

Haspin, a serine/threonine kinase, plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event is crucial for the proper centromeric localization of the Chromosomal Passenger Complex (CPC), which ensures accurate chromosome segregation during cell division.[3] Given its critical function in mitosis, Haspin has emerged as a promising target for the development of novel anti-cancer therapeutics.[4] this compound, an adenosine (B11128) analog, was one of the first identified potent inhibitors of Haspin.[5][6] However, questions regarding its specificity have prompted the development and investigation of alternative inhibitors.

Comparative Analysis of Haspin Inhibitors

The inhibitory activity and specificity of this compound are compared against three other well-characterized Haspin inhibitors: CHR-6494, LDN-192960, and CX-6258. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these compounds against Haspin and a panel of off-target kinases, providing a quantitative measure of their specificity.

Table 1: Inhibitory Potency against Haspin Kinase
InhibitorHaspin IC50 (nM)
This compound5 - 9[5][6]
CHR-64942[7]
LDN-19296010[1][4]
CX-6258Potent inhibitor (exact IC50 not specified in provided results)[8][9]
Table 2: Kinase Selectivity Profile of Haspin Inhibitors
InhibitorOff-Target KinaseIC50 (nM)Fold Selectivity vs. Haspin (approx.)
This compound CLK1Significant cross-reactivity[6]Low
DYRK1ASignificant cross-reactivity[6]Low
Adenosine Kinase26[10]~3-5 fold less potent
CK1400[10]~44-80 fold
PKA5000 - 10000[10]~555-2000 fold
CHR-6494 Panel of 27 kinases (including Aurora B)>1000 (for most)[11]High
LDN-192960 DYRK248[1][4]~5 fold
DYRK1A100[1]~10 fold
CLK1210[1]~21 fold
PIM1720[1]~72 fold
TRKB, ROS, HIPK1/2, PIM-2720 - 91,000[12]High
CX-6258 PIM Kinase FamilyAnnotated as a pan-Pim kinase inhibitor[8][9]Low (dual inhibitor)

Note: Fold selectivity is an approximation based on the ratio of off-target IC50 to Haspin IC50. Lower values indicate lower specificity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of inhibitor specificity. Below are generalized protocols for common assays used in the characterization of Haspin inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate, providing a direct measure of kinase activity.

Materials:

  • Recombinant Haspin kinase

  • Histone H3 protein or a peptide substrate (e.g., H3 1-21)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose filters

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a microplate, add the inhibitor dilutions, recombinant Haspin kinase, and the histone H3 substrate in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose filters.

  • Wash the filters extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is highly amenable to high-throughput screening and measures the phosphorylation of a biotinylated peptide substrate.

Materials:

  • Recombinant Haspin kinase

  • Biotinylated Histone H3 peptide substrate

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-H3T3 antibody

  • Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor fluorophore

  • Stop/detection buffer (containing EDTA)

  • TR-FRET compatible microplate reader

Procedure:

  • Dispense the inhibitor dilutions into a microplate.

  • Add the recombinant Haspin kinase and the biotinylated H3 peptide substrate in the kinase reaction buffer.

  • Start the kinase reaction by adding ATP.

  • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction and detect phosphorylation by adding a mixture of the Europium-labeled antibody and SA-APC in the stop/detection buffer.

  • Incubate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding and FRET to occur.

  • Measure the TR-FRET signal (emission at two wavelengths) using a microplate reader.

  • Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 values.

Cell-Based Assay for H3T3 Phosphorylation

This assay evaluates the ability of an inhibitor to block Haspin activity within a cellular context by measuring the levels of phospho-H3T3.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Haspin inhibitor

  • Cell lysis buffer

  • Primary antibody against phospho-H3T3

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate, fluorescence microscope)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a range of inhibitor concentrations for a specified duration. To enrich for mitotic cells, a mitotic blocking agent like nocodazole (B1683961) can be co-administered.

  • Lyse the cells and collect the protein extracts.

  • Quantify the levels of phospho-H3T3 using an appropriate method:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-phospho-H3T3 antibody.

    • In-Cell Western/ELISA: Fix and permeabilize cells in the plate, incubate with the primary and a fluorescently labeled secondary antibody, and quantify the signal using a plate reader or imager.

  • Normalize the phospho-H3T3 signal to a loading control (e.g., total Histone H3 or another housekeeping protein).

  • Determine the cellular EC50 value of the inhibitor.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the Haspin signaling pathway and a typical workflow for evaluating inhibitor specificity.

Haspin_Signaling_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 H3T3ph p-Thr3-Histone H3 CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Centromere Centromere CPC->Centromere Localizes to Chromosome Chromosome Segregation Centromere->Chromosome Ensures proper

Caption: The Haspin signaling pathway leading to proper chromosome segregation.

Inhibitor_Specificity_Workflow Start Compound Library HTS High-Throughput Screening (e.g., TR-FRET) Start->HTS PrimaryHits Primary Hits HTS->PrimaryHits DoseResponse Dose-Response & IC50 Determination (Radiometric Assay) PrimaryHits->DoseResponse Validate PotentHits Potent Haspin Inhibitors DoseResponse->PotentHits KinasePanel Kinase Selectivity Profiling (Panel of >100 kinases) PotentHits->KinasePanel Assess Specificity SpecificHits Specific Inhibitors KinasePanel->SpecificHits CellularAssay Cell-Based Assay (p-H3T3 levels) SpecificHits->CellularAssay Confirm Cellular Activity LeadCompound Lead Compound CellularAssay->LeadCompound

Caption: Experimental workflow for evaluating Haspin inhibitor specificity.

Conclusion

While this compound is a potent inhibitor of Haspin, the available data indicates significant off-target effects, particularly against kinases from the CLK and DYRK families, as well as adenosine kinase.[6][10] This lack of specificity can lead to ambiguous results in cellular studies and potential toxicity in therapeutic applications. In contrast, inhibitors like CHR-6494 demonstrate a much higher degree of selectivity for Haspin over a broad range of other kinases, making them more suitable as specific chemical probes to dissect Haspin's cellular functions.[11] LDN-192960 shows potent inhibition of Haspin but also targets DYRK2 with high affinity, classifying it as a dual inhibitor.[1][4] CX-6258, while a potent Haspin inhibitor, is also a known pan-Pim kinase inhibitor.[8][9]

For researchers investigating the specific roles of Haspin, the use of highly selective inhibitors such as CHR-6494 is recommended. When using less specific inhibitors like this compound, it is crucial to perform control experiments to account for potential off-target effects. This comparative guide provides the necessary data and protocols to aid researchers in selecting the most appropriate inhibitor for their studies and in interpreting their results with a clear understanding of the inhibitor's specificity profile.

References

Safety Operating Guide

Prudent Disposal of 5-Iodotubercidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 5-Iodotubercidin, a potent adenosine (B11128) kinase inhibitor used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other sources suggest a potential for water hazard.[1] Therefore, a conservative approach to disposal is recommended.

Key Safety and Handling Information

This compound is a bioactive compound that acts as a potent inhibitor of several kinases.[2][3][4][5][6] Although its acute toxicity profile may not meet the criteria for GHS hazard classification, its potent biological activity necessitates careful handling and disposal to prevent unintended environmental release or exposure.

PropertyValueSource
CAS Number 24386-93-4[2][3]
Form Solid
Solubility in DMSO 10 mg/mL, 78 mg/mL[3][6]
Storage Temperature 2-8°C
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class (WGK) 1 (Slightly hazardous for water)[1]
Disposal Protocol for this compound

The following step-by-step procedure outlines the recommended process for the safe disposal of this compound and its associated waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated hazardous waste bag.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO) should be collected in a dedicated, sealed, and clearly labeled liquid waste container.

    • Do not mix with other solvent waste streams unless compatible and permitted by your institution's hazardous waste management plan.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary solvent (e.g., DMSO) and its approximate concentration.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are sealed to prevent spills or evaporation.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. Although some sources state it is slightly hazardous to water, its potent biological activity warrants disposal as a chemical waste to prevent potential environmental impact.

Visual Guide to Disposal Procedures

The following diagrams illustrate the recommended workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste (Solid, Liquid, Sharps) B Solid Waste (Powder, PPE) A->B Segregate C Liquid Waste (Solutions) A->C Segregate D Sharps Waste (Needles, etc.) A->D Segregate E Labeled Solid Waste Container B->E F Labeled Liquid Waste Container C->F G Labeled Sharps Container D->G H Designated Hazardous Waste Accumulation Area E->H F->H G->H I EHS / Licensed Waste Contractor Pickup H->I J High-Temperature Incineration I->J

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Iodotubercidin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 5-Iodotubercidin. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. This guide goes beyond basic product information to provide procedural, step-by-step guidance to directly address your operational questions.

Immediate Safety and Handling Precautions

Recent studies have identified this compound as a genotoxic drug , capable of causing DNA damage.[1] This classification necessitates stringent safety protocols that supersede the minimal personal protective equipment (PPE) recommendations found on some safety data sheets. All personnel must be trained on the specific hazards of this compound before handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact with the genotoxic compound. Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes of solutions containing this compound.
Lab Coat Disposable, fluid-resistant lab coat with tight-fitting cuffs.Prevents contamination of personal clothing. Disposable coats eliminate the need for laundering contaminated apparel.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the solid compound to prevent inhalation of aerosolized particles.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe management of this compound in the laboratory.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management receiving Receiving and Inventory storage Secure Storage (2-8°C, Protect from Light) receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weighing in a Containment Hood ppe->weighing stock_prep Stock Solution Preparation (in a Fume Hood) weighing->stock_prep cell_culture Cell Treatment stock_prep->cell_culture incubation Incubation cell_culture->incubation analysis Downstream Analysis (e.g., Cell Viability, Western Blot) incubation->analysis decontamination Decontaminate Work Surfaces analysis->decontamination waste_segregation Segregate Waste (Solid, Liquid, Sharps) decontamination->waste_segregation waste_collection Collect in Labeled Hazardous Waste Containers waste_segregation->waste_collection disposal Dispose via Institutional EH&S Procedures waste_collection->disposal

Safe handling workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, focusing on its biological activity.

TargetIC₅₀/EC₅₀OrganismNotes
Adenosine Kinase26 nMRatPotent inhibitor of the primary target.
Casein Kinase 1 (CK1)0.4 µM-Inhibition of a serine/threonine kinase.
Protein Kinase C (PKC)0.4 µM-Inhibition of another serine/threonine kinase.
Insulin Receptor Tyrosine Kinase3.5 µM-Activity against a tyrosine kinase.
Protein Kinase A (PKA)5-10 µM-Inhibition of a key signaling kinase.
Phosphorylase Kinase5-10 µM--
Casein Kinase 2 (CK2)10.9 µM--
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)0.75 µM-Antiviral activity.

Experimental Protocols

Detailed methodologies for common experiments involving this compound are provided below. These protocols are adapted from peer-reviewed literature and should be customized to your specific experimental needs.

Cell Survival Assay (WST-1)

This protocol is used to determine the effect of this compound on cell viability.[1]

Materials:

  • Cells of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell proliferation reagent WST-1

  • Microplate reader

Procedure:

  • Seed cells at a density of 1 x 10⁴ cells per well in a 96-well plate and culture overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Treat the cells with the desired concentrations of this compound for 48 hours. Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.

  • Add the WST-1 reagent to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance at 440 nm using a microplate reader. The reference wavelength should be 630 nm.

  • Calculate cell survival rates relative to the vehicle-treated control cells.

Western Blot Analysis for Downstream Signaling

This protocol can be used to analyze changes in protein expression or phosphorylation following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the cell survival assay.

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Disposal Plan

Due to its genotoxic nature, all waste contaminated with this compound must be handled as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound, contaminated gloves, pipette tips, and other disposables in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and cell culture media from treated plates, in a dedicated, labeled container for hazardous liquid waste. Do not dispose of down the drain.

  • Sharps: All needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for chemically contaminated sharps.

Final Disposal:

  • All hazardous waste containers must be securely sealed and stored in a designated satellite accumulation area.

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health & Safety (EH&S) department, following all local and national regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.